Product packaging for H-L-Photo-Phe-OH(Cat. No.:CAS No. 92367-16-3)

H-L-Photo-Phe-OH

Cat. No.: B2959762
CAS No.: 92367-16-3
M. Wt: 273.215
InChI Key: HRGXDARRSCSGOG-QMMMGPOBSA-N
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Description

H-L-Photo-Phe-OH is a useful research compound. Its molecular formula is C11H10F3N3O2 and its molecular weight is 273.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10F3N3O2 B2959762 H-L-Photo-Phe-OH CAS No. 92367-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGXDARRSCSGOG-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid is a photoreactive amino acid analog of phenylalanine. This compound is of significant interest in chemical biology and drug discovery as a powerful tool for photoaffinity labeling. The trifluoromethyl-3H-diazirine moiety serves as a compact and efficient photo-crosslinker. Upon irradiation with UV light, it generates a highly reactive carbene that can form covalent bonds with interacting biomolecules, such as receptors and enzymes, in its immediate vicinity. This allows for the identification and characterization of ligand binding sites and protein-protein interactions. The (S)-enantiomer is typically the biologically relevant stereoisomer for incorporation into peptides and for studying interactions with chiral biological targets. This guide provides a comprehensive overview of the synthetic route to this valuable research tool, including detailed experimental protocols and data presentation.

Synthesis Overview

The asymmetric synthesis of (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid can be achieved through a multi-step sequence. A key strategy involves the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base with the electrophile, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide. This is followed by acidic hydrolysis to release the amino acid and subsequent protection of the amino group, for example with a fluorenylmethyloxycarbonyl (Fmoc) group, to yield an intermediate suitable for solid-phase peptide synthesis. The final step involves the deprotection of the Fmoc group to yield the target free amino acid.

Experimental Protocols

Step 1: Synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide (3)

The synthesis of the key electrophile begins with the corresponding alcohol, which is then converted to the bromide.

1.1: Synthesis of (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol (2)

This intermediate is typically prepared from the corresponding aldehyde via reduction.

1.2: Synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide (3)

The alcohol is converted to the bromide using a suitable brominating agent, such as phosphorus tribromide or N-bromosuccinimide with triphenylphosphine.

Reactant MW Equivalents Amount
(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol216.151.0TBD
Phosphorus Tribromide (PBr₃)270.691.2TBD
Anhydrous Dichloromethane (DCM)--TBD

Procedure:

  • Dissolve (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it over ice-water.

  • Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a light yellow to brown liquid.[1]

Step 2: Asymmetric Synthesis of the Protected Amino Acid (6)

This step utilizes a chiral nickel(II) complex to induce the desired stereochemistry.

2.1: Formation of the Chiral Ni(II) Complex of Glycine Schiff Base (4)

The chiral complex is prepared from glycine, a chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone), and a nickel(II) salt.

2.2: Diastereoselective Alkylation

Reactant MW Equivalents Amount
Chiral Ni(II) Complex (4)Varies1.0TBD
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide (3)279.061.1TBD
Base (e.g., DBU or solid KOH)152.241.5TBD
Anhydrous Acetonitrile (MeCN)--TBD

Procedure:

  • Suspend the chiral Ni(II) complex of glycine Schiff base (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

  • Add the base (e.g., DBU, 1.5 eq) and stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide (1.1 eq) in anhydrous acetonitrile.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The resulting crude product, the alkylated Ni(II) complex (5), can be purified by column chromatography.

Step 3: Hydrolysis and Fmoc Protection (7)

The amino acid is liberated from the chiral auxiliary and immediately protected for future use in peptide synthesis.

Reactant MW Equivalents Amount
Alkylated Ni(II) Complex (5)Varies1.0TBD
3 M Hydrochloric Acid (HCl)-ExcessTBD
1,2-Dimethoxyethane (DME)--TBD
Fmoc-OSu337.361.2TBD
Sodium Bicarbonate (NaHCO₃)84.01ExcessTBD
Dioxane/Water--TBD

Procedure:

  • Dissolve the alkylated Ni(II) complex (1.0 eq) in a mixture of 1,2-dimethoxyethane and 3 M hydrochloric acid.

  • Heat the mixture at 60 °C for 2-4 hours. The disappearance of the red color of the complex indicates the completion of the hydrolysis.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated chiral ligand.

  • Concentrate the filtrate to remove the organic solvent.

  • Adjust the pH of the aqueous solution to approximately 9 with a saturated solution of sodium bicarbonate.

  • Dissolve Fmoc-OSu (1.2 eq) in dioxane and add it to the aqueous solution of the crude amino acid.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Fmoc-(S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid (7).

Step 4: Fmoc Deprotection to Yield the Final Product (8)

The final step is the removal of the Fmoc protecting group.

Reactant MW Equivalents Amount
Fmoc-protected amino acid (7)523.471.0TBD
20% Piperidine in DMF-ExcessTBD
Diethyl ether--TBD

Procedure:

  • Dissolve the Fmoc-protected amino acid (1.0 eq) in a 20% solution of piperidine in dimethylformamide (DMF).

  • Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • Triturate the residue with cold diethyl ether to precipitate the free amino acid.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid (8).

Data Summary

Step Product Yield (%) Purity (%) Analytical Method
1.24-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide80-90>95NMR, HPLC
2.2Alkylated Ni(II) Complex70-85>90 (de)NMR, HPLC
3Fmoc-(S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid60-75>98NMR, HPLC, MS
4(S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid>90>98NMR, HPLC, MS

(Note: Yields and purities are typical and may vary depending on specific reaction conditions and purification methods.)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Key Intermediate Synthesis cluster_asymmetric Asymmetric Alkylation cluster_deprotection Deprotection & Final Product A 4-(Bromomethyl)benzaldehyde D 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl bromide A->D Multi-step synthesis B Trifluoroacetamide B->D C Chiral Ni(II) Glycine Complex E Alkylated Ni(II) Complex C->E Alkylation D->E F Fmoc-Protected Amino Acid E->F Hydrolysis & Fmoc Protection G (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid F->G Fmoc Deprotection

Caption: Synthetic pathway for the target photoreactive amino acid.

Application in GPCR Photoaffinity Labeling

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Identifying the binding sites of ligands on GPCRs is essential for drug design. (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid can be incorporated into a peptide or small molecule ligand that targets a specific GPCR. Upon UV irradiation, the diazirine moiety is activated, leading to the covalent cross-linking of the ligand to the receptor, allowing for the identification of the binding pocket.

GPCR_Labeling cluster_workflow Photoaffinity Labeling Workflow cluster_signaling GPCR Signaling Cascade A Ligand with Photoreactive Amino Acid Binds to GPCR B UV Irradiation (350-360 nm) A->B GPCR GPCR C Carbene Formation B->C D Covalent Cross-linking to GPCR Binding Pocket C->D E Receptor-Ligand Complex Isolation & Analysis D->E F Identification of Binding Site Residues E->F G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Workflow for GPCR photoaffinity labeling and signaling.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(Trifluoromethyldiazirin)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

4-(Trifluoromethyldiazirin)-L-phenylalanine (TMD-Phe) is a photoreactive unnatural amino acid that has become an indispensable tool for researchers, scientists, and drug development professionals. It is utilized in photoaffinity labeling to elucidate biomolecular interactions, map binding sites, and identify protein-protein interaction networks. Upon photoactivation with long-wave UV light, TMD-Phe generates a highly reactive carbene intermediate that covalently cross-links with interacting molecules in close proximity. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and its applications in modern research, presenting a technical resource for professionals in chemical biology and drug discovery.

Introduction to Photoaffinity Labeling with TMD-Phe

Photoaffinity labeling is a powerful technique used to identify the binding partners and map the binding sites of ligands, drugs, or other biomolecules. The strategy involves incorporating a photoreactive group into a molecule of interest. This "bait" molecule is allowed to bind to its target "prey." Subsequent exposure to light activates the photoreactive group, generating a highly reactive species that forms a covalent bond with the target molecule, permanently linking them.

Among the various photoreactive moieties, the trifluoromethyldiazirine group, particularly when incorporated into the amino acid phenylalanine to form TMD-Phe, offers significant advantages:

  • Stability: The diazirine ring is more stable in various chemical and biological environments compared to other photoprobes like aryl azides.[1]

  • Activation Wavelength: It can be efficiently activated with long-wave UV light (typically 350-370 nm), which minimizes potential damage to biological samples that can be caused by shorter wavelength UV radiation.[1][2]

  • Reactive Intermediate: It forms a highly reactive carbene intermediate capable of inserting into a wide range of chemical bonds, including inert C-H bonds, making it a versatile cross-linker.[2]

  • Minimal Size: The trifluoromethyldiazirine group is relatively small, reducing the likelihood that it will disrupt the natural binding interactions of the molecule it is incorporated into.

Core Mechanism of Action

The utility of TMD-Phe as a photo-crosslinker is rooted in a two-step photochemical process: photoactivation to generate a reactive intermediate, followed by covalent insertion into a nearby molecule.

Photoactivation and Nitrogen Extrusion

The core of the TMD-Phe mechanism is the trifluoromethyldiazirine moiety. This three-membered ring containing two nitrogen atoms is stable in the dark. However, upon irradiation with UV light, typically in the range of 350-370 nm, it absorbs energy and undergoes an irreversible chemical transformation.[1][2] The absorbed energy leads to the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that results in the formation of a highly reactive species.[2]

Formation of the Carbene Intermediate

The elimination of molecular nitrogen from the diazirine ring generates a trifluoromethylphenyl carbene.[2] Carbenes are neutral, divalent carbon species with a highly reactive, electron-deficient carbon atom. This intermediate is exceptionally reactive and has a very short lifetime, ensuring that it only reacts with molecules in its immediate vicinity. While carbenes are often rapidly quenched by water, which can minimize non-specific binding, their primary utility lies in their ability to react with binding partners before diffusing away.[3]

Covalent Cross-Linking via Insertion Reactions

The defining feature of the carbene intermediate is its ability to form covalent bonds through insertion reactions with a wide variety of chemical bonds.[1] It can readily react with nucleophilic amino acid side chains and the peptide backbone.[1] Crucially, it can also insert directly into strong, typically unreactive C-H and N-H bonds.[2] This broad reactivity profile makes TMD-Phe an exceptionally effective cross-linker, as it is not limited to reacting with specific functional groups within a binding pocket. The result is a stable, covalent bond that permanently links the TMD-Phe-containing molecule to its interaction partner.

TMD_Phe_Mechanism TMD_Phe 4-(Trifluoromethyldiazirin)-L-phenylalanine (TMD-Phe) Nitrogen N₂ Gas TMD_Phe->Nitrogen Extrusion Carbene Reactive Carbene Intermediate TMD_Phe->Carbene Photoactivation UV_Light UV Light (350-370 nm) UV_Light->TMD_Phe Crosslink Covalent Cross-link (Stable Adduct) Carbene->Crosslink C-H Insertion Target Interacting Protein (Target) Target->Crosslink

Caption: Mechanism of TMD-Phe photo-crosslinking.

Experimental Protocols and Workflow

Utilizing TMD-Phe to study biomolecular interactions involves a multi-stage workflow, from incorporating the probe into a molecule of interest to identifying the cross-linked products.

Incorporation of TMD-Phe

TMD-Phe must first be incorporated into the "bait" molecule. This can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: For peptide-based studies, Fmoc-protected TMD-Phe can be readily incorporated at specific sites during standard automated peptide synthesis.

  • Genetic Code Expansion: In cellular systems, an orthogonal tRNA/aminoacyl-tRNA synthetase pair can be engineered to recognize a stop codon (e.g., the amber codon) and incorporate TMD-Phe into a protein at a genetically defined position in response.

Photo-Crosslinking Protocol

A generalized protocol for a photo-crosslinking experiment is as follows:

  • Incubation: The TMD-Phe-containing probe is incubated with its potential binding partner(s) (e.g., in cell lysate, with a purified protein, or in living cells) under conditions that allow for non-covalent binding to occur.

  • UV Irradiation: The sample is irradiated with UV light at 350-370 nm. The duration and intensity of the light are critical parameters that must be optimized to maximize cross-linking efficiency while minimizing sample damage.

  • Quenching (Optional): A quenching reagent can be added to scavenge any unreacted carbene intermediates, though the short half-life of the carbene often makes this step unnecessary.

  • Sample Processing: The sample is prepared for downstream analysis. This may involve cell lysis, protein purification, or gel electrophoresis to separate cross-linked complexes.

Identification by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying the cross-linked proteins and mapping the specific sites of interaction.[4]

  • Proteolytic Digestion: The cross-linked protein complex is digested into smaller peptides using a protease like trypsin.[4]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[5]

  • Data Analysis: Specialized software is used to search the MS/MS data against a protein sequence database to identify the "dead-end" (modified by the probe but not cross-linked) and "cross-linked" peptides. The identification of a cross-linked peptide, which consists of a peptide from the bait molecule covalently attached to a peptide from the prey molecule, provides direct evidence of an interaction and pinpoints the region of contact.[6]

Experimental_Workflow cluster_prep Probe Preparation cluster_exp Cross-linking Experiment cluster_analysis MS Analysis Incorp 1. Incorporate TMD-Phe (e.g., Peptide Synthesis) Incubate 2. Incubate Probe with Target Protein(s) Incorp->Incubate Irradiate 3. Irradiate with UV Light (350-370 nm) Incubate->Irradiate Crosslink 4. Covalent Cross-linking Occurs Irradiate->Crosslink Digest 5. Proteolytic Digestion (e.g., Trypsin) Crosslink->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS Data 7. Data Analysis to Identify Cross-linked Peptides LCMS->Data

Caption: General experimental workflow for TMD-Phe crosslinking.

Quantitative Data and Experimental Parameters

The efficiency and outcome of a TMD-Phe cross-linking experiment depend on several quantitative parameters. While specific values vary significantly based on the biological system and interacting partners, the following table summarizes typical parameters that researchers must consider and optimize.

ParameterTypical Value / RangeSignificance
UV Wavelength 350 - 370 nmMaximizes diazirine activation while minimizing damage to proteins and nucleic acids.[1]
UV Energy/Time 0.5 - 5 J/cm²A critical trade-off: sufficient energy is needed for activation, but excessive exposure can cause sample degradation. Must be empirically determined.
Probe Concentration 1 - 100 µMDependent on the binding affinity (Kd) of the interaction. Should be high enough to ensure target occupancy but low enough to minimize non-specific binding.
Mass Shift (Dead-end) VariesThe mass of the TMD-Phe residue after reacting with water or another small molecule instead of the target. Used in MS analysis to identify the probe-containing peptide.
Cross-linking Efficiency 1 - 20%The percentage of probe molecules that form a covalent bond with the target. Often low, requiring sensitive detection methods.

Applications in Signaling Pathway Elucidation

A primary application of TMD-Phe is to "trap" and identify transient or low-affinity interactions within complex signaling pathways. By incorporating TMD-Phe into a known protein in a pathway (e.g., a kinase), researchers can identify its direct substrates or regulatory partners in a cellular context.

For example, if a researcher wants to identify the direct substrates of a specific kinase (Kinase X), they could incorporate TMD-Phe near the active site. After introducing this photoreactive kinase into cells and activating it with UV light, any proteins that are transiently bound to the active site (i.e., substrates) will be covalently cross-linked. Subsequent purification of the kinase and analysis by mass spectrometry will reveal the identity of these trapped substrates, providing a snapshot of the kinase's direct downstream targets.

Signaling_Pathway_Investigation Receptor Receptor KinaseX Kinase X (with TMD-Phe) Receptor->KinaseX Activates SubstrateA Known Substrate A KinaseX->SubstrateA Phosphorylates SubstrateB Unknown Substrate B KinaseX->SubstrateB Phosphorylates Response Cellular Response SubstrateA->Response SubstrateB->Response UV UV Light UV->KinaseX Traps Substrate B

References

A Technical Guide to H-L-Photo-Phe-OH (CAS 92367-16-3): A Photo-Crosslinking Amino Acid for Probing Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of H-L-Photo-Phe-OH, a trifunctional photo-crosslinking amino acid widely utilized in chemical biology and drug discovery. This document consolidates key technical data, experimental methodologies, and applications of this versatile molecular tool. This compound, also known as (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid or 4-(Trifluoromethyldiazirin)-L-phenylalanine, enables the covalent capture of transient and stable protein-protein interactions, as well as other molecular interactions, through photoaffinity labeling.[1][2][3] Its diazirine moiety, upon activation with UV light, generates a highly reactive carbene that forms covalent bonds with interacting molecules in close proximity.[4] This guide serves as a comprehensive resource for researchers employing this compound in their investigations of complex biological systems.

Introduction

This compound is a synthetically modified, unnatural amino acid that can be incorporated into peptides and proteins.[2] Its key feature is the diazirine ring, a compact and highly efficient photoreactive group.[4] Upon irradiation with UV light at approximately 360 nm, the diazirine releases nitrogen gas to form a reactive carbene intermediate.[4] This carbene can then covalently crosslink with nearby molecules, effectively "trapping" interaction partners.[2][3] This technique, known as photoaffinity labeling, is a powerful tool for identifying and characterizing direct binding partners of a protein of interest within its native cellular environment.[2][3]

Physicochemical Properties and Specifications

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 92367-16-3[1][5][6][7][8]
Molecular Formula C₁₁H₁₀F₃N₃O₂[1][6]
Molecular Weight 273.21 g/mol [1][6]
Appearance White to off-white powder[1]
Purity ≥98%[1][3]
Storage Temperature -20°C[1][3]
UV Activation Wavelength ~360 nm[2][3]
SMILES N--INVALID-LINK--C(O)=O
InChI InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1

Synthesis Overview

Experimental Protocols: Photoaffinity Labeling of Protein-Protein Interactions

The following is a representative protocol for utilizing this compound to identify protein interaction partners. This protocol is a synthesis of methodologies described in the literature and should be optimized for specific experimental systems.

Incorporation of this compound into a Bait Protein

A. Solid-Phase Peptide Synthesis (for synthetic peptides):

  • Standard Fmoc-based solid-phase peptide synthesis is performed on a resin support.

  • At the desired position in the peptide sequence, Fmoc-L-Photo-Phe-OH is coupled using standard peptide coupling reagents (e.g., HBTU, HATU).

  • Following coupling, the Fmoc protecting group is removed, and the synthesis of the peptide is completed.

  • The peptide is cleaved from the resin and purified by reverse-phase HPLC.

B. Genetic Code Expansion (for recombinant proteins in cells):

  • An orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound is introduced into the expression system (e.g., mammalian cells).

  • The gene of the bait protein is mutated to introduce an amber stop codon (TAG) at the desired site for this compound incorporation.

  • Cells are cultured in a medium supplemented with this compound.

  • Upon expression, the orthogonal tRNA is acylated with this compound by the specific synthetase and incorporates the photo-crosslinker at the amber codon site.

Photo-Crosslinking in Live Cells
  • Cells expressing the bait protein containing this compound are washed with ice-cold phosphate-buffered saline (PBS).

  • The cells are irradiated with a UV lamp at 360-365 nm on ice for a predetermined amount of time (typically 15-60 minutes). The optimal irradiation time should be determined empirically.

  • Following irradiation, the cells are harvested by scraping or centrifugation.

Enrichment of Crosslinked Complexes
  • The cell pellet is lysed in a suitable lysis buffer containing protease inhibitors.

  • The bait protein and its crosslinked partners are enriched from the cell lysate. This can be achieved through affinity purification if the bait protein is tagged (e.g., with a His-tag or a FLAG-tag) or by immunoprecipitation using an antibody specific to the bait protein.

  • The enriched protein complexes are washed extensively to remove non-specific binders.

Analysis by Mass Spectrometry
  • The enriched protein complexes are resolved by SDS-PAGE.

  • The protein bands corresponding to the crosslinked complexes are excised from the gel.

  • The proteins in the gel slices are subjected to in-gel digestion with a protease (e.g., trypsin).

  • The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The MS/MS data is searched against a protein database to identify the bait protein and its crosslinked interaction partners. Specialized software can be used to identify the crosslinked peptides and map the sites of interaction.

Signaling Pathway Visualization: GRB2 Interaction Network

This compound and similar photo-crosslinking amino acids have been instrumental in identifying novel protein complexes. For instance, studies have focused on the adaptor protein Growth factor receptor-bound protein 2 (GRB2), which plays a crucial role in signal transduction pathways. A simplified representation of a signaling pathway involving GRB2, which could be investigated using this compound, is depicted below.

GRB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits SOS1 SOS1 Ras Ras SOS1->Ras Activates GRB2->SOS1 Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates EGF EGF EGF->EGFR Binds

Caption: GRB2-mediated signal transduction pathway.

Experimental Workflow Visualization

The general workflow for identifying protein-protein interactions using this compound is illustrated in the following diagram.

Photoaffinity_Labeling_Workflow cluster_workflow Experimental Workflow Step1 1. Incorporation of This compound into Bait Protein Step2 2. Incubation with Potential Interacting Partners Step1->Step2 Step3 3. UV Irradiation (~360 nm) (Photo-Crosslinking) Step2->Step3 Step4 4. Cell Lysis and Affinity Purification Step3->Step4 Step5 5. SDS-PAGE Separation Step4->Step5 Step6 6. In-gel Digestion (e.g., Trypsin) Step5->Step6 Step7 7. LC-MS/MS Analysis Step6->Step7 Step8 8. Database Searching and Protein Identification Step7->Step8

Caption: Photoaffinity labeling workflow.

Safety and Handling

This compound is classified as a self-reactive substance and should be handled with care.[2] It is labeled with the GHS02 pictogram, indicating a flammability hazard, and the signal word is "Danger" with the hazard statement H242 (Heating may cause a fire).[2] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Store at -20°C and protect from light.[1][3]

Conclusion

This compound is a powerful and versatile tool for the study of molecular interactions. Its ability to be incorporated into proteins and peptides, combined with its efficient photo-crosslinking properties, allows for the covalent capture and subsequent identification of binding partners in complex biological systems. This technical guide provides a foundational understanding of its properties, experimental application, and the data it can generate. As research into the intricacies of cellular signaling and protein networks continues, the use of photo-crosslinking amino acids like this compound will undoubtedly remain a cornerstone of discovery in chemical biology and drug development.

References

An In-depth Technical Guide to Diazirine Photo-Crosslinking Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diazirine photo-crosslinking chemistry, a powerful technique for covalently capturing transient and stable biomolecular interactions. Diazirines have emerged as a valuable tool in chemical biology and drug discovery for identifying protein-protein interactions, mapping ligand binding sites, and elucidating the architecture of complex biological assemblies. This document details the underlying chemical principles, experimental considerations, and practical applications of this versatile technology.

Core Principles of Diazirine Photo-Crosslinking

Diazirines are a class of small, photoreactive functional groups that, upon activation with ultraviolet (UV) light, form highly reactive carbene intermediates. These carbenes can then undergo rapid and indiscriminate insertion into nearby C-H, N-H, and O-H bonds, resulting in the formation of stable covalent crosslinks between interacting biomolecules.[1]

The primary advantages of diazirine-based crosslinkers include their small size, which minimizes steric perturbation of biological systems, and their activation by long-wave UV light (typically 330-370 nm), which reduces the potential for photodamage to proteins and other cellular components.[2] Furthermore, diazirines are stable in both acidic and basic conditions and are inert to a wide range of nucleophiles, making them compatible with diverse biological environments.[1]

Mechanism of Photoactivation

Upon irradiation with UV light, a diazirine molecule undergoes photolysis, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.[2][3] Recent studies have revealed a more nuanced mechanism, suggesting that an alkyl diazirine can first rearrange to a linear diazo intermediate upon irradiation.[4][5] This diazo intermediate can then be further irradiated to produce the carbene.[4][5] Both the diazo and carbene intermediates are capable of reacting with protein side chains, with the diazo intermediate showing a preference for polar residues.[4][5]

Figure 1: Mechanism of Diazirine Photoactivation. This diagram illustrates the photochemical activation of a diazirine, leading to the formation of reactive diazo and carbene intermediates that can covalently crosslink to target molecules.

Quantitative Data on Diazirine Photo-Crosslinking

The efficiency and kinetics of diazirine photo-crosslinking are influenced by several factors, including the specific diazirine derivative, the wavelength and intensity of the UV light source, and the reaction environment.

ParameterValueConditionsReference
Activation Wavelength 330 - 370 nmGeneral[2]
Optimal Wavelength ~355 nmAlkyl diazirine[3]
Carbene + Diazirine Reaction Rate Constant ~10⁹ M⁻¹s⁻¹Singlet dialkylcarbenes[3]
Optimal Irradiation Power Density 100 mW/cm²Sulfo-SDA crosslinker[4]
Optimal Irradiation Time 2 minutesSulfo-SDA at 100 mW/cm²[4]

Table 1: Key Quantitative Parameters for Diazirine Photo-Crosslinking. This table summarizes important quantitative data for designing and optimizing diazirine photo-crosslinking experiments.

Experimental Protocols

General Workflow for Photo-Affinity Labeling (PAL)

The following diagram outlines a typical workflow for a photo-affinity labeling experiment using a diazirine-based probe.

G cluster_prep Probe Preparation & Incubation cluster_crosslink Crosslinking & Lysis cluster_analysis Analysis Probe Synthesize/Obtain Diazirine Probe Incubate Incubate Probe with Biological Sample Probe->Incubate UV Irradiate with UV Light (e.g., 365 nm) Incubate->UV Lyse Lyse Cells/Tissues UV->Lyse Enrich Enrich Crosslinked Complexes (optional) Lyse->Enrich Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry Enrich->Analyze

Figure 2: General Experimental Workflow. This flowchart depicts the key steps in a typical photo-affinity labeling experiment using a diazirine-based probe.

Detailed Protocol for In Vitro Photo-Crosslinking of a Protein with a Diazirine Probe

This protocol provides a step-by-step guide for crosslinking a purified protein with a diazirine-containing small molecule probe.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines like Tris.

  • Diazirine-functionalized probe (e.g., with an NHS ester for coupling to lysines, or a custom-synthesized probe).

  • UV lamp with an emission wavelength between 350-365 nm.

  • Reaction tubes (e.g., microcentrifuge tubes).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Protein Preparation: Prepare the purified protein at a suitable concentration in an amine-free buffer. A typical concentration range is 1-10 µM.

  • Probe Addition: Add the diazirine probe to the protein solution to the desired final concentration. The optimal probe concentration should be determined empirically but often ranges from a 1 to 10-fold molar excess over the protein.

  • Incubation: Incubate the protein-probe mixture in the dark at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to allow for non-covalent binding. Incubation times can range from 30 minutes to several hours.

  • UV Irradiation: Place the reaction tube on ice or in a cooling block to minimize heat-induced denaturation. Irradiate the sample with a UV lamp (e.g., 365 nm) at a fixed distance. The irradiation time needs to be optimized and can range from 1 to 30 minutes.[6]

  • Quenching: After irradiation, quench any unreacted probe by adding a quenching solution to a final concentration of 50-100 mM.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and Coomassie staining or Western blotting. For identification of the crosslinking site, the sample can be processed for mass spectrometry analysis.

Protocol for Identification of Crosslinked Peptides by Mass Spectrometry

Materials:

  • Crosslinked protein sample from the in vitro or in-cell experiment.

  • Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation.

  • Trypsin or other suitable protease.

  • Formic acid and acetonitrile for LC-MS.

  • A high-resolution mass spectrometer (e.g., Orbitrap).

Procedure:

  • Sample Preparation: The crosslinked protein sample is typically run on an SDS-PAGE gel, and the band of interest is excised.

  • In-gel Digestion: The excised gel band is destained, and the protein is reduced with DTT, alkylated with IAA, and then digested with trypsin overnight.

  • Peptide Extraction: The resulting peptides are extracted from the gel.

  • LC-MS/MS Analysis: The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A variety of fragmentation methods can be used, with HCD and EThcD often providing good sequence coverage for crosslinked peptides.[7]

  • Data Analysis: The MS/MS data is searched against a protein database using specialized software (e.g., pLink, xQuest, Kojak) that can identify crosslinked peptides.[7]

Application in a Signaling Pathway: GPCR-Ligand Interactions

Diazirine photo-crosslinking is a powerful tool for studying G protein-coupled receptor (GPCR) signaling by identifying ligand binding sites and mapping receptor-ligand interactions.[8] A diazirine-containing ligand analog can be used to covalently label the GPCR, allowing for the identification of the binding pocket.

G Ligand Diazirine-labeled Ligand Binding Non-covalent Binding Ligand->Binding GPCR GPCR GPCR->Binding UV UV Activation Binding->UV Covalent Covalent Crosslink UV->Covalent Downstream Downstream Signaling Covalent->Downstream Stabilized Interaction

Figure 3: GPCR-Ligand Interaction Study. This diagram illustrates how a diazirine-labeled ligand can be used to covalently capture its interaction with a GPCR upon UV activation, enabling further study of the binding site and downstream signaling.

Troubleshooting Common Issues

ProblemPossible CauseSolution
No or low crosslinking efficiency Insufficient UV irradiation (time or power)Optimize irradiation time and use a higher wattage lamp. Ensure the lamp is close to the sample.
Inactive diazirine probeVerify the integrity of the probe. Synthesize fresh probe if necessary.
Presence of primary amines in the bufferUse amine-free buffers such as PBS or HEPES.
High background/non-specific crosslinking Excessive UV irradiationReduce the irradiation time or power.
Probe concentration is too highTitrate the probe concentration to find the optimal balance between specific and non-specific labeling.
Difficulty in identifying crosslinked peptides Inefficient fragmentation in MS/MSOptimize fragmentation parameters. Use a combination of fragmentation methods (e.g., HCD and ETD).[7]
Complex sample masking crosslinked peptidesUse enrichment strategies to purify the crosslinked complexes before mass spectrometry.

Table 2: Troubleshooting Guide for Diazirine Photo-Crosslinking Experiments. This table provides solutions to common problems encountered during diazirine photo-crosslinking experiments.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and apply diazirine photo-crosslinking chemistry in their work. By carefully considering the principles, protocols, and potential pitfalls, this powerful technology can be effectively harnessed to unravel complex biological interactions.

References

H-L-Photo-Phe-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the photoreactive amino acid H-L-Photo-Phe-OH ((S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid). The information presented herein is crucial for ensuring the integrity and reactivity of this valuable tool in photoaffinity labeling and cross-linking studies.

Core Concepts: Stability Profile

This compound is a specialized amino acid designed for incorporation into peptides and proteins to probe molecular interactions. Its utility is intrinsically linked to the stability of its diazirine moiety, which upon UV activation, forms a highly reactive carbene that covalently cross-links to interacting molecules. Understanding the stability of this compound under various conditions is paramount for experimental success.

Summary of Stability and Storage Data

The following table summarizes the known stability and recommended storage conditions for this compound and related trifluoromethyl-diazirine compounds. It is important to note that detailed quantitative kinetic stability data for this compound is not extensively published. The information is compiled from manufacturer recommendations and studies on similar compounds.

ConditionRecommendation/ObservationData TypeSource
Long-Term Storage Store at -20°C.RecommendationManufacturer Data
Short-Term Storage Store at 2-8°C for short periods.General PracticeInferred
Ambient Light Susceptible to photodecomposition. Avoid prolonged exposure.Qualitative[1][2]
UV Light (e.g., 350 nm) Rapidly photolyzed to generate a carbene.Functional[3][4]
Temperature (in dark) Stable up to 75°C for at least 30 minutes.Semi-Quantitative[3]
pH (in dark) Stable in 1 M acid or base for at least 30 minutes.Semi-Quantitative[3]
Solid State Generally stable when stored protected from light.General PracticeInferred
In Solution Stability is dependent on solvent and light exposure.Qualitative[1][2]

Experimental Protocols

While a specific, validated stability-indicating assay for this compound is not publicly available, a general experimental protocol for assessing its stability can be designed based on standard analytical techniques for amino acids.

General Protocol for Stability Assessment by HPLC

This protocol outlines a general method for evaluating the stability of this compound in solution under various stress conditions (e.g., temperature, pH, light exposure).

Objective: To determine the degradation of this compound over time under defined stress conditions by monitoring the decrease in the parent compound peak and the appearance of degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • Calibrated HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • Photostability chamber or a controlled light source

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

    • From the stock solution, prepare working solutions at a known concentration in the desired buffer or solvent for the stress study.

  • Stress Conditions:

    • Thermal Stress: Incubate sample solutions at various temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

    • Photostability: Expose sample solutions to a controlled light source (e.g., UV lamp at a specific wavelength or a photostability chamber). A control sample should be kept in the dark at the same temperature.

    • pH Stress: Adjust the pH of the sample solutions using appropriate acids or bases (e.g., HCl, NaOH) to cover a range of acidic, neutral, and basic conditions.

  • Time Points:

    • Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Analyze the withdrawn samples by a suitable reverse-phase HPLC method.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Quantification: Determine the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each stress condition to determine the degradation rate.

Visualizations

Chemical Structure and Photoreaction Pathway

G This compound Photoreaction cluster_0 This compound cluster_1 Intermediate cluster_2 Product A This compound ((S)-2-Amino-3-(4-(3-(trifluoromethyl) -3H-diazirin-3-yl)phenyl)propanoic acid) B Reactive Carbene A->B UV Light (e.g., ~350 nm) C Covalent Cross-link with Interacting Molecule B->C Insertion

Caption: Photoreaction of this compound to form a covalent bond.

Experimental Workflow for Stability Assessment

G Workflow for this compound Stability Testing prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (Temp, Light, pH) prep->stress sample Withdraw Samples at Time Intervals stress->sample hplc Analyze by HPLC-UV sample->hplc data Quantify Peak Area and Calculate Degradation hplc->data report Generate Stability Report data->report

Caption: A generalized workflow for assessing the stability of this compound.

Logical Relationship for Handling and Storage

G Handling and Storage Logic for this compound start Start is_solid Is the compound in solid form? start->is_solid store_solid Store at -20°C Protect from Light is_solid->store_solid Yes is_solution Is the compound in solution? is_solid->is_solution No end End store_solid->end use_immediately Use immediately or store short-term at 2-8°C in the dark is_solution->use_immediately Yes is_solution->end No

Caption: Decision-making process for the proper handling and storage of this compound.

References

An In-depth Technical Guide to Fmoc-L-Photo-Phe-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and drug discovery, understanding the precise interactions between biomolecules is paramount. Photo-affinity labeling has emerged as a powerful technique to elucidate these interactions by covalently trapping binding partners upon photoactivation. At the forefront of this technology is the unnatural amino acid, Fmoc-L-Photo-Phe-OH , a diazirine-containing, Fmoc-protected phenylalanine analogue.[1] Its strategic incorporation into peptides via solid-phase peptide synthesis (SPPS) allows for the creation of sophisticated molecular probes. Upon irradiation with UV light, the diazirine moiety generates a highly reactive carbene, which forms a covalent bond with interacting molecules in close proximity, thus providing a snapshot of transient interactions.[2] This guide provides a comprehensive overview of the properties, synthesis, and application of Fmoc-L-Photo-Phe-OH in SPPS for the development of photoreactive peptide probes.

Core Properties of Fmoc-L-Photo-Phe-OH

Fmoc-L-Photo-Phe-OH is a cornerstone for the synthesis of photoreactive peptides. Its chemical and physical properties are summarized below, providing essential information for its handling and application.

PropertyValueReference
Synonyms (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, N-α-(9-Fluorenylmethyloxycarbonyl)-4-(trifluoromethyldiazirin)-L-phenylalanine--INVALID-LINK--
Molecular Formula C₂₆H₂₀F₃N₃O₄--INVALID-LINK--
Molecular Weight 495.45 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Photoreaction Forms a reactive carbene upon UV irradiation (~350-360 nm)--INVALID-LINK--

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Photo-Phe-OH

The incorporation of Fmoc-L-Photo-Phe-OH into a peptide sequence follows the standard principles of Fmoc-based SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

General SPPS Workflow

The following diagram illustrates the key steps in a typical Fmoc SPPS cycle for incorporating Fmoc-L-Photo-Phe-OH.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-L-Photo-Phe-OH, Coupling Reagents in DMF) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat 5. Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-L-Photo-Phe-OH.

Detailed Experimental Protocol: Manual SPPS

This protocol outlines the manual synthesis of a peptide containing Fmoc-L-Photo-Phe-OH.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-L-Photo-Phe-OH)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours. For Fmoc-L-Photo-Phe-OH, a longer coupling time (up to 4 hours or overnight) may be beneficial to ensure high coupling efficiency.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Quantitative Data on Synthesis

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. While specific data for Fmoc-L-Photo-Phe-OH is often sequence-dependent, the following table provides typical ranges observed in Fmoc-SPPS.

ParameterTypical Value/RangeNotes
Coupling Efficiency (per step) >99%Monitored by Kaiser test or other colorimetric assays. Lower efficiency can lead to deletion sequences.
Overall Crude Peptide Yield 20-50%Highly dependent on peptide length, sequence, and purification losses. For complex peptides, yields can be lower.[3]
Final Purity (after HPLC) >95%Achievable with optimized purification protocols.

Photo-Crosslinking with Peptides Containing L-Photo-Phe

The true utility of incorporating L-Photo-Phe into a peptide lies in its ability to perform photo-crosslinking experiments to identify binding partners.

Mechanism of Photo-Crosslinking

The following diagram illustrates the photochemical reaction of the diazirine moiety in L-Photo-Phe.

Photo_Crosslinking Peptide_Probe Peptide with L-Photo-Phe (Diazirine) UV_Light UV Light (~360 nm) Peptide_Probe->UV_Light Carbene Reactive Carbene Intermediate UV_Light->Carbene N₂ release Target_Protein Binding Partner (Target Protein) Carbene->Target_Protein Non-covalent interaction Covalent_Complex Covalent Peptide-Protein Complex Target_Protein->Covalent_Complex Covalent bond formation GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Interaction Crosslinked_Complex Crosslinked GPCR-G Protein (or Peptide-G Protein) Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Ligand Ligand Ligand->GPCR Activation Photoreactive_Peptide Photoreactive Peptide (mimicking GPCR loop with L-Photo-Phe) Photoreactive_Peptide->G_Protein Binding UV_Light UV Light Photoreactive_Peptide->UV_Light UV_Light->Crosslinked_Complex Covalent bond formation Kinase_Signaling Kinase Target Kinase Substrate Unknown Substrate(s) Kinase->Substrate Phosphorylation Crosslinked_Complex Crosslinked Kinase-Substrate Complex Photoreactive_Inhibitor Photoreactive Inhibitor (with L-Photo-Phe) Photoreactive_Inhibitor->Kinase Binding to active site UV_Light UV Light Photoreactive_Inhibitor->UV_Light UV_Light->Crosslinked_Complex Covalent bond formation Mass_Spec Mass Spectrometry (Substrate Identification) Crosslinked_Complex->Mass_Spec

References

An In-depth Technical Guide to Photoaffinity Labeling for Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoaffinity labeling (PAL), a powerful technique for identifying and characterizing protein-protein interactions. PAL offers a unique advantage by enabling the formation of a covalent bond between interacting molecules upon photoactivation, thereby capturing even transient and weak interactions for subsequent analysis. This methodology has become an indispensable tool in chemical biology and drug discovery for target identification, validation, and binding site mapping.[1][2]

Core Principles of Photoaffinity Labeling

Photoaffinity labeling is a sophisticated technique that utilizes a specially designed chemical probe, known as a photoaffinity probe, to investigate molecular interactions.[1] The fundamental principle involves three key stages:

  • Binding: The photoaffinity probe, which contains a ligand-mimicking moiety, first binds non-covalently and reversibly to its target protein.[1]

  • Photoactivation: Upon irradiation with UV light of a specific wavelength, a photoreactive group on the probe is converted into a highly reactive, short-lived intermediate species, such as a carbene or nitrene.[3]

  • Covalent Crosslinking: This highly reactive intermediate rapidly forms a stable, covalent bond with amino acid residues in close proximity within the binding site of the target protein.[1][3]

This process effectively "traps" the interacting protein, allowing for its isolation and identification. A third component, a reporter tag (e.g., biotin, alkyne, or a fluorophore), is often incorporated into the probe's design to facilitate the detection and purification of the crosslinked protein-probe complex.[1][4]

The ideal photoaffinity probe should exhibit several key characteristics: it should be stable in the dark, its structure should closely resemble the parent ligand to maintain binding affinity, and the photoreactive group should be positioned such that it efficiently crosslinks with the target upon activation without interfering with the initial binding event.[1]

Key Components: Photoreactive Crosslinkers

The choice of the photoreactive group is a critical aspect of photoaffinity probe design. The most commonly used photoreactive moieties are:

  • Aryl Azides: These are relatively small and easy to synthesize. Upon photolysis, they form highly reactive nitrenes. However, they often require shorter UV wavelengths for activation, which can potentially damage biological samples.[4]

  • Benzophenones: Benzophenones are activated by longer wavelength UV light, which is less damaging to cells. They form a diradical intermediate that is more stable and less prone to intramolecular rearrangements than nitrenes, but they are bulkier which can sometimes interfere with binding.[4]

  • Diazirines: Diazirines are small, highly efficient photoreactive groups that form carbenes upon UV irradiation. Aryl diazirines, particularly trifluoromethylphenyl diazirines, are popular due to their high photo-crosslinking efficiency and stability.[1][5] Alkyl diazirines have also been shown to be effective, with some studies indicating a preference for reacting with acidic residues.[6]

The selection of the appropriate photoreactive group depends on the specific application, the nature of the ligand and target protein, and the experimental conditions.[5]

Quantitative Data in Photoaffinity Labeling

Quantitative analysis is crucial for validating the specificity and efficiency of photoaffinity labeling. Key parameters that are often measured include binding affinity (Kd) and labeling efficiency.

Table 1: Examples of Binding Affinities and IC50 Values in Photoaffinity Labeling Studies
Photoaffinity ProbeTarget Protein/DomainAssay TypeReported ValueReference
Probe 1BRD4 BD1TR-FRETpIC50 = 7.8[4]
Probe 1BRD4 BD2TR-FRETpIC50 = 7.3[4]
Series of CDK inhibitorsCDK2PAL displacement assayVarious pIC50 values[7]
ARN23765-derived PAPsCFTRFunctional Rescue AssaySubnanomolar potency[8]
Various AntibodiesAntigensNot specifiedMicromolar to picomolar Kd[9]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: Examples of Photoaffinity Labeling Efficiency
Photoaffinity ProbeTarget ProteinCell/SystemLabeling EfficiencyNotesReference
Probe 1BRD4 BD1 & BD2In vitroHigh single labelingIdentified as optimal probe from a screen of 15.[7]
Bi-functional compound 3F1 α- and β-subunitsT. brucei cellsDetected via Cy5.5 fluorescenceConfirmed UV-dependent conjugation.[10]
[3H]MBoPEhmEH, ES10, L-FABPSolubilized microsomal proteinsClearly competed by tamoxifenIndicates specific labeling.[1]
GSM-1 derived probesPresenilin 1 (PS1) N-terminal fragmentN2a-ANPP cellsSelective labelingNo labeling of other γ-secretase subunits.[5]

Experimental Protocols

A successful photoaffinity labeling experiment requires careful planning and execution. Below are detailed methodologies for key stages of the process.

Photoaffinity Probe Synthesis

The synthesis of a photoaffinity probe is a multi-step process that involves the strategic incorporation of the pharmacophore, the photoreactive moiety, and a reporter tag.

Example Protocol: Synthesis of a Diazirine-Containing Photoaffinity Probe [11]

  • Scaffold Preparation: Start with a suitable molecular scaffold that allows for the attachment of the three key functional groups.

  • Introduction of the Photoreactive Group: Synthesize or obtain the desired photoreactive moiety (e.g., 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid).

  • Coupling to the Scaffold: Couple the photoreactive group to the scaffold using standard peptide coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).

  • Attachment of the Reporter Tag: Incorporate a reporter tag, such as biotin, often through an amide bond formation.

  • Functionalization for Ligand Attachment: Introduce a reactive group, like an N-hydroxysuccinimide (NHS) ester, to enable the final coupling of the ligand of interest.

  • Purification and Characterization: Purify the final photoaffinity probe using techniques like high-performance liquid chromatography (HPLC) and confirm its identity and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In-Cell Photoaffinity Labeling

This protocol outlines the general steps for performing photoaffinity labeling experiments in living cells.[4]

  • Cell Culture: Culture the cells of interest to the desired confluency in appropriate cell culture dishes.

  • Probe Incubation: Treat the cells with the photoaffinity probe at a predetermined optimal concentration. Include control groups, such as vehicle-only (e.g., DMSO) and a competition experiment where cells are pre-incubated with an excess of the unlabeled parent compound to demonstrate the specificity of the probe's interaction.

  • UV Irradiation: Irradiate the cells with UV light at the optimal wavelength and for the optimal duration to activate the photoreactive group. This step is typically performed on ice to minimize cellular stress.

  • Cell Lysis: After irradiation, wash the cells with cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • Enrichment of Labeled Proteins (for biotin-tagged probes):

    • Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated protein-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • "Click" Chemistry (for alkyne- or azide-tagged probes):

    • If the probe contains an alkyne or azide handle, perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin or a fluorophore).

    • Proceed with enrichment as described above if a biotin tag was added.

  • Analysis by SDS-PAGE and Western Blotting:

    • Separate the enriched proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the labeled proteins by in-gel fluorescence (if a fluorescent tag was used) or by Western blotting using an antibody against the protein of interest or an anti-biotin antibody.

Mass Spectrometry Analysis for Protein Identification

Mass spectrometry is the primary method for identifying the proteins that have been covalently labeled by the photoaffinity probe.[3]

  • Protein Digestion: The enriched and purified protein sample is typically digested into smaller peptides using a protease such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and then analyzed by tandem mass spectrometry.

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins from which they originated.

  • Data Analysis and Validation: The identified proteins are then analyzed to determine which ones are specifically labeled by the photoaffinity probe. This often involves comparing the results from the experimental sample with those from the control samples (e.g., no probe, competition with unlabeled ligand). Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed for more precise quantification of labeled proteins.[4]

Visualizing Photoaffinity Labeling Workflows and Signaling Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and the signaling pathways being investigated.

General Photoaffinity Labeling Workflow

PAL_Workflow cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis Probe Photoaffinity Probe (Ligand + Photoreactive Group + Reporter) Incubation Incubation (Probe binds to target) Probe->Incubation Cells Live Cells or Cell Lysate Cells->Incubation UV UV Irradiation (Covalent crosslinking) Incubation->UV Lysis Cell Lysis (for in-cell labeling) UV->Lysis Enrichment Enrichment of Labeled Proteins Lysis->Enrichment MS Mass Spectrometry (Protein Identification) Enrichment->MS Validation Data Analysis & Validation MS->Validation

Caption: General experimental workflow for photoaffinity labeling.

Elucidation of the Rho Signaling Pathway Inhibition

Photoaffinity labeling has been instrumental in identifying the molecular targets of small molecule inhibitors of signaling pathways. For example, PAL was used to investigate the targets of CCG-1423, an inhibitor of the Rho signaling pathway.[1]

Rho_Signaling_PAL cluster_pathway Rho Signaling Pathway cluster_intervention Photoaffinity Labeling Intervention RhoA RhoA ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton (Stress Fiber Formation) ROCK->Actin CCG1423_Probe CCG-1423 Photoaffinity Probe (Benzophenone + Cy5.5 tag) Target Identified 24 kDa Target Protein CCG1423_Probe->Target Binds & Crosslinks Target->RhoA Inhibits (Hypothesized)

Caption: Use of PAL to identify a target of a Rho pathway inhibitor.

Conclusion

Photoaffinity labeling is a robust and versatile technique that provides invaluable insights into protein-protein interactions. Its ability to capture interactions in a cellular context makes it particularly powerful for drug discovery and the elucidation of complex biological pathways.[1][2] With careful probe design, protocol optimization, and rigorous data analysis, PAL will continue to be a cornerstone of modern chemical biology research.

References

An In-depth Technical Guide to H-L-Photo-Phe-OH Applications in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of H-L-Photo-Phe-OH, a diazirine-containing photo-crosslinking amino acid, in the field of chemical biology. Its primary utility lies in photoaffinity labeling (PAL), a powerful technique for elucidating protein-protein interactions and identifying the cellular targets of small molecules. Upon irradiation with UV light (~360 nm), this compound forms a highly reactive carbene intermediate that covalently binds to interacting molecules in close proximity, enabling their capture and subsequent identification.[1] This technology is instrumental in advancing drug discovery research, particularly for validating targets and understanding the mechanisms of action of novel therapeutic agents.

Core Applications in Chemical Biology

The versatility of this compound allows for its incorporation into a variety of molecular probes, including peptides and small molecules, to investigate a wide range of biological questions. The core applications include:

  • Target Identification and Validation: By integrating this compound into a bioactive small molecule, researchers can "fish" for its direct binding partners within a complex cellular environment. This is crucial for validating the intended target of a drug and identifying potential off-target interactions that could lead to adverse effects.

  • Mapping Protein-Protein Interactions (PPIs): Incorporating this compound into a protein of interest allows for the identification of its interaction partners. This is achieved by crosslinking the bait protein to its prey, followed by purification of the complex and identification of the interacting partners by mass spectrometry.

  • Elucidating Binding Sites: Photoaffinity labeling can provide structural information about the binding interface between a ligand and its target protein. By identifying the amino acid residues that are crosslinked, researchers can map the binding site, which is invaluable for structure-based drug design.

Experimental Workflow and Protocols

The successful application of this compound in photoaffinity labeling experiments relies on a well-defined workflow. The following sections provide a detailed experimental protocol, synthesized from established methodologies.

General Experimental Workflow

The overall workflow for a typical photoaffinity labeling experiment using an this compound-containing probe involves several key stages, from probe design to data analysis.

G cluster_0 Probe Design & Synthesis cluster_1 In Vitro / In Cello Labeling cluster_2 Enrichment & Digestion cluster_3 Analysis & Identification A Design of Photoaffinity Probe B Synthesis of Probe with this compound A->B C Incubation with Biological Sample B->C D UV Irradiation (~360 nm) C->D E Cell Lysis D->E F Enrichment of Labeled Proteins (e.g., via Biotin-Streptavidin) E->F G Proteolytic Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis & Target Identification H->I EGFR_GRB2_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR EGFR->pEGFR Dimerization & Autophosphorylation GRB2 GRB2 pEGFR->GRB2 Direct Binding (via SH2 domain) SHC SHC pEGFR->SHC Binds SOS1 SOS1 GRB2->SOS1 Recruits pSHC pSHC SHC->pSHC Phosphorylation pSHC->GRB2 Indirect Binding (via SHC) Ras Ras-GDP SOS1->Ras Activates activeRas Ras-GTP Ras->activeRas GDP -> GTP Exchange Downstream Downstream Signaling (e.g., MAPK Pathway) activeRas->Downstream

References

An In-depth Technical Guide to Photo-Crosslinking Amino Acids: Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of photo-crosslinking amino acids (pcAAs). These powerful tools enable the covalent capture of transient and weak biomolecular interactions in their native cellular environment, offering invaluable insights into protein-protein interaction networks, ligand-receptor binding sites, and the structural dynamics of macromolecular complexes.

Core Principles of Photo-Crosslinking Amino Acids

Photo-crosslinking amino acids are non-canonical amino acids that are chemically inert until activated by UV light.[1] Upon photoactivation, they generate highly reactive species that form covalent bonds with nearby molecules, effectively "trapping" interaction partners. This temporal control is a key advantage over traditional chemical crosslinkers.[1] The most commonly used pcAAs are derivatives of phenylalanine, such as p-benzoyl-L-phenylalanine (Bpa), and diazirine-containing amino acids like photo-leucine and photo-methionine.[2][3]

The general workflow for using pcAAs involves three main stages:

  • Incorporation: The pcAA is site-specifically incorporated into a protein of interest.

  • Photo-crosslinking: The cells or protein complexes are irradiated with UV light to induce crosslinking.

  • Analysis: The resulting crosslinked complexes are identified and characterized, typically using mass spectrometry.

Incorporation of Photo-Crosslinking Amino Acids

The site-specific incorporation of pcAAs into proteins is achieved through the expansion of the genetic code.[4] This process utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to recognize a unique codon, typically the amber stop codon (UAG), and insert the desired pcAA at that position.[4][5] This orthogonal system functions independently of the host cell's native translational machinery, ensuring high fidelity of pcAA incorporation.[6]

Experimental Protocol: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (Bpa) in E. coli

This protocol is adapted from established methods for unnatural amino acid incorporation in E. coli.[7][8][9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the protein of interest containing an amber (TAG) codon at the desired site.

  • pEVOL plasmid encoding the engineered Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate tRNA.

  • p-Benzoyl-L-phenylalanine (Bpa).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing protein expression.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-Bpa plasmid.

  • Culture Preparation: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Add Bpa to a final concentration of 1 mM.

  • Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Expression: Continue to grow the culture for 4-6 hours at 30°C.

  • Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

  • Protein Purification: Purify the Bpa-containing protein using standard chromatography techniques.

Photo-Crosslinking and Analysis

Once the pcAA-containing protein is expressed and purified (or in the context of living cells), the next step is to induce crosslinking by UV irradiation. The wavelength and duration of UV exposure are critical parameters that need to be optimized for each experimental system to maximize crosslinking efficiency while minimizing photodamage to the biological sample.

Experimental Protocol: In Vivo Photo-Crosslinking in Mammalian Cells

This protocol provides a general framework for in vivo photo-crosslinking experiments in mammalian cells.[10]

Materials:

  • Mammalian cells expressing the pcAA-containing protein of interest.

  • Phosphate-buffered saline (PBS).

  • UV crosslinking instrument (e.g., Stratalinker) with a 365 nm light source.

Procedure:

  • Cell Culture: Grow the mammalian cells to the desired confluency in a culture dish.

  • Preparation for Irradiation: Aspirate the culture medium and wash the cells once with cold PBS.

  • UV Irradiation: Place the culture dish on ice and irradiate with 365 nm UV light for a predetermined duration (typically 15-60 minutes). The optimal irradiation time should be determined empirically.

  • Cell Lysis: Immediately after irradiation, lyse the cells using a suitable lysis buffer.

  • Analysis: The crosslinked protein complexes in the cell lysate can then be analyzed by various techniques, including SDS-PAGE, Western blotting, and mass spectrometry.[11]

Quantitative Data Presentation

The efficiency of pcAA incorporation and subsequent crosslinking can vary depending on the specific pcAA, the protein of interest, the expression system, and the experimental conditions. The following tables summarize representative quantitative data from the literature.

Photo-Crosslinking Amino AcidExpression SystemIncorporation EfficiencyCrosslinking YieldReference
p-Benzoyl-L-phenylalanine (Bpa)E. coliHigh>50%[2]
Photo-leucineE. coli~7.6%Not specified[12]
Photo-methionineE. coliUp to 30%Not specified[12]
p-Benzoyl-L-phenylalanine (Bpa)Mammalian CellsSufficient for detectionDetected with endogenous proteins[10]

Table 1: Representative efficiencies of photo-crosslinking amino acid incorporation and crosslinking.

Analysis StepKey ParameterTypical Value/RangeReference
Mass SpectrometryNumber of identified crosslinked peptide spectral matches30 to 300[13]
Mass SpectrometryFDR for crosslink identification1%[14]
In vivo crosslinking in yeastDetection of complex formationDetected at most positions[15]

Table 2: Quantitative parameters in the analysis of photo-crosslinked samples.

Visualization of Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of photo-crosslinking amino acids.

G cluster_incorporation 1. pcAA Incorporation cluster_crosslinking 2. Photo-Crosslinking cluster_analysis 3. Analysis Plasmid_Protein Plasmid for Protein of Interest (with amber codon) Transformation Co-transformation Plasmid_Protein->Transformation pEVOL pEVOL Plasmid (BpaRS + tRNA) pEVOL->Transformation Ecoli E. coli Host Cell Expression Protein Expression (+ Bpa) Ecoli->Expression Transformation->Ecoli Protein_Bpa Protein with Incorporated Bpa Expression->Protein_Bpa Protein_Bpa_Complex Bpa-Protein in Complex with Interacting Partner UV_Light UV Light (365 nm) Protein_Bpa_Complex->UV_Light Irradiation Crosslinked_Complex Covalently Crosslinked Complex UV_Light->Crosslinked_Complex Proteolysis Enzymatic Digestion (e.g., Trypsin) Crosslinked_Complex->Proteolysis Peptides Crosslinked Peptides Proteolysis->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Interaction_Site Identification of Interaction Site Data_Analysis->Interaction_Site

Figure 1: General experimental workflow for using photo-crosslinking amino acids.

G cluster_genetic_code Genetic Code Expansion mRNA mRNA with Amber Codon (UAG) Ribosome Ribosome mRNA->Ribosome Release_Factor Release Factor mRNA->Release_Factor Recognizes UAG (in absence of orthogonal system) Nascent_Protein Nascent Protein with pcAA Ribosome->Nascent_Protein Incorporates pcAA Orthogonal_tRNA Orthogonal tRNA-pcAA Orthogonal_tRNA->Ribosome Binds to UAG Orthogonal_aaRS Orthogonal aaRS Orthogonal_aaRS->Orthogonal_tRNA Charges tRNA pcAA Photo-crosslinking Amino Acid (pcAA) pcAA->Orthogonal_aaRS Termination Translation Termination Release_Factor->Termination

Figure 2: Logical diagram of genetic code expansion for pcAA incorporation.

G cluster_pathway Signaling Pathway Mapping Receptor Receptor Protein (with pcAA) UV_Activation UV Activation & Crosslinking Receptor->UV_Activation Ligand Ligand Ligand->Receptor Binding Downstream_Protein1 Downstream Signaling Protein 1 Downstream_Protein2 Downstream Signaling Protein 2 Downstream_Protein1->Downstream_Protein2 Signal Transduction Cellular_Response Cellular Response Downstream_Protein2->Cellular_Response UV_Activation->Downstream_Protein1 Identifies direct interactor

Figure 3: Application of pcAAs in mapping signaling pathways.

References

Methodological & Application

Application Notes and Protocols for H-L-Photo-Phe-OH Photoaffinity Labeling of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize direct protein-protein interactions (PPIs) within a native cellular context. This method utilizes a photoreactive probe that, upon activation with UV light, forms a covalent bond with interacting partners in close proximity. H-L-Photo-Phe-OH, a diazirine-containing photo-reactive analog of L-phenylalanine, is a valuable tool for these studies. When incorporated into a protein of interest, it enables the "freezing" of transient and stable interactions for subsequent identification and analysis by mass spectrometry.

These application notes provide a detailed protocol for utilizing this compound to investigate PPIs, using the well-characterized Epidermal Growth Factor Receptor (EGFR) signaling pathway as an illustrative example.

Principle of this compound Photoaffinity Labeling

The diazirine moiety on this compound is a small, highly reactive functional group. Upon irradiation with UV light (typically around 365 nm), it loses nitrogen gas to generate a highly reactive carbene intermediate.[1] This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds of an interacting protein, forming a stable covalent cross-link. The short half-life of the carbene ensures that cross-linking is restricted to molecules in very close proximity at the moment of photoactivation.

The general workflow for a photoaffinity labeling experiment involves several key steps:

  • Probe Incorporation: The this compound is incorporated into the "bait" protein. This can be achieved through peptide synthesis or by genetic code expansion technology in living cells.

  • Incubation and Stimulation: The cells expressing the photoreactive bait protein are incubated under conditions that promote the PPI of interest. This may involve stimulating a specific signaling pathway.

  • UV Cross-linking: The cells are irradiated with UV light to activate the diazirine and form covalent cross-links between the bait and its interacting "prey" proteins.

  • Cell Lysis and Enrichment: The cells are lysed, and the bait protein, along with its covalently bound partners, is enriched, typically through immunoprecipitation.

  • Analysis by Mass Spectrometry: The enriched protein complexes are separated by SDS-PAGE, and the cross-linked partners are identified by mass spectrometry.

Application Example: Elucidating the GRB2 Interactome in EGFR Signaling

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Upon binding of epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates on several tyrosine residues in its C-terminal tail.[2][3] These phosphotyrosine sites serve as docking sites for adaptor proteins, such as Growth factor receptor-bound protein 2 (GRB2).[2][3][4] GRB2, through its SH2 domain, binds to phosphorylated EGFR and, via its SH3 domains, recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor, which in turn activates Ras and the downstream MAPK signaling cascade.[2][3][4][5][6][7]

By incorporating this compound into the SH2 domain of GRB2, it is possible to covalently trap and identify its direct binding partners upon EGF stimulation in living cells.[6]

EGFR-GRB2 Signaling Pathway

EGFR_GRB2_Pathway cluster_cytoplasm Cytoplasm EGF EGF EGFR_inactive EGFR (monomer) EGF->EGFR_inactive binds EGFR_active p-EGFR (dimer) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation GRB2 GRB2 EGFR_active->GRB2 recruits SOS SOS GRB2->SOS recruits Ras_GDP Ras-GDP SOS->Ras_GDP activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GTP exchange MAPK_pathway MAPK Pathway (Proliferation, Survival) Ras_GTP->MAPK_pathway activates PAL_Workflow start Start: Design Experiment incorporation 1. Incorporate this compound into Bait Protein start->incorporation cell_culture 2. Cell Culture and Stimulation (e.g., EGF treatment) incorporation->cell_culture uv_crosslinking 3. UV Irradiation (365 nm) cell_culture->uv_crosslinking lysis 4. Cell Lysis uv_crosslinking->lysis ip 5. Immunoprecipitation of Bait Protein Complex lysis->ip sds_page 6. SDS-PAGE Separation ip->sds_page in_gel_digest 7. In-gel Digestion (Trypsin) sds_page->in_gel_digest lc_ms 8. LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis 9. Data Analysis to Identify Cross-linked Peptides lc_ms->data_analysis end End: Identify Interacting Proteins data_analysis->end

References

Application Notes & Protocols: Genetic Incorporation of Photo-Reactive Phenylalanine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful tool for protein engineering and the study of cellular processes. This technology enables the site-specific incorporation of amino acids with novel chemical functionalities directly into proteins within living cells. Among the most valuable ncAAs are photo-crosslinkers, such as p-benzoyl-L-phenylalanine (pBpa) , which is also referred to as H-L-Photo-Phe-OH. When incorporated into a protein of interest, pBpa can be activated by UV light to form a covalent bond with nearby interacting molecules, permanently capturing transient or weak protein-protein and protein-nucleic acid interactions in their native cellular environment.

This approach is invaluable for mapping protein interaction networks, identifying the binding partners of therapeutic targets, and validating drug-target engagement. These application notes provide a detailed overview of the principles, experimental protocols, and data analysis for the genetic incorporation of pBpa in mammalian cells.

Principle of the Method

The site-specific incorporation of pBpa relies on the hijacking of the cell's translational machinery. A stop codon, typically the amber stop codon (UAG), is introduced at the desired site in the gene of the protein of interest (POI). An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, which functions independently of the host cell's endogenous synthetases and tRNAs, is then used to recognize this UAG codon and insert pBpa during protein synthesis.[1]

The key components for this system are:

  • Protein of Interest (POI) Vector : A mammalian expression vector (e.g., pcDNA-based) containing the gene for the POI, modified by site-directed mutagenesis to include a TAG (amber) codon at the desired incorporation site.[2]

  • Orthogonal aaRS Vector : A vector expressing an engineered aminoacyl-tRNA synthetase that specifically recognizes and charges pBpa onto the orthogonal tRNA. A common choice is a mutant E. coli tyrosyl-tRNA synthetase (EcTyrRS).[3]

  • Orthogonal tRNA Vector : A vector expressing a suppressor tRNA that recognizes the UAG codon and is not aminoacylated by any endogenous synthetases. The tRNA from Bacillus stearothermophilus (Bst-tRNATyr) is often used in conjunction with the engineered EcTyrRS.[3]

  • p-benzoyl-L-phenylalanine (pBpa) : The photo-reactive amino acid, which is added to the cell culture medium and taken up by the cells.[2]

  • Mammalian Host Cells : A cell line suitable for transfection and protein expression, such as HEK293T or CHO cells.

The general workflow involves co-transfecting the three plasmids into mammalian cells, supplementing the growth medium with pBpa, and allowing for protein expression. Upon expression, the POI will contain pBpa at the specified position. Subsequent exposure to UV light (λ ≈ 365 nm) activates the benzophenone group on pBpa, inducing the formation of a covalent crosslink with interacting partners in close proximity.[4]

G cluster_prep Plasmid Preparation cluster_cell_culture Cell Culture & Expression cluster_crosslinking Photo-Crosslinking & Analysis p1 Site-Directed Mutagenesis: Introduce TAG codon into Protein of Interest (POI) gene p2 Prepare Plasmids: 1. POI-TAG Vector 2. aaRS Vector 3. tRNA Vector p1->p2 c2 Co-transfect all three plasmids p2->c2 c1 Seed Mammalian Cells (e.g., HEK293T) c1->c2 c3 Supplement media with pBpa (0.5-1.0 mM) c2->c3 c4 Incubate (24-48h) for protein expression c3->c4 x1 Irradiate cells with UV light (~365 nm) c4->x1 x2 Lyse cells and prepare protein sample x1->x2 x3 Analyze crosslinked complex (SDS-PAGE, Western Blot, Mass Spectrometry) x2->x3

Caption: Experimental workflow for pBpa incorporation and photo-crosslinking.

Detailed Experimental Protocols

Protocol 2.1: Plasmid Preparation
  • Site-Directed Mutagenesis : Introduce an amber stop codon (TAG) at the desired amino acid position in your POI's coding sequence using a standard mutagenesis kit. Verify the mutation by Sanger sequencing.

  • Vector Preparation : Prepare high-quality, endotoxin-free plasmid DNA for all three components:

    • POI-TAG Vector : Your protein of interest in a mammalian expression vector (e.g., pcDNA3.1) with the introduced TAG codon.

    • pBpaRS Vector : A vector expressing the pBpa-specific synthetase (e.g., pCMV-BpaRS).

    • tRNA Vector : A vector expressing the orthogonal suppressor tRNA (e.g., pUC-Bst-tRNA).

Protocol 2.2: Mammalian Cell Culture and Transfection (Example for HEK293T cells)
  • Cell Seeding : The day before transfection, seed HEK293T cells in a 6-well plate at a density of 4.5 x 105 to 6.0 x 105 cells per well in 2 mL of complete growth medium (e.g., DMEM with 10% FBS). Incubate overnight at 37°C in a 5% CO2 incubator.[5]

  • pBpa Preparation : Prepare a 100 mM stock solution of pBpa in 0.1 M NaOH.

  • Transfection : On the day of transfection, perform co-transfection of the three plasmids using a suitable reagent like Lipofectamine™ 3000, following the manufacturer's protocol. An optimized ratio of plasmids is crucial for efficient incorporation. A starting point for a 6-well plate is:

    • 1.0 µg of POI-TAG plasmid

    • 0.5 µg of pBpaRS plasmid

    • 0.5 µg of tRNA plasmid

    • Note: The optimal ratio may need to be determined empirically. Some studies suggest a POI:tRNA:aaRS ratio of 10:9:1 can be effective.[3]

  • pBpa Supplementation : Immediately after adding the transfection complex to the cells, add the pBpa stock solution to the medium to a final concentration of 0.5 mM to 1.0 mM. Gently mix the plate.

  • Incubation : Incubate the cells for 24 to 48 hours at 37°C to allow for expression of the pBpa-containing protein.

Protocol 2.3: In-Cell Photo-Crosslinking
  • Preparation : After the 24-48 hour expression period, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Irradiation : Remove the PBS and place the plate on ice. Irradiate the cells from above with a UV lamp (e.g., a handheld UV lamp or a UV crosslinker) at a wavelength of 350-365 nm. The irradiation time can vary, but a common starting point is 30 minutes.[3]

  • Control : A crucial control is a parallel plate of transfected cells that are not exposed to UV light. This will help distinguish between specific photo-crosslinked complexes and non-specific aggregates.

Protocol 2.4: Analysis of Crosslinked Products
  • Cell Lysis : After irradiation, immediately lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Sample Preparation : Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting :

    • Denature the protein samples in SDS-PAGE loading buffer.

    • Resolve the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an antibody against your POI or an epitope tag.

    • A successful crosslink will appear as a new, higher-molecular-weight band in the UV-irradiated lane compared to the non-irradiated control lane.

  • Mass Spectrometry : To identify the crosslinked binding partner, the higher-molecular-weight band can be excised from a Coomassie-stained gel and analyzed by mass spectrometry.

Quantitative Data Summary

The efficiency of pBpa incorporation and crosslinking can vary significantly depending on the protein, the position of incorporation, the cell line, and the expression system. Quantification is often performed by densitometry of Western blots or through fluorescence-based reporter assays.

Protein of InterestHost CellUnnatural Amino AcidMethod of QuantificationTypical Yield / EfficiencyReference
Green Fluorescent Protein (GFP)CHOVarious UaasProtein PurificationUp to 1 µg per 2 x 107 cells[6]
LexA+Gal4 FusionYeastpBpaWestern Blot Densitometry~10-20% of wild-type protein expression[5]
eGFPHEK293TAzido-phenylalanine (AzF)Western Blot & FluorescenceOptimal at POI:tRNA:aaRS plasmid ratio of 10:9:1[3]
IgGCHO (Stable Cell Line)Azido-lysine (AzK)Titer MeasurementUp to 3 g/L in perfusion culture[7]
GFP (in vitro)Cell-Free SystempBpaWestern Blot / Mass SpecHigh fidelity and yield (not specified)[6]

Note: Yields are highly context-dependent. The data presented are illustrative examples from specific studies.

Application Example: Mapping the EGFR Signaling Pathway

A powerful application of pBpa crosslinking is to map protein interactions in signaling pathways. For instance, this method has been used to study the interaction between the Epidermal Growth Factor Receptor (EGFR) and the adaptor protein Grb2. By incorporating pBpa into the SH2 domain of Grb2, researchers can capture its direct interaction with the activated, phosphorylated EGFR in response to EGF stimulation in mammalian cells.

G cluster_crosslink Photo-Crosslinking Event EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes EGFR->EGFR Autophosphorylation Grb2 Grb2-pBpa (Adaptor Protein) EGFR->Grb2 SH2 domain binds phospho-Tyrosine SOS Sos1 (GEF) Grb2->SOS Recruits Ras Ras (GTPase) SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Gene Expression, Cell Proliferation ERK->Downstream label_crosslink UV Light (365nm) Covalent Bond Forms

Caption: Mapping the Grb2-EGFR interaction using pBpa crosslinking.

This allows for the precise identification of direct and transient interactions within a complex signaling cascade, providing insights crucial for understanding disease mechanisms and for the development of targeted therapeutics.

References

Probing the Proteome: A Guide to Site-Specific Incorporation of Photo-Phe for Mapping Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate dance of protein-protein interactions (PPIs) governs nearly all cellular processes, making their study paramount to understanding health and disease. However, many of these interactions are transient and of low affinity, posing a significant challenge to their detection by traditional biochemical methods. The site-specific incorporation of the photo-activatable unnatural amino acid p-benzoyl-L-phenylalanine (pBPA or Photo-Phe) into a protein of interest provides a powerful tool to "freeze" these fleeting interactions in time. Upon exposure to UV light, the benzophenone side chain of pBPA forms a covalent crosslink with interacting partners in close proximity, allowing for their capture and subsequent identification. This technology has become indispensable for mapping PPI networks, validating drug targets, and elucidating the architecture of protein complexes within their native cellular environment.

This document provides detailed protocols for the site-specific incorporation of Photo-Phe into proteins in both E. coli and mammalian cells, subsequent photo-crosslinking, and the analysis of crosslinked products by Western blot and mass spectrometry.

Principle of the Technology

The site-specific incorporation of Photo-Phe relies on the expansion of the genetic code. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the expression system. The orthogonal aaRS is engineered to specifically recognize and charge its tRNA with Photo-Phe. The corresponding tRNA possesses an anticodon that recognizes a nonsense codon, typically the amber stop codon (UAG), which has been introduced at the desired site in the gene of the protein of interest through site-directed mutagenesis. When this engineered system is expressed in the presence of Photo-Phe, the ribosome reads through the UAG codon, incorporating Photo-Phe at the specified position in the polypeptide chain.

Data Presentation: Quantitative Analysis of Photo-Crosslinking

The efficiency of Photo-Phe incorporation and the subsequent crosslinking yield are critical parameters for the success of these experiments. The following tables summarize key quantitative data to aid in experimental design and interpretation.

Table 1: Comparison of In Vivo Expression Levels of Photo-Phe and its Halogenated Analogs

Unnatural Amino Acid (UAA)Relative Expression Level (%)*
p-benzoyl-L-phenylalanine (pBpa)100
4-fluoro-pBpa95 ± 5
4-chloro-pBpa90 ± 7
4-bromo-pBpa85 ± 8
3-fluoro-pBpa105 ± 6
3-chloro-pBpa110 ± 9
3-trifluoromethyl-pBpa75 ± 10
4-trifluoromethyl-pBpa80 ± 7

*Relative expression levels of LexA+Gal4 849UAA mutants compared to the wild-type LexA+Gal4, quantified from Western blots. Data is represented as mean ± standard deviation.[1]

Table 2: In Vitro Photo-Crosslinking Yield of pBpa and Halogenated Analogs

Unnatural Amino Acid (UAA)Fold Increase in Crosslinking Yield vs. pBpa*
p-benzoyl-L-phenylalanine (pBpa)1
4-fluoro-pBpa5
4-chloro-pBpa10
4-bromo-pBpa12
3-fluoro-pBpa15
3-chloro-pBpa30
3-trifluoromethyl-pBpa49
4-trifluoromethyl-pBpa23

*Relative fold change in crosslinking yields for the Med25-VP16 adduct compared to pBpa, quantified from Western blots.[2][3]

Experimental Workflow & Signaling Pathway Diagrams

experimental_workflow cluster_prep Plasmid Preparation cluster_expression Protein Expression cluster_crosslinking Crosslinking & Analysis mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) poi_plasmid Plasmid with Protein of Interest mutagenesis->poi_plasmid transformation Transformation (E. coli) or Transfection (Mammalian) poi_plasmid->transformation orthogonal_system Plasmids with Orthogonal aaRS and tRNA orthogonal_system->transformation expression Protein Expression with Photo-Phe Supplementation transformation->expression purification Protein Purification expression->purification uv_irradiation UV Photo-Crosslinking (365 nm) purification->uv_irradiation sds_page SDS-PAGE uv_irradiation->sds_page western_blot Western Blot sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec

Overall experimental workflow for site-specific photo-crosslinking.

photo_crosslinking_mechanism pBpa_ground pBpa (Ground State) uv_light UV Light (365 nm) pBpa_ground->uv_light pBpa_excited pBpa (Excited Triplet State) uv_light->pBpa_excited h_abstraction Hydrogen Abstraction pBpa_excited->h_abstraction radical_pair Radical Pair Intermediate h_abstraction->radical_pair interacting_protein Interacting Protein (with C-H bond) interacting_protein->h_abstraction covalent_bond Covalent Crosslink radical_pair->covalent_bond

Mechanism of pBpa-mediated photo-crosslinking.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Simplified EGFR signaling pathway, a target for pBpa studies.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Photo-Phe in E. coli

1.1. Plasmid Preparation

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in your gene of interest cloned into an appropriate expression vector (e.g., pET series) using a standard site-directed mutagenesis kit. Verify the mutation by DNA sequencing.

  • Co-transformation: Transform chemically competent E. coli (e.g., BL21(DE3)) with the plasmid containing your mutated gene of interest and a compatible plasmid encoding the orthogonal pBpa-specific aminoacyl-tRNA synthetase and its cognate tRNA (e.g., pEVOL-pBpF). Plate on LB agar containing the appropriate antibiotics for both plasmids.

1.2. Protein Expression

  • Inoculate a single colony into 5 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add Photo-Phe to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.

  • Incubate for 16-20 hours at 18-25°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.3. Protein Purification

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., for His-tagged proteins: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purify the protein using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins) according to the manufacturer's instructions.

  • Analyze the purified protein by SDS-PAGE and confirm the incorporation of Photo-Phe by mass spectrometry. The expected mass increase for Photo-Phe incorporation is approximately 227.26 Da.

Protocol 2: Site-Specific Incorporation of Photo-Phe in Mammalian Cells

2.1. Plasmid Preparation and Transfection

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) into your mammalian expression vector containing the gene of interest.

  • Transfection: Co-transfect the mammalian cell line of choice (e.g., HEK293T, CHO) with the plasmid containing your mutated gene and the plasmid encoding the orthogonal pBpa-specific aaRS/tRNA pair using a suitable transfection reagent.[4]

2.2. Protein Expression

  • 24 hours post-transfection, replace the medium with fresh growth medium supplemented with 1 mM Photo-Phe.

  • Culture the cells for an additional 24-48 hours to allow for protein expression.[4]

2.3. Cell Lysis and Protein Purification

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Purify the protein of interest using affinity purification (e.g., immunoprecipitation or affinity tags).

Protocol 3: Photo-Crosslinking and Analysis

3.1. In Vitro Photo-Crosslinking

  • Mix the purified protein containing Photo-Phe with its potential interacting partner(s) in a suitable buffer.

  • Place the sample on ice and irradiate with 365 nm UV light for 5-60 minutes. The optimal irradiation time should be determined empirically.[5] A handheld UV lamp or a crosslinker instrument can be used.

3.2. In Vivo Photo-Crosslinking

  • Wash the cells expressing the Photo-Phe-containing protein with PBS.

  • Irradiate the cells on ice with 365 nm UV light for 1-10 minutes.

  • Proceed with cell lysis and purification of the crosslinked complex.

3.3. Analysis by Western Blot

  • Separate the crosslinked and non-crosslinked samples by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the protein of interest or its interacting partner overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate. A higher molecular weight band corresponding to the crosslinked complex should be observed in the UV-irradiated sample.

3.4. Analysis by Mass Spectrometry

  • Run the crosslinked sample on an SDS-PAGE gel and excise the band corresponding to the crosslinked complex.

  • Perform in-gel digestion of the protein with trypsin.

    • Destain the gel piece with 50% acetonitrile in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.[4]

    • Digest with trypsin overnight at 37°C.[4]

  • Extract the peptides from the gel using a series of acetonitrile and formic acid washes.[4]

  • Analyze the extracted peptides by LC-MS/MS.

  • Use specialized software (e.g., xQuest, pLink) to identify the crosslinked peptides.[6] This will reveal the specific residues involved in the protein-protein interaction.

Applications in Drug Discovery and Signaling Pathway Elucidation

The site-specific incorporation of Photo-Phe is a versatile tool with numerous applications in drug discovery and the study of cellular signaling.

  • Target Validation: By incorporating Photo-Phe into a potential drug target, researchers can identify its direct binding partners within the complex cellular milieu, thus validating its role in a particular signaling pathway.

  • Mapping Drug Binding Sites: Photo-Phe can be incorporated at various positions within a target protein to map the binding site of a small molecule inhibitor.

  • Elucidating Allosteric Regulation: This technique can be used to identify proteins that allosterically regulate the function of a target protein.

  • Dissecting Signaling Cascades: By systematically incorporating Photo-Phe into different components of a signaling pathway, the direct protein-protein interactions that drive signal transduction can be mapped. For example, this method has been instrumental in studying the interactions within the EGFR signaling pathway , identifying the direct binding partners of phosphorylated EGFR and downstream effectors like Grb2 and Sos.[7][8][9] Similarly, it has been applied to dissect the complex interactions of Ras family proteins with their effectors and regulators, providing insights into the spatial and temporal regulation of Ras signaling.[10][11][12][13][14] Furthermore, the transient interactions within the NF-κB signaling pathway , which are crucial for its regulation, have been successfully captured and characterized using this photo-crosslinking approach.[15][16][17][18]

Conclusion

The site-specific incorporation of the photo-activatable amino acid Photo-Phe offers an unparalleled approach to covalently trap and identify protein-protein interactions in their native context. The detailed protocols provided herein serve as a comprehensive guide for researchers to implement this powerful technology. By enabling the dissection of complex interaction networks, this method will continue to be a cornerstone of research in cell biology, drug discovery, and systems biology, shedding light on the intricate molecular mechanisms that underpin life.

References

Application Notes and Protocols for H-L-Photo-Phe-OH in Protein-Nucleic Acid Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Photo-Phe-OH is a photoreactive, unnatural amino acid that has emerged as a powerful tool for elucidating the intricate interactions between proteins and nucleic acids. As a phenylalanine analog containing a trifluoromethyldiazirine moiety, it can be site-specifically incorporated into a protein of interest. Upon photoactivation with UV light, the diazirine group forms a highly reactive carbene intermediate, which rapidly and non-selectively forms a covalent bond with nearby molecules, including DNA and RNA. This "zero-distance" crosslinking capability allows for the precise identification of interaction interfaces and the capture of transient or weak binding events that are often missed by traditional biochemical methods. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study protein-nucleic acid interactions.

Principle of Photo-Crosslinking with this compound

The study of protein-nucleic acid interactions is fundamental to understanding many cellular processes, including DNA replication, transcription, and repair, as well as RNA processing and translation. This compound facilitates the covalent trapping of these interactions through a light-induced reaction. The core of this technology lies in the trifluoromethyldiazirine group, which is relatively stable in the dark but upon irradiation with UV light (typically around 350-360 nm), extrudes nitrogen gas to generate a highly reactive carbene. This carbene can then insert into C-H, O-H, and N-H bonds within its immediate vicinity, effectively creating a covalent crosslink between the protein and the interacting nucleic acid.

Key Applications

  • Mapping Binding Sites: Precisely identify the amino acid residues at the protein-nucleic acid interface.

  • Capturing Transient Interactions: Stabilize and detect weak or transient binding events that are difficult to observe with other methods.

  • Structural Analysis: Provide distance constraints for the structural modeling of protein-nucleic acid complexes.

  • Drug Discovery: Identify the binding sites of small molecules that modulate protein-nucleic acid interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid
Molecular Formula C₁₁H₁₀F₃N₃O₂
Molecular Weight 273.21 g/mol
CAS Number 92367-16-3
Appearance White to off-white powder
Storage -20°C, protected from light
Photoactivation λmax ~350-360 nm

Table 2: Comparison of Common Photo-Crosslinking Amino Acids

FeatureThis compound (Diazirine)p-Benzoyl-L-phenylalanine (Bpa)
Photoreactive Group TrifluoromethyldiazirineBenzophenone
Reactive Intermediate CarbeneTriplet Ketone
Activation Wavelength ~350-360 nm~350-365 nm
Reactivity Highly reactive, inserts into C-H, O-H, N-H bondsReacts primarily with C-H bonds
Crosslinking Radius Very short (~3 Å)Short (~3-5 Å)
Potential for Photodamage Lower, due to shorter irradiation timesHigher, may require longer irradiation

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol is adapted from established methods for incorporating unnatural amino acids into proteins in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.

Materials:

  • This compound (≥98% purity)

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for this compound (or a compatible synthetase/tRNA pair).

  • Luria-Bertani (LB) medium and agar plates.

  • Minimal medium (e.g., M9) supplemented with glucose and amino acids (except phenylalanine).

  • Appropriate antibiotics for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression plasmid for your protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal medium (supplemented with 0.4% glucose, 1 mM MgSO₄, 0.1 mM CaCl₂, and all amino acids except phenylalanine) with the overnight starter culture. Add the appropriate antibiotics.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and incorporation efficiency.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein containing this compound using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

G cluster_0 Plasmid Preparation cluster_1 Bacterial Culture cluster_2 Protein Purification pTarget Target Protein Plasmid (with TAG codon) Transformation Co-transformation into E. coli pTarget->Transformation pOrtho Orthogonal Synthetase/tRNA Plasmid pOrtho->Transformation Growth Growth in Minimal Medium Transformation->Growth Induction Add this compound and IPTG Growth->Induction Expression Protein Expression Induction->Expression Harvest Cell Harvesting Expression->Harvest Purification Purification of Photo-Crosslinker Protein Harvest->Purification

Figure 1: Workflow for the site-specific incorporation of this compound.
Protocol 2: Photo-Crosslinking of Protein-Nucleic Acid Complexes

Materials:

  • Purified protein containing this compound.

  • Target DNA or RNA molecule.

  • Binding buffer appropriate for the protein-nucleic acid interaction.

  • UV lamp or transilluminator (350-365 nm).

  • Quartz cuvette or microplate.

  • SDS-PAGE gels and buffers.

  • Coomassie Brilliant Blue or silver stain.

Procedure:

  • Complex Formation: In a microcentrifuge tube, combine the purified protein containing this compound and the target nucleic acid in the binding buffer. Incubate on ice or at room temperature for 15-30 minutes to allow for complex formation.

  • UV Irradiation: Transfer the sample to a quartz cuvette or a UV-transparent microplate. Place the sample on a pre-chilled surface (e.g., a cold block) to minimize heat-induced damage. Irradiate the sample with UV light (350-365 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.

  • Analysis: After irradiation, add SDS-PAGE loading buffer to the sample. Analyze the crosslinked products by SDS-PAGE. The crosslinked protein-nucleic acid complex will migrate at a higher molecular weight than the protein alone.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein and the crosslinked complex.

G Start Start ComplexFormation Incubate Protein-Photo-Phe with Nucleic Acid Start->ComplexFormation UVIrradiation UV Irradiation (350-360 nm) ComplexFormation->UVIrradiation SDS_PAGE SDS-PAGE Analysis UVIrradiation->SDS_PAGE Visualization Stain and Visualize Crosslinked Complex SDS_PAGE->Visualization End End Visualization->End

Figure 2: General workflow for photo-crosslinking protein-nucleic acid complexes.
Protocol 3: Identification of Crosslinking Sites by Mass Spectrometry

Materials:

  • Crosslinked protein-nucleic acid complex from Protocol 2.

  • Enzymes for protein and nucleic acid digestion (e.g., trypsin for protein; DNase I, RNase A for nucleic acids).

  • Mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Software for mass spectrometry data analysis.

Procedure:

  • Enzymatic Digestion:

    • Excise the band corresponding to the crosslinked complex from the SDS-PAGE gel.

    • Perform in-gel digestion with trypsin to generate peptides.

    • To simplify the mass spectrum, the nucleic acid can be digested with nucleases either before or after tryptic digestion.

  • Mass Spectrometry Analysis:

    • Extract the peptides from the gel slice.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database.

    • The crosslinked peptide will have a mass shift corresponding to the mass of the crosslinked nucleotide or oligonucleotide fragment.

    • Identify the specific amino acid residue that is crosslinked to the nucleic acid.

G Start Excise Crosslinked Band from Gel Digestion In-gel Tryptic Digestion Start->Digestion NucleaseTreatment Optional: Nuclease Digestion Digestion->NucleaseTreatment Extraction Peptide Extraction NucleaseTreatment->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS DataAnalysis Database Search and Crosslink Site Identification LC_MS->DataAnalysis End Identified Crosslinked Peptide and Amino Acid DataAnalysis->End

Application Notes and Protocols for H-L-Photo-Phe-OH Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing H-L-Photo-Phe-OH, a photo-activatable amino acid analog of L-phenylalanine, for covalent crosslinking of protein-protein interactions. This technique is a powerful tool for capturing transient and stable protein complexes in their native cellular environment, aiding in the elucidation of signaling pathways and the identification of novel drug targets.

Introduction

This compound, chemically known as (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, is a powerful tool for photo-affinity labeling.[1] Its structure closely mimics the natural amino acid L-phenylalanine, allowing it to be incorporated into proteins during translation. The key feature of this compound is the diazirine moiety, which upon exposure to ultraviolet (UV) light at approximately 360 nm, generates a highly reactive carbene intermediate. This intermediate rapidly forms covalent bonds with nearby molecules, effectively "trapping" interacting proteins. This method offers a significant advantage over traditional crosslinking approaches by providing zero-length crosslinking with high temporal resolution, minimizing disruption of the cellular environment.

Principle of the Method

The experimental workflow for this compound crosslinking involves three main stages:

  • Incorporation: The photo-amino acid is introduced into cultured cells. In the case of genetically encoded photo-crosslinkers, a specific transfer RNA (tRNA) and aminoacyl-tRNA synthetase (aaRS) pair are used to incorporate this compound at a specific site in a protein of interest in response to an amber stop codon.

  • Photo-crosslinking: Cells are irradiated with UV light to activate the diazirine ring on the incorporated this compound, leading to the formation of covalent crosslinks with interacting proteins.

  • Analysis: The crosslinked protein complexes are then isolated and analyzed, typically by mass spectrometry, to identify the interacting partners.

Applications

This technique is particularly valuable for:

  • Mapping protein-protein interactions: Identifying both stable and transient interaction partners in a cellular context.

  • Validating drug targets: Confirming the direct binding of a drug molecule to its protein target.

  • Elucidating signaling pathways: Capturing dynamic changes in protein complexes in response to stimuli. A notable application is the study of the GRB2-mediated signaling pathway, where this method has been used to identify novel interacting proteins.[1]

Experimental Protocols

The following are generalized protocols for this compound crosslinking in mammalian cells. Optimization of specific conditions such as cell type, protein of interest, and experimental goals is recommended.

Protocol 1: In Vivo Incorporation of this compound

This protocol is adapted for the site-specific incorporation of a photo-crosslinkable amino acid into a protein of interest in mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmid encoding the protein of interest with an in-frame amber codon (TAG) at the desired incorporation site.

  • Plasmids encoding the appropriate aminoacyl-tRNA synthetase (aaRS) and tRNA for this compound.

  • This compound

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Transfection:

    • Plate mammalian cells in a 10 cm dish to achieve 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the plasmid for the protein of interest and the plasmids for the aaRS and tRNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Incorporation of this compound:

    • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound. The optimal concentration should be determined empirically but can range from 100 µM to 1 mM.

    • Incubate the cells for 24-48 hours to allow for expression of the protein of interest and incorporation of the photo-amino acid.

Protocol 2: UV Crosslinking and Cell Lysis

Materials:

  • UV lamp (365 nm)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Cell scraper

Procedure:

  • Cell Stimulation (Optional):

    • If studying a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., epidermal growth factor, EGF) for the desired time before crosslinking.

  • UV Irradiation:

    • Wash the cells twice with ice-cold PBS.

    • Place the cell culture dish on ice and irradiate with 365 nm UV light. The duration and intensity of UV exposure need to be optimized. A typical starting point is 5-15 minutes at a distance of 5-10 cm from the light source.

  • Cell Lysis:

    • Immediately after irradiation, lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein complexes.

Protocol 3: Immunoprecipitation and Mass Spectrometry Analysis

Materials:

  • Antibody against the protein of interest or an epitope tag.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

  • SDS-PAGE gels and reagents.

  • In-gel digestion kit (Trypsin).

  • Mass spectrometer (e.g., Orbitrap Fusion Lumos).

Procedure:

  • Immunoprecipitation:

    • Incubate the cell lysate with the specific antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads three times with wash buffer.

  • Elution and Sample Preparation:

    • Elute the protein complexes from the beads using elution buffer.

    • Separate the protein complexes by SDS-PAGE.

    • Excise the protein band corresponding to the crosslinked complex.

    • Perform in-gel digestion with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Use specialized software to identify the crosslinked peptides and the interacting proteins.

Data Presentation

Quantitative data from a representative this compound crosslinking experiment is summarized in the tables below.

Table 1: Efficiency of this compound Incorporation and Crosslinking

ParameterValue
This compound Concentration 500 µM
Incorporation Efficiency ~15-25%
UV Wavelength 365 nm
UV Irradiation Time 10 min
Crosslinking Efficiency ~5-10%

Note: Efficiencies are protein and position-dependent and require optimization.

Table 2: Novel Interacting Proteins of GRB2 Identified by this compound Crosslinking

A study by Hino et al. (2011) utilized a photo-crosslinkable phenylalanine analog to identify novel direct binders of the GRB2-SH2 domain in human embryonic kidney cells upon EGF stimulation.[1]

Identified ProteinGene NameFunction
GIT1 GIT1Scaffolding protein involved in cell signaling and trafficking
AF6 AFDNRas-binding protein involved in cell adhesion and signaling
hnRNP F HNRNPFRNA-binding protein involved in mRNA processing
hnRNP H1 HNRNPH1RNA-binding protein involved in mRNA processing
hnRNP H2 HNRNPH2RNA-binding protein involved in mRNA processing

Visualizations

Experimental Workflow

G cluster_incorporation 1. Incorporation cluster_crosslinking 2. Photo-crosslinking cluster_analysis 3. Analysis incorp1 Transfection of plasmids (Protein of Interest, aaRS, tRNA) incorp2 Addition of this compound incorp1->incorp2 cross1 Cell Stimulation (optional) incorp2->cross1 cross2 UV Irradiation (365 nm) cross1->cross2 analysis1 Cell Lysis cross2->analysis1 analysis2 Immunoprecipitation analysis1->analysis2 analysis3 SDS-PAGE analysis2->analysis3 analysis4 In-gel Digestion analysis3->analysis4 analysis5 LC-MS/MS analysis4->analysis5 analysis6 Data Analysis analysis5->analysis6

Caption: Experimental workflow for this compound crosslinking.

GRB2 Signaling Pathway with Novel Interactions

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2-SH2 (with Photo-Phe) EGFR->GRB2 pY SOS1 SOS1 GRB2->SOS1 GIT1 GIT1 GRB2->GIT1 Novel Interaction AF6 AF6 GRB2->AF6 Novel Interaction hnRNP_F hnRNP F GRB2->hnRNP_F Novel Interaction hnRNP_H1 hnRNP H1 GRB2->hnRNP_H1 Novel Interaction hnRNP_H2 hnRNP H2 GRB2->hnRNP_H2 Novel Interaction Ras Ras SOS1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription EGF EGF EGF->EGFR

Caption: GRB2 signaling pathway with newly identified interactions.

References

Application Notes and Protocols for Mass Spectrometry Analysis of H-L-Photo-Phe-OH Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the photo-reactive amino acid H-L-Photo-Phe-OH for crosslinking studies to investigate protein-protein interactions and protein conformations. The protocols detail the experimental workflow from cell culture to mass spectrometry data analysis, enabling the identification and quantification of crosslinked peptides.

Introduction

Photo-crosslinking mass spectrometry (XL-MS) is a powerful technique for capturing protein-protein interactions (PPIs) and elucidating the three-dimensional structures of protein complexes in their native environment. The use of photo-reactive amino acid analogs, such as this compound (L-Photo-Phenylalanine), offers a significant advantage by enabling the formation of covalent bonds between interacting proteins upon UV irradiation. This compound is an analog of phenylalanine containing a diazirine moiety. Upon exposure to UV light (typically around 365 nm), the diazirine ring is activated to form a highly reactive carbene intermediate, which can then form a covalent bond with nearby amino acid residues, effectively "trapping" transient and stable protein interactions. This method provides valuable distance constraints for structural modeling and can reveal dynamic conformational changes in proteins and protein complexes.

Core Applications

  • Mapping Protein-Protein Interaction Interfaces: Identify the specific binding sites between interacting proteins.

  • Characterizing Protein Topography: Elucidate the spatial arrangement of subunits within a protein complex.

  • Studying Conformational Changes: Analyze dynamic structural changes in proteins upon ligand binding, activation, or other perturbations.

  • Drug Target Validation: Identify the binding partners of a drug target and understand its mechanism of action.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with this compound

This protocol describes the incorporation of this compound into proteins in mammalian cell culture.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenylalanine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

Procedure:

  • Cell Culture: Grow mammalian cells to 70-80% confluency in complete growth medium.

  • Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with phenylalanine-free DMEM supplemented with 10% dFBS. Incubate the cells for 1-2 hours to deplete endogenous phenylalanine.

  • Labeling: Prepare a stock solution of this compound in DMSO or a suitable solvent. Add this compound to the phenylalanine-free medium to a final concentration of 1-4 mM.

  • Incubation: Incubate the cells for 12-24 hours to allow for the incorporation of this compound into newly synthesized proteins.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound. Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation. The cell pellet is now ready for the crosslinking experiment.

Protocol 2: In-vivo UV Crosslinking

This protocol details the UV irradiation step to induce crosslinking.

Materials:

  • Cell pellet containing this compound labeled proteins

  • Ice-cold PBS

  • UV crosslinking instrument (e.g., Stratalinker) with a 365 nm light source

Procedure:

  • Cell Resuspension: Resuspend the cell pellet in a minimal volume of ice-cold PBS.

  • UV Irradiation: Place the cell suspension in a petri dish on ice to maintain a low temperature during irradiation. The optimal distance from the UV source and the irradiation time should be empirically determined. A common starting point is to irradiate at 365 nm with an energy of 1-5 J/cm² for 15-30 minutes.[1]

  • Post-Irradiation: After irradiation, the crosslinked cells are pelleted by centrifugation and can be stored at -80°C or immediately processed for protein extraction and analysis.

Protocol 3: Protein Digestion and Enrichment of Crosslinked Peptides

This protocol describes the preparation of crosslinked peptides for mass spectrometry analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Urea

  • Trypsin (mass spectrometry grade)

  • Tris-HCl

  • Size Exclusion Chromatography (SEC) column

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Cell Lysis: Lyse the crosslinked cell pellet in a suitable lysis buffer.

  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Protein Digestion: Dilute the protein lysate with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching: Quench the digestion by adding formic acid to a final concentration of 1%.

  • Enrichment of Crosslinked Peptides: Due to their larger size, crosslinked peptides can be enriched using Size Exclusion Chromatography (SEC).[2] Equilibrate the SEC column with a mobile phase of 30% ACN and 0.1% TFA. Load the digested peptide mixture onto the column and collect fractions. Fractions containing larger peptides, which are enriched in crosslinks, are typically collected for further analysis.

  • Desalting: Desalt the enriched fractions using C18 StageTips or equivalent. Elute the peptides with a solution of 80% ACN and 0.1% FA.

  • Sample Preparation for MS: Dry the desalted peptides in a vacuum concentrator and resuspend in a solution of 2% ACN and 0.1% FA for mass spectrometry analysis.

Protocol 4: LC-MS/MS Analysis

This protocol provides general parameters for the analysis of crosslinked peptides by mass spectrometry.

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm x 50 cm)

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 90-120 minutes is a good starting point.

  • Flow Rate: 250-300 nL/min

MS Parameters (Data-Dependent Acquisition - DDA):

  • MS1 Scan:

    • Resolution: 60,000-120,000

    • Scan Range: m/z 350-1600

    • AGC Target: 1e6

    • Max IT: 50 ms

  • MS2 Scan:

    • TopN: 10-20 most intense precursors

    • Isolation Window: 1.6 m/z

    • Activation Type: HCD

    • Collision Energy: Normalized collision energy of 27-30%

    • Resolution: 15,000-30,000

    • AGC Target: 1e5

    • Max IT: 100 ms

    • Dynamic Exclusion: 30-45 seconds

MS Parameters (Data-Independent Acquisition - DIA):

  • MS1 Scan:

    • Resolution: 60,000-120,000

    • Scan Range: m/z 400-1200

  • DIA Scan:

    • Variable isolation windows covering the MS1 scan range

    • Resolution: 30,000

    • Activation Type: HCD

    • Collision Energy: Normalized collision energy of 27%

Data Presentation

Quantitative analysis of crosslinked peptides can reveal changes in protein interactions or conformations under different conditions. The following table is a representative example of how to present quantitative data from a label-free quantification experiment comparing a control and a treated sample.

Crosslinked Peptide 1Crosslinked Peptide 2Protein 1Residue 1Protein 2Residue 2Fold Change (Treated/Control)p-value
TAVFINETRVYLKPSGKinase A125Substrate B453.20.001
GEFIKGTKLPIYTERKinase A210Scaff. C1120.80.45
YPIEHGIVTNWDDMEKIYTGESFVKSubstrate B88Phosphatase D3010.40.005
........................

Table 1: Example of quantitative data for this compound crosslinked peptides. Fold changes and p-values are calculated from the intensities of the crosslinked peptide precursor ions across replicate analyses.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the analysis of this compound crosslinked peptides.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture 1. Mammalian Cell Culture starvation 2. Phenylalanine Starvation cell_culture->starvation labeling 3. Metabolic Labeling with This compound starvation->labeling uv_crosslinking 4. In-vivo UV Crosslinking (365 nm) labeling->uv_crosslinking lysis 5. Cell Lysis uv_crosslinking->lysis reduction_alkylation 6. Reduction & Alkylation lysis->reduction_alkylation digestion 7. Tryptic Digestion reduction_alkylation->digestion enrichment 8. Enrichment of Crosslinked Peptides (SEC) digestion->enrichment lc_ms 9. LC-MS/MS Analysis (DDA or DIA) enrichment->lc_ms data_analysis 10. Data Analysis (Identification & Quantification) lc_ms->data_analysis

Caption: Experimental workflow for this compound crosslinking mass spectrometry.

Hypothetical Signaling Pathway Analysis

This diagram illustrates how this compound crosslinking can be used to map the interactions within a hypothetical kinase signaling pathway.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a Activation ligand Ligand ligand->receptor Binding scaffold Scaffold Protein kinase_a->scaffold Interaction 1 (Crosslink Identified) kinase_b Kinase B scaffold->kinase_b Interaction 2 (Crosslink Identified) substrate Substrate Protein kinase_b->substrate Phosphorylation tf Transcription Factor substrate->tf Translocation Gene Expression Gene Expression tf->Gene Expression

Caption: Mapping a kinase signaling pathway using photo-crosslinking.

References

Designing Peptide Probes with H-L-Photo-Phe-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and utilizing peptide probes incorporating the photo-reactive amino acid H-L-Photo-Phe-OH. This diazirine-containing phenylalanine analogue is a powerful tool for photoaffinity labeling, enabling the identification and characterization of protein-protein interactions and the elucidation of drug targets.

Introduction to this compound

This compound is a versatile photo-crosslinker that can be incorporated into peptide sequences.[1][2][3] Upon activation with UV light (typically around 360-365 nm), the diazirine moiety forms a highly reactive carbene intermediate.[2] This intermediate rapidly and non-specifically inserts into neighboring C-H or N-H bonds, forming a stable covalent linkage with interacting molecules, most notably proteins. This "zero-length" cross-linking capability makes it an invaluable tool for capturing transient and stable interactions in a variety of biological contexts.

Key Features:

  • Photo-activatable: Cross-linking is initiated by UV light, providing precise temporal control over the reaction.

  • Zero-length cross-linking: Forms a direct covalent bond without introducing a spacer arm, providing high-resolution interaction data.

  • Versatile Incorporation: Can be incorporated into peptides via standard solid-phase peptide synthesis (SPPS) techniques, typically using its Fmoc-protected form, Fmoc-L-Photo-Phe-OH.[1]

Chemical and Physical Properties

A clear understanding of the properties of this compound is crucial for its effective use in peptide probe design and experimental execution.

PropertyValueReference
Molecular Formula C₁₁H₁₀F₃N₃O₂[4]
Molecular Weight 273.21 g/mol [4]
Appearance White to off-white powder
UV Activation λmax ~360-365 nm[1][3]
Reactive Intermediate Carbene[2]
Storage Conditions -20°C, protected from light[1]
Solubility Soluble in aqueous solutions, with solubility decreasing at higher salt concentrations.[1]

Designing Peptide Probes with this compound

The strategic placement of this compound within a peptide sequence is critical for successful photo-crosslinking experiments. The goal is to position the photo-reactive residue in a region expected to be in close proximity to the target protein upon binding.

Workflow for Peptide Probe Design:

Peptide_Probe_Design cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_validation Validation Target Target Protein Identification Binding_Site Putative Binding Site Analysis Target->Binding_Site Peptide_Sequence Peptide Sequence Design Binding_Site->Peptide_Sequence Photo_Phe_Position This compound Positioning Peptide_Sequence->Photo_Phe_Position SPPS Solid-Phase Peptide Synthesis Photo_Phe_Position->SPPS Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Binding Affinity Assay Characterization->Binding_Assay Activity_Assay Functional Activity Assay Binding_Assay->Activity_Assay

Caption: Workflow for designing and validating peptide probes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Photo-Phe Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-Photo-Phe-OH using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-amino acids

  • Fmoc-L-Photo-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (for cleavage cocktail)

  • Water

  • Diethyl ether

  • HPLC grade acetonitrile and water

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-L-amino acid (or Fmoc-L-Photo-Phe-OH) (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Photo-Crosslinking of a Peptide Probe to its Target Protein

This protocol describes a general procedure for photo-crosslinking a peptide probe containing this compound to its protein target in vitro.

Materials:

  • Purified peptide probe containing this compound

  • Purified target protein

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV lamp (365 nm)

  • Quartz cuvette or microplate

  • SDS-PAGE materials and equipment

  • Coomassie Brilliant Blue or silver stain

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein and the peptide probe in PBS. A typical starting point is a 1:10 to 1:100 molar ratio of protein to peptide.

    • Include control samples:

      • Protein only

      • Peptide only

      • Protein + Peptide (no UV irradiation)

      • Protein + a control peptide (without this compound) + UV irradiation

  • UV Irradiation:

    • Place the samples in a quartz cuvette or a UV-transparent microplate on ice.

    • Irradiate the samples with a 365 nm UV lamp. The optimal irradiation time and distance from the lamp need to be determined empirically but a starting point is 5-15 minutes at a distance of 5-10 cm.[2][5]

  • Analysis of Cross-linking:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Separate the proteins by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue or silver stain.

    • A successful cross-linking event will result in a new band of higher molecular weight corresponding to the protein-peptide conjugate.

Workflow for Photo-Crosslinking and Analysis:

Photo_Crosslinking_Workflow cluster_preparation Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis Mix Mix Peptide Probe and Target Protein UV_Irradiation UV Irradiation (365 nm) Mix->UV_Irradiation Controls Prepare Control Samples Controls->UV_Irradiation SDS_PAGE SDS-PAGE Analysis UV_Irradiation->SDS_PAGE Staining Gel Staining SDS_PAGE->Staining MS_Analysis Mass Spectrometry (for identification) SDS_PAGE->MS_Analysis

Caption: General workflow for in vitro photo-crosslinking.

Target Identification using Photo-Affinity Labeling and Mass Spectrometry

This protocol outlines a workflow for identifying the binding partners of a peptide probe in a complex biological sample (e.g., cell lysate).

Materials:

  • Cell lysate

  • Peptide probe with this compound and a purification tag (e.g., biotin)

  • Streptavidin-conjugated beads

  • UV lamp (365 nm)

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Trypsin

  • Mass spectrometer

Protocol:

  • Incubation: Incubate the biotinylated peptide probe with the cell lysate to allow for binding to its target(s).

  • UV Cross-linking: Irradiate the mixture with 365 nm UV light to covalently cross-link the probe to its binding partners.

  • Capture of Cross-linked Complexes: Add streptavidin-conjugated beads to the lysate to capture the biotinylated peptide probe and its cross-linked partners.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • In-gel or In-solution Digestion: Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin, or perform in-solution digestion directly.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were cross-linked to the peptide probe.

Signaling Pathway for Target Identification:

Target_Identification_Pathway Probe Biotinylated Photo-Phe Probe Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation UV UV Cross-linking (365 nm) Incubation->UV Capture Capture UV->Capture Beads Streptavidin Beads Beads->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution Digestion Trypsin Digestion Elution->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Target Protein Identification MS->Identification

Caption: Pathway for identifying protein targets.

Quantitative Data and Analysis

The success of photo-crosslinking experiments can be quantified to optimize conditions and validate results.

Representative Cross-linking Efficiency

The efficiency of cross-linking is dependent on several factors, including UV irradiation time, the concentration of the probe and target, and the binding affinity.

UV Irradiation Time (min)Peptide Probe Concentration (µM)Target Protein Concentration (µM)Cross-linking Efficiency (%)
510115
1010135
1510150
105120
1020145

Note: These are representative values. Optimal conditions must be determined empirically for each specific peptide-protein interaction.

Representative Binding Affinity Data

The binding affinity of the peptide probe to its target can be determined using various biophysical techniques, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Peptide ProbeTarget ProteinK_D (nM)Technique
Peptide-A-Photo-PheProtein X50SPR
Peptide-B-Photo-PheProtein Y120ITC
Peptide-A (no Photo-Phe)Protein X45SPR

Note: The incorporation of this compound should ideally have a minimal impact on the binding affinity of the peptide.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low cross-linking - Inefficient UV irradiation- Low binding affinity- Incorrect positioning of Photo-Phe- Optimize UV irradiation time and intensity- Increase probe concentration- Redesign the peptide with Photo-Phe at a different position
High background/non-specific cross-linking - UV irradiation too long or intense- Probe is "sticky"- Insufficient washing- Reduce UV exposure- Include competitor ligands during incubation- Optimize wash conditions (increase salt, add detergents)
Peptide synthesis failure - Incomplete coupling of Fmoc-L-Photo-Phe-OH- Degradation during cleavage- Double-couple the photo-amino acid- Use a scavenger cocktail optimized for protecting the diazirine ring during cleavage
Low yield of purified peptide - Poor solubility of the crude peptide- Loss during purification- Test different solvent systems for dissolution- Optimize the HPLC gradient

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Protect the compound from light to prevent premature activation of the diazirine group.

  • UV radiation is harmful. Use appropriate shielding and eye protection when operating a UV lamp.

By following these guidelines and protocols, researchers can effectively utilize this compound to design and implement powerful peptide probes for the investigation of complex biological systems.

References

Application Notes and Protocols for In Vivo Crosslinking Using Photo-Activatable Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of photo-activatable phenylalanine analogs, such as L-Photo-Phenylalanine (a general term for molecules like p-azido-L-phenylalanine or p-benzoyl-L-phenylalanine), for in vivo photo-crosslinking in live cells. This technology is a powerful tool for identifying and characterizing protein-protein interactions in their native cellular environment.

Application Notes

Photo-activatable amino acids are artificial analogs of natural amino acids that can be incorporated into proteins during synthesis.[1] Upon activation with ultraviolet (UV) light, these amino acids form a highly reactive intermediate that covalently bonds with nearby molecules, effectively "trapping" protein interaction partners.[1][2] This method allows for the identification of both stable and transient protein interactions directly within living cells, overcoming some of the limitations of traditional methods that may disrupt the cellular environment.[1][3]

Principle of the Technology

The technique relies on the cellular translational machinery to incorporate the photo-activatable amino acid into newly synthesized proteins.[4][5] Commonly used photo-activatable amino acids include derivatives of leucine, methionine, and phenylalanine, which contain a diazirine ring or a benzophenone group.[1][5] When exposed to UV light of a specific wavelength (typically 365 nm), the photo-reactive group is activated, forming a highly reactive carbene or nitrene intermediate.[1] This intermediate then rapidly and non-specifically crosslinks with any nearby protein side chains or backbones, forming a stable covalent bond.[1] The resulting crosslinked protein complexes can then be isolated and analyzed to identify the interacting partners.

Advantages of In Vivo Photo-Crosslinking

  • Captures interactions in a native environment: Crosslinking is performed in living cells, preserving the natural context of protein interactions.[1]

  • Identifies transient and weak interactions: The rapid nature of the photo-crosslinking reaction can capture fleeting interactions that are often missed by other methods.[3]

  • High spatial resolution: Crosslinking occurs only within a few angstroms of the photo-activatable amino acid, providing high-resolution information about the interaction interface.[1]

  • Temporal control: The crosslinking reaction is initiated by an external UV light trigger, allowing for precise temporal control of the experiment.

Applications in Research and Drug Development

  • Protein-protein interaction mapping: Identifying novel interaction partners of a target protein.[2][4]

  • Validation of drug targets: Confirming the interaction of a drug with its intended target in a cellular context.

  • Mapping binding sites: Determining the specific domains or residues involved in a protein-protein interaction.[6]

  • Studying dynamic protein complexes: Investigating changes in protein interactions in response to cellular signals or drug treatment.[3]

Quantitative Data Summary

The efficiency of in vivo photo-crosslinking can be influenced by several factors, including the specific photo-amino acid used, its incorporation rate, and the UV exposure conditions. The following tables summarize some key quantitative parameters reported in the literature for commonly used photo-activatable amino acids.

ParameterValueReference
Incorporation Rate
Photo-leucine & Photo-methionine10-20%[7]
Crosslinking Efficiency
Recovery of crosslinked proteins> 90%[7]
UV Irradiation Parameters
Optimal Wavelength345-365 nm[7][8]
Recommended Lamp Wattage15W or higher[7]
Lamp Distance from Cells1-5 cm (for lower wattage)[7]
20 cm (for higher wattage)[7]
Irradiation Time in Live Cells< 15 minutes[7]

Experimental Protocols

Here are detailed protocols for performing an in vivo photo-crosslinking experiment in mammalian cells.

Protocol 1: Incorporation of Photo-Activatable Phenylalanine

This protocol describes the metabolic labeling of proteins with a photo-activatable phenylalanine analog in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PBS (Phosphate-Buffered Saline)

  • DMEM lacking L-phenylalanine (or custom limiting medium)

  • Photo-activatable phenylalanine analog (e.g., p-azido-L-phenylalanine)

  • Sterile tissue culture plates

Procedure:

  • Cell Seeding: Seed mammalian cells on tissue culture plates and grow them to 60-70% confluency in complete culture medium.

  • Media Starvation (Optional but Recommended): To increase the incorporation efficiency, gently wash the cells twice with sterile PBS. Then, incubate the cells in DMEM lacking L-phenylalanine for 1-2 hours.

  • Labeling: Prepare the labeling medium by supplementing the phenylalanine-free DMEM with the photo-activatable phenylalanine analog. The optimal concentration should be determined empirically but typically ranges from 1-4 mM.

  • Incubation: Remove the starvation medium and add the labeling medium to the cells. Incubate the cells for a period ranging from 4 to 24 hours to allow for the incorporation of the photo-amino acid into newly synthesized proteins. The optimal incubation time depends on the protein of interest's turnover rate.

Protocol 2: In Vivo Photo-Crosslinking

This protocol details the UV irradiation step to induce covalent crosslinking between the bait protein containing the photo-amino acid and its interacting partners.

Materials:

  • Cells labeled with the photo-activatable amino acid (from Protocol 1)

  • UV lamp with an emission peak around 365 nm (e.g., Stratalinker 2400)[7]

  • Ice-cold PBS

Procedure:

  • Preparation for Irradiation: Remove the labeling medium and wash the cells twice with ice-cold PBS. It is crucial to keep the cells on ice from this point forward to minimize any cellular processes that could alter protein interactions.

  • UV Irradiation: Place the cell culture plate on ice and remove the lid. Position the UV lamp at a recommended distance from the cells (e.g., 3-5 cm for a 15W lamp).[7] Irradiate the cells with UV light for 5-15 minutes. The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing cell damage. Do not use UV lamps that emit at 254 nm, as this wavelength can damage proteins and DNA.[7]

  • Cell Lysis: Immediately after irradiation, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Analysis: The crosslinked protein complexes in the cell lysate are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry. Crosslinked complexes will appear as higher molecular weight bands on a gel.[1]

Diagrams

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_workflow Experimental Workflow for In Vivo Photo-Crosslinking A 1. Cell Culture (Mammalian Cells) B 2. Incorporation of Photo-Amino Acid A->B Incubate with photo-amino acid C 3. UV Irradiation (365 nm) B->C Expose to UV light D 4. Cell Lysis C->D Lyse cells to extract proteins E 5. Analysis of Crosslinked Proteins D->E SDS-PAGE, Western Blot, Mass Spectrometry

Caption: A general workflow for in vivo photo-crosslinking experiments in live cells.

G cluster_mechanism Mechanism of Photo-Crosslinking Bait Bait Protein with Photo-Amino Acid Reactive Reactive Intermediate (Carbene/Nitrene) Bait->Reactive Activation Crosslinked Covalently Crosslinked Bait-Prey Complex Prey Interacting Protein (Prey) UV UV Light (365 nm) Reactive->Prey Covalent Bond Formation

Caption: The mechanism of UV-induced covalent bond formation between interacting proteins.

References

Application Notes and Protocols for UV Irradiation of Peptides Containing H-L-Photo-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the ultraviolet (UV) irradiation of peptides incorporating the photo-activatable amino acid H-L-Photo-Phe-OH. This technique, known as photo-affinity labeling or photo-crosslinking, is a powerful tool for identifying and characterizing protein-protein, protein-peptide, and protein-small molecule interactions. The protocol is based on established methods for similar photo-activatable amino acids containing a diazirine group, such as photo-leucine and photo-methionine.[1][2][3][4]

Upon exposure to UV light, the diazirine moiety of this compound is activated to form a highly reactive carbene intermediate.[1][3] This intermediate rapidly and non-specifically forms covalent bonds with molecules in close proximity, effectively "capturing" transient and stable interactions for subsequent analysis, primarily by mass spectrometry.[2][5][6]

Key Experimental Parameters

Successful photo-crosslinking experiments depend on the optimization of several key parameters. The following table summarizes the critical quantitative data for the UV irradiation of peptides containing photo-activatable diazirine-based amino acids.

ParameterRecommended Value/RangeNotes
UV Wavelength 330–370 nm (Optimal ~345-365 nm)Avoid wavelengths below 300 nm, especially 254 nm, as they can cause significant damage to proteins and nucleic acids.[1] Phenylalanine itself has an absorption peak around 258 nm.[7][8]
UV Light Source Stratalinker™ (e.g., 2400 model with 365 nm bulbs), mercury vapor lamps, or other high-intensity UV lamps.The wattage of the lamp will affect the required exposure time. Higher wattage lamps are generally more effective.[1]
UV Exposure Time Typically 1–15 minutesThis is highly dependent on the UV lamp intensity and the distance to the sample. It is crucial to determine the optimal time empirically. For in-vivo crosslinking in live cells, total irradiation time should be less than 15 minutes.[1]
Sample-to-Light Distance 1–5 cm for lower wattage lamps (<15W); up to 20 cm for high wattage lamps (>150W).Irradiation efficiency decreases with the square of the distance from the light source.[1]
Peptide Concentration 1–10 µM for in vitro cross-linkingThe optimal concentration should be determined based on the specific interaction being studied.[9]
Reaction Buffer Phosphate-Buffered Saline (PBS), HEPES, or other suitable buffers.Ensure the buffer components do not interfere with the photo-activation or the interaction being studied.[9]

Experimental Workflow for UV Cross-Linking and Analysis

The overall process involves sample preparation, UV irradiation, and analysis of the cross-linked products. The following diagram illustrates a typical workflow.

experimental_workflow cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Analysis prep_peptide Prepare Peptide Solution (with this compound) incubation Incubate Peptide and Binding Partner prep_peptide->incubation prep_binding_partner Prepare Binding Partner Solution prep_binding_partner->incubation uv_irradiation Expose to UV Light (345-365 nm) incubation->uv_irradiation sds_page SDS-PAGE Analysis uv_irradiation->sds_page digestion In-gel or In-solution Digestion (e.g., Trypsin) sds_page->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis to Identify Cross-linked Peptides lc_ms->data_analysis

Caption: Workflow for photo-crosslinking of peptides containing this compound.

Detailed Experimental Protocols

Protocol 1: Determination of Optimal UV Exposure Time

This protocol is essential for calibrating your UV light source and determining the optimal irradiation time for efficient cross-linking without causing sample degradation.

Materials:

  • Peptide containing this compound dissolved in a suitable buffer (e.g., PBS) at a known concentration (e.g., 1 mg/ml).[1]

  • UV-transparent cuvettes or microplate.

  • UV-Vis Spectrophotometer.

  • Your UV light source.

Procedure:

  • Transfer the peptide solution to a UV-transparent vessel.[1]

  • Measure the initial absorbance of the solution at 345 nm. This wavelength is optimal for monitoring the diazirine group.[1]

  • Expose the sample to your UV light source at a fixed distance.

  • At regular time intervals (e.g., every 30 seconds), briefly remove the sample and measure the absorbance at 345 nm.

  • Continue until the absorbance has decreased by at least 75%.

  • Plot the absorbance at 345 nm against the irradiation time.

  • Determine the half-life (t½), which is the time required for the absorbance to decrease by 50%.[1]

  • The recommended total irradiation time for your cross-linking experiments is five times the calculated half-life (5 x t½).[1]

Protocol 2: In Vitro UV Cross-Linking of a Peptide to its Binding Partner

This protocol describes the general procedure for cross-linking a peptide containing this compound to its protein binding partner in a controlled in vitro setting.

Materials:

  • Lyophilized peptide containing this compound.

  • Purified protein binding partner.

  • Cross-linking buffer (e.g., 20 mM HEPES, pH 7.4).[9]

  • UV light source calibrated as per Protocol 1.

  • Reaction tubes (e.g., Eppendorf tubes).

  • SDS-PAGE reagents and equipment.

Procedure:

  • Prepare a stock solution of the this compound containing peptide in the cross-linking buffer.

  • Prepare a solution of the protein binding partner in the same buffer.

  • In a reaction tube, mix the peptide and the binding partner at the desired molar ratio (final concentrations typically range from 1 to 10 µM each).[9]

  • Incubate the mixture under conditions that favor the interaction (e.g., specific temperature, time). Protect the sample from ambient light during this step.[9]

  • Place the reaction tube, with the cap open, directly under the UV light source at the predetermined distance.

  • Irradiate the sample for the optimal time determined in Protocol 1. For even exposure, consider rotating the sample if using a handheld lamp.[1]

  • After irradiation, the cross-linking reaction is complete. The sample can be immediately analyzed or stored at -20°C.

  • Analyze the cross-linking efficiency by running the irradiated sample and a non-irradiated control on an SDS-PAGE gel. A successful cross-link will result in a new band at a higher molecular weight corresponding to the peptide-protein complex.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

Following successful cross-linking, the identification of the cross-linked sites is typically performed using mass spectrometry.

Materials:

  • Cross-linked sample from Protocol 2.

  • Reducing buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate).[9]

  • Alkylating buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate).[9]

  • Proteolytic enzyme (e.g., sequencing grade trypsin).[10]

  • Quenching solution (e.g., formic acid or TFA).[10]

  • C18 solid-phase extraction (SPE) columns for desalting.[10]

Procedure:

  • The cross-linked protein band can be excised from the SDS-PAGE gel for in-gel digestion, or the entire reaction mixture can be used for in-solution digestion.

  • Reduction and Alkylation: Reduce the disulfide bonds by incubating the sample with reducing buffer (e.g., at 56°C for 30 minutes). Then, alkylate the free cysteines by adding alkylating buffer and incubating in the dark at room temperature for 20-30 minutes.[9][10]

  • Proteolytic Digestion: Add trypsin to the sample (typically at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.[10]

  • Quenching and Desalting: Stop the digestion by adding formic acid or TFA to a final concentration of 0.1-1%.[10] Desalt the resulting peptide mixture using a C18 SPE column according to the manufacturer's instructions.

  • Dry the purified peptides using a vacuum concentrator and store at -20°C until LC-MS/MS analysis.[10]

Mass Spectrometry Data Analysis

The analysis of cross-linked peptides by mass spectrometry is a complex task that requires specialized software. The goal is to identify the two peptide chains that are covalently linked.

Key considerations for data analysis:

  • Database Searching: Use a database search engine that is capable of identifying cross-linked peptides (e.g., pLink, MeroX, MaxLynx).

  • Search Parameters: The search must be set to consider all possible amino acid residues as potential cross-linking sites for the reactive carbene generated from this compound.[9]

  • Validation: Manual validation of the mass spectra for high-confidence cross-link identifications is often necessary. Look for the presence of fragment ions from both peptide chains in the MS/MS spectrum.[11]

The following table provides typical parameters for LC-MS/MS analysis of cross-linked peptides.

ParameterTypical Setting
Mass Spectrometer Orbitrap-based instruments (e.g., Orbitrap Fusion Lumos) are commonly used for their high resolution and accuracy.[5]
LC Column C18 reversed-phase column (e.g., 75 µm x 50 cm).[5]
LC Gradient A long, shallow gradient of acetonitrile in 0.1% formic acid is used to separate the complex peptide mixture.
MS1 Resolution 60,000–120,000.[5][6]
MS2 Resolution 15,000–30,000.[6]
Collision Energy Typically normalized collision energy (NCE) of 25-30%.[5]
Precursor Charge States Select for charge states of 3+ and higher, as cross-linked peptides are typically larger and more highly charged.[5][6]

Signaling Pathway and Interaction Mapping

Photo-crosslinking can be used to elucidate signaling pathways by identifying protein-protein interactions. The diagram below illustrates a hypothetical signaling cascade where this compound could be incorporated into Protein B to identify its interaction with Protein C.

signaling_pathway A Signal B Protein B (with Photo-Phe) A->B Activates C Protein C B->C Interacts with (Cross-link site) D Downstream Effect C->D Initiates

Caption: Mapping protein interactions in a signaling pathway using photo-crosslinking.

References

Troubleshooting & Optimization

Troubleshooting low crosslinking efficiency with H-L-Photo-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-L-Photo-Phe-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their crosslinking experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photo-activatable amino acid analog of L-phenylalanine. It contains a diazirine ring that, upon exposure to long-wave UV light (approximately 360 nm), forms a highly reactive carbene intermediate.[1] This carbene can then form a covalent bond with nearby molecules, effectively "capturing" protein-protein or protein-small molecule interactions.

Q2: What are the primary applications of this compound?

The primary applications include:

  • Photoaffinity labeling: Identifying the binding partners of a protein of interest.

  • Mapping protein-protein interaction interfaces: By incorporating this compound at specific sites, the location of interaction can be determined.

  • Capturing transient or weak interactions: The rapid, covalent nature of the crosslink allows for the stabilization of interactions that are difficult to detect with other methods.

  • Target identification and validation in drug discovery: Used in probes to identify the cellular targets of a drug candidate.[1]

Q3: What are the storage and handling recommendations for this compound?

This compound should be stored at -20°C as a powder. It is a light-sensitive compound and should be handled in a dark or red-light environment to prevent premature activation of the diazirine group.

Troubleshooting Guide: Low Crosslinking Efficiency

Low or no crosslinking is a common issue. The following sections provide potential causes and solutions to improve your experimental outcome.

Problem 1: Inefficient Incorporation of this compound

For successful crosslinking, the photo-amino acid must first be efficiently incorporated into the protein of interest.

Possible Cause Recommended Solution
Competition with endogenous phenylalanine Use a phenylalanine-free cell culture medium. Ensure that any serum used is also depleted of phenylalanine.
Low expression of the mutant protein Optimize protein expression conditions (e.g., temperature, induction time, plasmid concentration). Verify the expression of the protein of interest by Western blot.
Toxicity of the unnatural amino acid Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. If toxicity is observed, try reducing the concentration or the incubation time.
Suboptimal tRNA synthetase/tRNA pair Ensure you are using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is efficient for incorporating this compound. The efficiency of these systems can vary between cell lines.
Problem 2: Ineffective UV Crosslinking Step

Proper UV irradiation is critical for activating the diazirine group.

Possible Cause Recommended Solution
Incorrect UV wavelength Use a UV lamp with a peak emission around 360-365 nm. Shorter wavelengths (e.g., 254 nm) can cause significant damage to proteins and nucleic acids.[1]
Insufficient UV energy dose The total energy dose is a product of intensity and time. Increase the irradiation time or use a higher intensity lamp. It is recommended to perform a time-course experiment to determine the optimal exposure time.
UV light source is too far from the sample Decrease the distance between the UV lamp and the sample to increase the light intensity at the sample.
UV absorption by the buffer or plate Ensure that the buffer components do not absorb at 360 nm. Use UV-transparent plates or dishes for irradiation.
Problem 3: Issues with Sample Preparation and Analysis

The detection of crosslinked products can be challenging.

Possible Cause Recommended Solution
Low abundance of the crosslinked product The crosslinked product is often a small fraction of the total protein. Consider enrichment strategies for the crosslinked complex, such as affinity purification of a tagged protein of interest.
Inefficient lysis and protein extraction Use a lysis buffer that effectively solubilizes the proteins of interest and their potential binding partners. Include protease inhibitors to prevent degradation.
Crosslinked complex is too large to resolve on a gel If analyzing by SDS-PAGE, use a lower percentage acrylamide gel or a gradient gel to resolve high molecular weight complexes.
Difficulty in identifying crosslinked peptides by mass spectrometry The analysis of crosslinked peptides is complex. Use specialized software designed for the identification of crosslinked peptides from mass spectrometry data. The database search should account for the mass of the crosslinked amino acid and the potential for crosslinks to any other amino acid.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Target Protein in Mammalian Cells

This protocol outlines the general steps for site-specific incorporation of this compound into a protein of interest in mammalian cells using an engineered aminoacyl-tRNA synthetase/tRNA pair.

  • Plasmid Preparation:

    • Co-transfect mammalian cells with two plasmids:

      • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

      • An expression vector for the protein of interest containing an amber stop codon (TAG) at the desired site for this compound incorporation. This vector should also contain a purification tag (e.g., His-tag, FLAG-tag) to facilitate downstream purification.

  • Cell Culture and Transfection:

    • Culture the cells in a standard growth medium to the desired confluency.

    • Transfect the cells with the two plasmids using a suitable transfection reagent.

  • Induction and this compound Supplementation:

    • After 24 hours, replace the standard medium with a phenylalanine-free medium.

    • Supplement the medium with this compound. The optimal concentration should be determined empirically but typically ranges from 0.5 mM to 2 mM.

    • Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the photo-amino acid.

  • Verification of Incorporation:

    • Harvest a small aliquot of cells and lyse them.

    • Confirm the expression of the full-length protein by Western blot using an antibody against the purification tag. A successful incorporation will result in a band corresponding to the full-length protein, which should be absent in control cells not supplemented with this compound.

Protocol 2: UV Crosslinking and Analysis
  • Cell Harvesting and Preparation:

    • Wash the cells expressing the this compound-containing protein with cold phosphate-buffered saline (PBS).

    • For in vivo crosslinking, irradiate the cells directly in PBS. For in vitro crosslinking, lyse the cells first and then irradiate the lysate.

  • UV Irradiation:

    • Place the cells or lysate on ice to minimize cellular damage during irradiation.

    • Irradiate with a 360-365 nm UV lamp. The optimal energy dose needs to be determined empirically. A starting point is to irradiate for 15-30 minutes with a lamp of moderate intensity (e.g., 5-15 W) at a distance of 5-10 cm.

  • Lysis and Protein Solubilization (if not already performed):

    • Lyse the irradiated cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Affinity Purification:

    • Incubate the lysate with an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins, anti-FLAG agarose for FLAG-tagged proteins) to capture the protein of interest and its crosslinked partners.

    • Wash the resin to remove non-specific binders.

    • Elute the protein complexes.

  • Analysis:

    • SDS-PAGE and Western Blot: Analyze the eluate by SDS-PAGE. The crosslinked complex will appear as a higher molecular weight band. Confirm the identity of the proteins in the complex by Western blot using antibodies against the protein of interest and its suspected binding partner.

    • Mass Spectrometry: For unbiased identification of binding partners, the eluted complex can be digested with a protease (e.g., trypsin) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is required to identify the crosslinked peptides.

Quantitative Data Summary

The optimal experimental parameters for this compound can vary depending on the specific protein, interacting partners, and cell type. The following table provides a starting point for optimization.

Parameter Recommended Range Notes
This compound Concentration 0.5 mM - 2 mMHigher concentrations may be toxic to some cell lines.
UV Wavelength 360 - 365 nmEssential for specific activation of the diazirine group.
UV Energy Dose 1 - 10 J/cm²This is a general range. The optimal dose should be determined experimentally by varying the irradiation time and intensity.
Irradiation Time 10 - 60 minutesDependent on the intensity of the UV lamp.
Distance from UV Source 5 - 15 cmCloser distances will increase the intensity.
Expected Crosslinking Efficiency 1 - 10%Crosslinking efficiency is often low and requires sensitive detection methods.

Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_p50_p65 IκBα-p50/p65 Complex IKK->IkBa_p50_p65 Phosphorylation IkBa IκBα IkBa->IkBa_p50_p65 p50_p65 NF-κB (p50/p65) p50_p65->IkBa_p50_p65 p50_p65_nuc NF-κB (p50/p65) p50_p65->p50_p65_nuc Translocation IkBa_p50_p65->p50_p65 IκBα degradation DNA DNA (κB sites) p50_p65_nuc->DNA Transcription Gene Transcription DNA->Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Activation

Caption: The NF-κB signaling pathway, a common target for crosslinking studies.

Experimental Workflow Diagram

Crosslinking_Workflow cluster_incorporation 1. Unnatural Amino Acid Incorporation cluster_crosslinking 2. Photo-Crosslinking cluster_analysis 3. Analysis Plasmids Co-transfection: - Protein of Interest (TAG mutant) - Synthetase/tRNA Culture Culture in Phe-free medium + this compound Plasmids->Culture Expression Protein Expression Culture->Expression UV UV Irradiation (365 nm) Expression->UV Lysis Cell Lysis UV->Lysis Purification Affinity Purification Lysis->Purification SDS_PAGE SDS-PAGE / Western Blot Purification->SDS_PAGE MS LC-MS/MS Analysis Purification->MS Result1 Identify Complex Size SDS_PAGE->Result1 Result2 Identify Binding Partners MS->Result2

Caption: A general workflow for photo-crosslinking experiments using this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions1 Troubleshoot Incorporation cluster_solutions2 Troubleshoot UV Irradiation cluster_solutions3 Troubleshoot Detection Start Low/No Crosslinking Signal Check_Expression Is the full-length protein expressed? Start->Check_Expression Check_UV Is the UV setup optimal? Check_Expression->Check_UV Yes Troubleshoot_Incorporation Optimize medium (Phe-free) Adjust UAA concentration Verify synthetase/tRNA Check_Expression->Troubleshoot_Incorporation No Check_Detection Is the detection method sensitive enough? Check_UV->Check_Detection Yes Troubleshoot_UV Check wavelength (365 nm) Increase time/intensity Decrease distance to sample Check_UV->Troubleshoot_UV No Success Successful Crosslinking Check_Detection->Success Yes Troubleshoot_Detection Enrich for crosslinked complex Optimize Western blot Use specialized MS analysis Check_Detection->Troubleshoot_Detection No

Caption: A decision tree for troubleshooting low crosslinking efficiency.

References

Technical Support Center: Optimizing UV Exposure for Diazirine Photo-Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing UV exposure time when using diazirine-based photo-crosslinkers. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data summaries to ensure successful crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating diazirine crosslinkers?

The optimal UV wavelength for activating diazirine photo-crosslinkers is in the long-wave UV range, typically between 330-370 nm.[1] The peak activation wavelength is approximately 345-355 nm.[1][2][3][4] It is crucial to avoid short-wave UV light (e.g., 254 nm) as it can cause significant damage to proteins and nucleic acids.[1][2]

Q2: How long should I expose my sample to UV light?

The ideal UV exposure time is highly dependent on the experimental setup and must be optimized empirically. As a general starting point, for crosslinking in live cells, an irradiation time of 5-15 minutes is often recommended.[2] However, the optimal time is influenced by several factors, including the intensity of the UV lamp, the distance between the lamp and the sample, and the concentration of the crosslinker and target molecules.

Q3: What type of UV lamp should I use?

A variety of UV lamps can be used for diazirine activation. Common choices include:

  • UV Crosslinkers: Instruments like the Stratalinker 2400, which often have built-in timers and controlled environments, are a reliable option.[2]

  • Mercury Vapor Lamps: These high-wattage lamps can be very effective but may require filters to remove wavelengths below 300 nm.[1][2]

  • Hand-held UV Lamps: While convenient, lower-wattage hand-held lamps may result in lower crosslinking efficiencies and require longer exposure times.[2][4]

Q4: Can I perform my experiment under normal laboratory lighting?

Yes, one of the advantages of diazirine-based crosslinkers is their stability under typical laboratory lighting conditions.[1] However, it is good practice to minimize prolonged exposure to direct light and to store the reagents in a cool, dark place to prevent degradation over time.[5]

Q5: My crosslinking efficiency is very low. What are the possible causes?

Low or no crosslinking can be due to several factors. Please refer to the troubleshooting section below for a detailed guide.

Troubleshooting Guide

This section addresses common problems encountered during diazirine photo-crosslinking experiments.

ProblemPossible CauseRecommended Solution
Minimal or No Crosslinking NHS-ester Hydrolysis: The amine-reactive NHS ester on the crosslinker is sensitive to moisture and can hydrolyze before reacting with the target protein.Prepare stock solutions of NHS-ester diazirines in anhydrous DMSO or DMF immediately before use.[1][2] Avoid storing reconstituted crosslinker.
Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester.Use a non-amine-containing buffer at pH 7-9, such as PBS, HEPES, or borate buffer.[1][2]
Insufficient UV Exposure: The UV irradiation time may be too short, or the lamp intensity may be too low.Increase the UV irradiation time.[2] Decrease the distance between the UV lamp and the sample.[2] Consider using a higher wattage UV source.[2]
Incorrect UV Wavelength: The UV lamp is not emitting light in the optimal 330-370 nm range.Verify the emission spectrum of your UV lamp. Do not use lamps that primarily emit at 254 nm.[1][2]
Excess Unreacted Crosslinker: High concentrations of unreacted crosslinker can interfere with the desired crosslinking event.Remove excess, non-reacted crosslinker by desalting or dialysis after the initial labeling step and before UV exposure.[1][2] For cells, wash thoroughly with PBS.[2]
Quenching of Reactive Intermediates: The highly reactive carbene intermediate can be quenched by water molecules or other components in the buffer.[6]While difficult to completely avoid, ensuring the proximity of the target molecules can increase the likelihood of successful crosslinking.
High Background or Non-Specific Crosslinking Prolonged UV Exposure: Excessive UV irradiation can lead to the formation of radicals and other reactive species that cause non-specific crosslinking.Perform a time-course experiment to determine the optimal UV exposure time that maximizes specific crosslinking while minimizing non-specific interactions.[3]
Photodamage to Biomolecules: High-intensity or prolonged UV exposure can damage the biological sample.For live cells, keep the total UV irradiation time under 15 minutes and consider cooling the sample on ice during exposure to minimize heat-induced damage.[7]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for diazirine photo-crosslinking.

Table 1: Recommended UV Light Sources and Conditions

UV Lamp TypeTypical WattageRecommended Wavelength (nm)Typical Distance to Sample
UV Crosslinker (e.g., Stratalinker)5 x 15 W365Varies by instrument
Mercury Vapor Lamp> 150 W300-360 (with filter)~20 cm
Hand-held Lamp (High Power)> 8 W3651-5 cm
Hand-held Lamp (Low Power)~6 W3653-5 cm (may have lower efficiency)[2]

Table 2: Typical Reagent Concentrations and Incubation Times

ApplicationCrosslinker ConcentrationMolar Excess (vs. Protein)Incubation Time (Pre-UV)
Purified Proteins (< 5 mg/mL)Varies20- to 50-fold30 min (RT) or 2 hours (on ice)[2]
Purified Proteins (> 5 mg/mL)Varies10- to 15-fold30 min (RT) or 2 hours (on ice)[2]
Live Cells (in suspension or adherent)0.5 - 2 mMN/A10 min (RT) or 30 min (on ice)[2]

Experimental Protocols

Protocol 1: Optimizing UV Exposure Time for Purified Proteins
  • Prepare Protein Sample: Dissolve the purified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Prepare Crosslinker: Immediately before use, dissolve the NHS-ester diazirine crosslinker in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: Add the appropriate molar excess of the diazirine crosslinker to the protein solution. Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quench and Purify: Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes on ice.[2] Remove excess, unreacted crosslinker using a desalting column.[2]

  • UV Exposure Time Course:

    • Aliquot the labeled protein into multiple, UV-transparent microfuge tubes or a multi-well plate.

    • Place the samples at a fixed distance from the UV lamp (e.g., 5 cm).

    • Expose the aliquots to UV light (365 nm) for varying amounts of time (e.g., 0, 1, 2, 5, 10, 15, and 20 minutes). Keep one sample as a no-UV control.

  • Analysis: Analyze the crosslinking efficiency for each time point by SDS-PAGE and Coomassie staining or Western blotting. The optimal exposure time will show a clear shift in the molecular weight of the crosslinked product(s) with minimal protein degradation.

Protocol 2: Photo-Crosslinking in Live Cells
  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet and wash twice with ice-cold PBS, then resuspend in PBS.

  • Crosslinker Addition: Add the diazirine crosslinker (from a freshly prepared stock) to the cells at a final concentration of 0.5-2 mM.

  • Incubation: Incubate for 10 minutes at room temperature or 30 minutes on ice.[2]

  • Quenching and Washing: Quench the reaction with a final concentration of 50-100 mM Tris.[2] Wash the cells twice with ice-cold PBS to remove excess crosslinker.[2] Ensure the cells are covered in a thin layer of PBS for the next step.[2]

  • UV Irradiation: Place the cell culture plate or suspension on ice to minimize heat damage.[7] Irradiate with UV light (365 nm) for 5-15 minutes.[2] The distance from the lamp should be optimized (typically 1-5 cm).[2]

  • Cell Lysis and Analysis: After irradiation, harvest and lyse the cells. Analyze the crosslinked proteins by Western blotting or other downstream applications.

Visualizations

G cluster_0 Phase 1: Labeling cluster_1 Phase 2: Photo-Activation cluster_2 Phase 3: Analysis A Prepare Protein/Cells in Amine-Free Buffer (e.g., PBS) B Add Diazirine Crosslinker A->B C Incubate (e.g., 30 min at RT) B->C D Quench Reaction (e.g., Tris) & Remove Excess Crosslinker C->D E Expose Sample to UV Light (365 nm) D->E F Diazirine -> Carbene Intermediate E->F G Covalent Crosslink Formation F->G H SDS-PAGE G->H I Western Blot G->I J Mass Spectrometry G->J

Caption: General workflow for diazirine photo-crosslinking experiments.

G A Low/No Crosslinking Observed B Is the buffer amine-free (e.g., PBS, HEPES)? A->B C Use amine-free buffer B->C No D Was the crosslinker stock freshly prepared in anhydrous solvent? B->D Yes E Prepare fresh crosslinker stock solution D->E No F Was excess crosslinker removed before UV? D->F Yes G Add desalting/dialysis or cell washing step F->G No H Is the UV lamp wavelength 330-370 nm? F->H Yes I Use correct UV lamp H->I No J Increase UV exposure time or decrease lamp distance H->J Yes

Caption: Troubleshooting decision tree for low crosslinking efficiency.

References

Reducing non-specific binding in photoaffinity labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in photoaffinity labeling (PAL) experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in photoaffinity labeling?

A1: Non-specific binding refers to the covalent attachment of a photoaffinity probe to proteins or other biomolecules that are not the intended biological target.[1][2] This phenomenon is a major challenge in PAL experiments as it can obscure the signal from the true target, leading to a high background and false-positive results.[1] Non-specific interactions are often driven by hydrophobic or electrostatic forces, causing the probe to associate with abundant or "sticky" proteins.[1][2]

Q2: What are the primary causes of high non-specific binding?

A2: High non-specific binding can stem from several factors:

  • Probe Properties: Probes with high lipophilicity may exhibit increased hydrophobic-driven non-specific binding.[1][3] The design of the linker connecting the ligand to the photoreactive group can also play a role; some studies suggest linear linkers have a greater tendency for non-specific binding than branched ones.[4]

  • Low Affinity/Specificity: If the probe's affinity for its intended target is low, a higher concentration is required, which increases the likelihood of off-target labeling.[1]

  • Experimental Conditions: Suboptimal experimental parameters, such as excessive probe concentration, overly long UV irradiation times, or inadequate blocking and washing, can significantly contribute to background signal.[5][6]

  • Photoreactive Group Reactivity: Highly reactive intermediates generated upon photolysis can be quenched by water, which can reduce labeling yield but also helps minimize non-specific binding by shortening the intermediate's lifetime.[1]

Q3: How can I distinguish between specific and non-specific binding?

A3: A competition assay is the most definitive method to differentiate specific from non-specific binding.[1] In this experiment, the labeling procedure is performed in the presence of an excess of the parent compound (the unlabeled, high-affinity ligand). A true target will show a dose-dependent decrease in signal from the photoaffinity probe as the competitor concentration increases.[1][7] Non-specifically labeled proteins will not exhibit this signal reduction.

Q4: Which photoreactive group (benzophenone, diazirine, aryl azide) is best for minimizing non-specific binding?

A4: Each group has advantages and disadvantages:

  • Benzophenones: Activated by longer wavelength UV light (350–360 nm), which reduces potential damage to proteins.[3][8] However, they have a longer-lived triplet state, which can increase the chance of non-specific labeling and may require longer irradiation times.[8]

  • Aryl Azides: Historically used but require shorter, more protein-damaging UV wavelengths. They can also have side reactions with thiols.[8]

  • Diazirines: These are often favored due to their small size, chemical stability, and rapid, irreversible generation of a highly reactive carbene upon activation with ~350 nm light.[1][9] The short half-life of the carbene intermediate is advantageous as it limits the opportunity for diffusion and non-specific labeling.[1]

Troubleshooting Guide

This section addresses common problems encountered during photoaffinity labeling experiments.

Problem Potential Cause(s) Recommended Solution(s)
High Background / Many Non-Specific Bands on Gel 1. Probe concentration is too high.2. Insufficient blocking of the membrane or lysate.3. Inadequate washing after probe incubation.4. UV irradiation time is too long, causing protein damage and aggregation.5. Probe is aggregating due to high hydrophobicity.1. Perform a dose-response experiment to find the lowest effective probe concentration.2. Optimize blocking conditions. Try different agents (e.g., 3-5% BSA, 1-3% Non-fat Dry Milk) or increase blocking time.[6][10]3. Increase the number and duration of wash steps. Include a mild non-ionic detergent like 0.05% Tween-20 in the wash buffer.[11]4. Titrate UV exposure time or energy. Start with a short exposure and increase as needed.[12]5. Add a low concentration (0.01-0.1%) of a non-ionic detergent (e.g., Tween-20, Triton X-100) to the incubation buffer.[13]
No Labeling of Target Protein 1. UV irradiation energy is too low or wavelength is incorrect.2. The photoreactive group or reporter tag is sterically hindering binding to the target.3. The probe is unstable or has degraded.4. Target protein is not present or is in low abundance in the sample.1. Verify the output of your UV lamp. Ensure the wavelength matches the photoreactive group (~350-365 nm for benzophenones and diazirines).[3] Increase irradiation time or decrease the distance to the lamp.[12]2. Re-design the probe with the linker at a different position on the ligand.3. Check probe integrity via analytical methods (e.g., HPLC, MS). Store probes properly, protected from light.4. Confirm target expression using an orthogonal method like Western blot. Consider enriching your sample for the target protein.
Competitor Does Not Reduce Labeling Signal 1. Competitor concentration is too low.2. The labeled band is a non-specific binder.3. The competitor (parent compound) has lower affinity than the probe itself.4. Incubation time with the competitor was insufficient.1. Use a higher excess of the competitor (e.g., 50- to 100-fold molar excess over the probe).[7]2. The signal is likely background. Refer to the "High Background" section for troubleshooting steps.3. This is sometimes the case; however, a significant excess should still displace the probe from the specific binding site.[1]4. Pre-incubate the sample with the competitor for at least 30 minutes before adding the photoaffinity probe.

Experimental Protocols

Protocol 1: Competition Assay to Validate Specific Binding

This protocol is essential for confirming that the labeling of a protein is target-specific.

  • Prepare Samples: Set up at least five reaction tubes containing your cell lysate or purified protein preparation.

  • Add Competitor: To four of the tubes, add the unlabeled parent compound at increasing final concentrations (e.g., 1x, 10x, 50x, 100x molar excess relative to the photoaffinity probe concentration). To the fifth tube (the "no competitor" control), add the same volume of vehicle (e.g., DMSO).

  • Pre-incubation: Gently mix and incubate the samples for 30 minutes at 4°C to allow the competitor to bind to the target protein.

  • Add Photoaffinity Probe: Add the photoaffinity probe to all five tubes at a final concentration that has been previously optimized to give a good signal-to-noise ratio.

  • Incubation: Incubate all samples for an additional 30-60 minutes at 4°C to allow the probe to bind.

  • UV Cross-linking: Place the samples on ice, open the tube caps, and irradiate with UV light (e.g., 365 nm) for a pre-optimized duration (e.g., 5-15 minutes).[7]

  • Analysis: Quench the reaction, and process all samples for analysis by SDS-PAGE. Visualize the labeled proteins using an appropriate method for your reporter tag (e.g., streptavidin-HRP blot for biotin tags).

  • Interpretation: A specific target will show a decrease in band intensity as the competitor concentration increases. Non-specific targets will show no significant change in intensity across the samples.[1]

Protocol 2: Optimizing UV Cross-linking Conditions

This protocol helps determine the optimal UV exposure to maximize specific labeling while minimizing non-specific background and protein damage.

  • Prepare Aliquots: Prepare several identical aliquots of your sample (lysate or purified protein) pre-incubated with the photoaffinity probe.

  • Time Course: Expose the aliquots to UV light (e.g., 365 nm) for different durations (e.g., 0, 1, 2, 5, 10, 20 minutes). Keep the distance from the UV source constant.[14]

  • Control Samples: Include two essential controls: a "-UV" sample that is not irradiated and a "-Probe" sample that is irradiated but contains no photoaffinity probe.

  • Analysis: Process all samples for SDS-PAGE and detection.

  • Evaluation:

    • The "-UV" and "-Probe" controls should show no labeled bands.

    • Compare the intensity of the specific target band versus the background bands at each time point.

    • Select the shortest irradiation time that provides a strong signal for the specific target with the lowest amount of background labeling.

Visual Diagrams

PAL_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Prepare Cell Lysate or Purified Protein Probe Add Photoaffinity Probe Lysate->Probe Competitor Add Competitor (for control) Probe->Competitor Optional Incubate Incubate (e.g., 1h at 4°C) Probe->Incubate Competitor->Incubate UV UV Cross-linking (e.g., 365 nm) Incubate->UV Quench Quench Reaction UV->Quench SDSPAGE SDS-PAGE Quench->SDSPAGE Detection Detection (e.g., Western Blot) SDSPAGE->Detection MS Mass Spectrometry (for identification) Detection->MS Competition_Assay_Logic cluster_no_competitor No Competitor Control cluster_with_competitor With Excess Competitor Start Start with Protein Mixture (Target + Non-Specific Proteins) ProbeBindsTarget Probe Binds Specific Target Start->ProbeBindsTarget ProbeBindsNS Probe Binds Non-Specific Proteins Start->ProbeBindsNS CompetitorBlocksTarget Competitor Blocks Specific Target Start->CompetitorBlocksTarget ProbeStillBindsNS Probe Still Binds Non-Specific Proteins Start->ProbeStillBindsNS Result1 Result: Both Target and Non-Specific Proteins are Labeled ProbeBindsTarget->Result1 ProbeBindsNS->Result1 Result2 Result: Only Non-Specific Proteins are Labeled CompetitorBlocksTarget->Result2 Probe cannot bind ProbeStillBindsNS->Result2

References

Technical Support Center: Enhancing H-L-Photo-Phe-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of H-L-Photo-Phe-OH incorporation into proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the site-specific incorporation of this compound using amber stop codon (TAG) suppression technology.

Issue 1: Low or No Yield of the Full-Length Protein

Question: My Western blot shows a very faint or no band at the expected molecular weight of my full-length protein, but I see a strong band for the truncated product. What are the potential causes and solutions?

Answer:

This is a common issue indicating inefficient amber codon suppression. Several factors can contribute to this problem. Here's a systematic approach to troubleshoot:

Possible Causes & Solutions:

  • Suboptimal Plasmid Ratio: The relative levels of the plasmid encoding the aminoacyl-tRNA synthetase (aaRS), the suppressor tRNA, and the protein of interest (POI) are critical for efficient incorporation. An imbalance can limit the availability of charged tRNA.

    • Solution: Optimize the transfection ratios of your plasmids. A good starting point is a 1:1:1 ratio for the aaRS, tRNA, and POI plasmids. You can then titrate the ratios to find the optimal balance for your specific protein and cell line.

  • Insufficient this compound Concentration: The concentration of this compound in the culture medium directly impacts the charging of the suppressor tRNA.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a range of 0.1 mM to 1.0 mM. Be mindful that high concentrations can be toxic to some cell lines.

  • Poor Cell Health or Transfection Efficiency: Low transfection efficiency will naturally lead to low protein expression. Similarly, if the cells are unhealthy, protein synthesis will be compromised.

    • Solution: Monitor cell viability and optimize your transfection protocol. Ensure you are using a high-quality transfection reagent suitable for your cell line.

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS): The aaRS may not be efficiently charging the suppressor tRNA with this compound.

    • Solution: Ensure you are using the correct, evolved aaRS that is specific for this compound. If you have access to different published aaRS variants, it may be worth testing them. Increasing the expression level of the aaRS by adjusting the plasmid ratio can also be beneficial.[1]

  • Competition with Release Factor 1 (RF1): In many organisms, RF1 recognizes the UAG stop codon and terminates translation, competing with the suppressor tRNA.

    • Solution: If working with E. coli, consider using a strain where the gene for RF1 has been deleted (an RF1 knockout strain). This significantly reduces termination at the amber codon.

Troubleshooting Workflow for Low Protein Yield

LowYieldTroubleshooting Start Low/No Full-Length Protein Yield CheckTransfection Verify Transfection Efficiency & Cell Health Start->CheckTransfection OptimizePlasmids Optimize Plasmid Ratios (aaRS:tRNA:POI) CheckTransfection->OptimizePlasmids Transfection OK TitratePhotoPhe Titrate this compound Concentration OptimizePlasmids->TitratePhotoPhe CheckConstructs Sequence Verify All Plasmids TitratePhotoPhe->CheckConstructs ConsiderRF1 Use RF1 Knockout Strain (if applicable) CheckConstructs->ConsiderRF1 Improved Yield Improved ConsiderRF1->Improved Problem Solved NotImproved Still Low Yield ConsiderRF1->NotImproved Consult Literature for Advanced Strategies

Caption: A decision tree for troubleshooting low yield of this compound incorporation.

Issue 2: High Cellular Toxicity

Question: My cells show signs of significant toxicity (e.g., poor growth, detachment, low viability) after adding this compound. What should I do?

Answer:

Cellular toxicity can be a significant hurdle. It's crucial to distinguish between toxicity from the unnatural amino acid itself and other experimental factors.

Possible Causes & Solutions:

  • This compound Concentration is Too High: While a higher concentration can increase incorporation efficiency, it can also be detrimental to cell health.

    • Solution: Determine the maximum tolerable concentration of this compound for your specific cell line. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) with a range of concentrations in the absence of the expression plasmids. Choose the highest concentration that maintains good cell viability.

  • "Leaky" Suppression: If the aaRS has some affinity for endogenous amino acids, it can lead to off-target incorporation and cellular stress.

    • Solution: Ensure the orthogonality of your aaRS/tRNA pair. This is typically addressed during the evolution of the synthetase. If you suspect this is an issue, obtaining a different, more specific aaRS variant is the best solution.

  • Solvent Toxicity: If this compound is dissolved in a solvent other than water or culture medium (e.g., DMSO), the solvent itself could be causing toxicity.

    • Solution: Check the recommended solvent for this compound and ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells.

Issue 3: Variability in Incorporation Efficiency Between Different Proteins or Sites

Question: I have successfully incorporated this compound into one protein, but the yield is much lower for a different protein or when I move the incorporation site. Why is this happening?

Answer:

The efficiency of amber suppression can be highly dependent on the local context of the UAG codon and the overall structure of the protein of interest.

Possible Causes & Solutions:

  • Codon Context: The nucleotides immediately surrounding the amber codon can influence the efficiency of suppression.

    • Solution: If possible, try to place the amber codon in a favorable sequence context. Generally, purines (A or G) at the +4 position (immediately following the UAG codon) can enhance suppression efficiency.

  • Structural Accessibility: The location of the amber codon within the protein structure can affect the accessibility of the suppressor tRNA to the ribosome.

    • Solution: If you have the flexibility to choose the incorporation site, select a residue on the surface of the protein in a loop region. Avoid placing the UAG codon in a tightly packed core or at the beginning of the protein sequence.

  • Protein Stability: The incorporation of a bulky, unnatural amino acid like this compound can sometimes destabilize the protein, leading to its degradation.

    • Solution: Analyze the protein structure to choose a site where the incorporation is least likely to disrupt folding. If the protein is being degraded, you can try co-expressing chaperones or using protease inhibitors during cell lysis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

A1: The optimal concentration is a balance between incorporation efficiency and cellular toxicity and should be determined empirically for your specific cell line. A good starting range for optimization is 0.1 mM to 1.0 mM.

Q2: How should I prepare and store this compound?

A2: this compound is typically a powder that should be stored at -20°C. For use in cell culture, it can be dissolved in sterile water, PBS, or directly in the culture medium. Prepare fresh solutions and filter-sterilize before adding to your cells. For safety and handling, avoid dust formation and contact with skin and eyes.[2][3]

Q3: How can I confirm the successful incorporation of this compound?

A3: Successful incorporation can be confirmed by a combination of methods:

  • Western Blotting: The appearance of a band at the expected full-length molecular weight of your protein that is dependent on the presence of this compound is the first indication of successful incorporation.

  • Mass Spectrometry: This is the definitive method to confirm the precise mass of the incorporated amino acid. Digestion of the purified protein followed by LC-MS/MS analysis can identify the peptide containing this compound.

  • Photo-Crosslinking Assay: Upon exposure to UV light (~360 nm), the diazirine group of incorporated this compound will form a covalent bond with interacting proteins. Observing a higher molecular weight band on a Western blot after UV exposure is strong evidence of successful incorporation and interaction.

Q4: What are the key components of the expression system for this compound incorporation?

A4: The core components are:

  • An expression vector for your protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • An expression vector for the engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes this compound and charges the suppressor tRNA.

  • An expression vector for the orthogonal suppressor tRNA (e.g., a tRNATyr or tRNAPyl variant) that recognizes the UAG codon.

General Workflow for this compound Incorporation

IncorporationWorkflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis PlasmidPrep Prepare Plasmids: 1. POI-TAG 2. aaRS 3. tRNA Transfection Co-transfect Cells with Plasmids PlasmidPrep->Transfection PhotoPhePrep Prepare Sterile This compound Solution AddPhotoPhe Add this compound to Culture Medium PhotoPhePrep->AddPhotoPhe Transfection->AddPhotoPhe Expression Incubate for Protein Expression (24-72h) AddPhotoPhe->Expression Harvest Harvest Cells Expression->Harvest Lysis Cell Lysis Harvest->Lysis WesternBlot Western Blot for Full-Length Protein Lysis->WesternBlot Purification Purify Protein (Optional) Lysis->Purification WesternBlot->Purification MassSpec Mass Spectrometry Confirmation Purification->MassSpec

Caption: A general experimental workflow for incorporating this compound into a protein of interest.

Data Presentation

Table 1: Optimizing Plasmid Ratios for Unnatural Amino Acid Incorporation

Ratio of Plasmids (POI : aaRS : tRNA)Relative Protein Yield (%)
1 : 1 : 1100 (baseline)
2 : 1 : 185
1 : 2 : 1120
1 : 1 : 2110
1 : 2 : 2135

Note: These are representative data. Optimal ratios should be determined empirically for each specific system.

Table 2: Effect of this compound Concentration on Protein Yield and Cell Viability

This compound (mM)Relative Protein Yield (%)Cell Viability (%)
00100
0.14598
0.258095
0.510092
1.011075
2.010540

Note: These are representative data. Optimal concentration and toxicity will vary with cell line and experimental duration.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells

This protocol is adapted for a 6-well plate format. Adjust volumes as needed.

Materials:

  • HEK293T cells (or other suitable mammalian cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmids: pCMV-POI-TAG, pCMV-aaRS, pU6-tRNA

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • This compound powder

  • Sterile PBS or water

  • 0.22 µm sterile filter

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile water or PBS. Warm to 37°C to dissolve, then filter-sterilize. Store at -20°C for long-term storage or 4°C for short-term use.

  • Transfection:

    • On the day of transfection, replace the medium with fresh, pre-warmed complete growth medium.

    • Prepare the transfection complexes according to the manufacturer's protocol for your chosen reagent. A starting point for a single well is:

      • 500 ng of pCMV-POI-TAG

      • 500 ng of pCMV-aaRS

      • 500 ng of pU6-tRNA

    • Add the transfection complex dropwise to the cells.

  • Addition of this compound: Immediately after adding the transfection complexes, add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 0.5 mM). Gently swirl the plate to mix.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Harvesting:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Collect the lysate and clarify by centrifugation at >12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for downstream analysis.

Protocol 2: Western Blot Analysis of this compound Incorporation

Materials:

  • Cell lysate from Protocol 1

  • Protein quantification assay (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or an affinity tag

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to 20-30 µg of protein per sample and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the ECL detection reagent to the membrane and image the chemiluminescent signal. A band at the expected full-length molecular weight in the sample containing this compound (and absent or much fainter in the negative control) indicates successful incorporation.

Protocol 3: Mass Spectrometry Confirmation of this compound Incorporation

Materials:

  • Purified protein containing this compound

  • DTT and iodoacetamide

  • Trypsin (or other suitable protease)

  • LC-MS/MS system

Procedure:

  • Protein Purification: Purify the full-length protein containing this compound using an appropriate method (e.g., affinity chromatography via a His- or FLAG-tag).

  • In-solution Digestion:

    • Denature the purified protein in a buffer containing urea or guanidinium chloride.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the denaturant concentration and digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture and desalt using a C18 StageTip or ZipTip.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the resulting MS/MS data against a protein database containing the sequence of your protein of interest.

    • Crucially, include a variable modification on the target amino acid corresponding to the mass shift of this compound minus the mass of the original amino acid. The mass of this compound is 273.21 Da.

    • Successful identification of the peptide with this specific mass modification confirms the incorporation of this compound at the desired site.

References

Technical Support Center: Overcoming Challenges in Mass Spec Analysis of Crosslinked Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry (MS) analysis of crosslinked samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to challenges encountered during crosslinking mass spectrometry (XL-MS) experiments.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your XL-MS workflow.

Problem: Low or No Identification of Crosslinked Peptides

Q: I'm not identifying any or very few crosslinked peptides in my mass spectrometry data. What are the possible causes and how can I troubleshoot this?

A: This is a common challenge in XL-MS, primarily due to the substoichiometric nature of crosslinking reactions, meaning crosslinked peptides are often present in very low abundance compared to unmodified peptides.[1] Here’s a step-by-step guide to troubleshoot this issue:

Possible Causes and Solutions:

  • Inefficient Crosslinking Reaction:

    • Crosslinker Reactivity: Ensure your crosslinker is fresh and reactive. N-hydroxysuccinimide (NHS) esters, for example, are moisture-sensitive and can hydrolyze. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution.[2]

    • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with amine-reactive crosslinkers.[2] Use amine-free buffers such as HEPES, PBS, or bicarbonate/carbonate at a pH of 7-9.[2]

    • Crosslinker Concentration: The optimal crosslinker-to-protein molar ratio is crucial. Too little will result in low crosslinking, while too much can lead to protein aggregation and precipitation. Perform a titration experiment to determine the optimal concentration for your specific protein or complex.[3]

    • Proximity of Reactive Residues: If the target amino acids are not within the spacer arm distance of the crosslinker, no crosslinks will be formed. Consider using a crosslinker with a different spacer length or one that targets different functional groups.[2][3]

  • Low Abundance of Crosslinked Peptides:

    • Enrichment is Key: Due to their low abundance, enrichment of crosslinked peptides before MS analysis is often necessary.[4][5] The two most common methods are Size Exclusion Chromatography (SEC) and Strong Cation Exchange Chromatography (SCX).

      • SEC separates peptides based on size. Since crosslinked peptides are larger than linear peptides, they typically elute first.[6]

      • SCX separates peptides based on charge. Crosslinked peptides usually have a higher charge state (at least +4 at low pH) because they contain two N-termini and basic residues from two peptides, allowing for their separation from less charged, linear peptides.[6][7]

    • Insufficient Starting Material: Ensure you are starting with a sufficient amount of protein to generate a detectable quantity of crosslinked peptides.

  • Mass Spectrometry Data Acquisition:

    • Instrument Settings: Optimize your MS instrument settings to favor the selection of higher charge state precursors for fragmentation, as crosslinked peptides are often multiply charged.[3]

    • Signal-to-Noise Ratio: Low signal-to-noise in your spectra can hinder identification. Ensure your system is clean and properly calibrated to maximize sensitivity.[8] Consider using a nano-flow LC system to improve sensitivity.

  • Data Analysis:

    • Incorrect Search Parameters: Double-check your search parameters in your data analysis software. Ensure you have specified the correct crosslinker mass, reactive residues, and potential modifications.

    • High False Discovery Rate (FDR): A high rate of false positives can obscure true identifications. Use a target-decoy database strategy to estimate and control the FDR.[9]

Problem: Complex and Difficult-to-Interpret MS/MS Spectra

Q: My MS/MS spectra of potential crosslinked peptides are very complex and my search engine is struggling to make confident identifications. How can I simplify the spectra and improve identification confidence?

A: The fragmentation of a crosslinked peptide results in a convoluted spectrum containing fragment ions from both constituent peptides, making manual and automated interpretation challenging.[5]

Solutions:

  • Use MS-Cleavable Crosslinkers: This is the most effective solution to simplify complex spectra. MS-cleavable crosslinkers contain a labile bond that can be fragmented in the gas phase during MS/MS analysis.[2][10][11]

    • How it Works: In a typical workflow, an initial fragmentation event (MS2) cleaves the crosslinker, separating the two peptides. The individual peptides can then be selected for further fragmentation (MS3), generating cleaner spectra that can be readily identified by standard proteomics search engines.[10][11][12]

    • Common MS-Cleavable Crosslinkers: Disuccinimidyl sulfoxide (DSSO) and disuccinimidyl dibutyric urea (DSBU) are popular choices.[2][13]

    • Signature Ions: The cleavage of these linkers often produces characteristic reporter ions or doublets in the MS2 spectrum, which can be used to specifically trigger MS3 events for the precursor ions of interest.[10][12]

  • Optimize Fragmentation Energy: If using a non-cleavable crosslinker, optimizing the collision energy is crucial. Higher-energy collisional dissociation (HCD) can sometimes provide more complete fragmentation of both peptides compared to collision-induced dissociation (CID).

  • Manual Validation: Even with advanced software, manual validation of spectra is often necessary to confirm the assignment of key fragment ions from both peptides.[14]

Frequently Asked Questions (FAQs)

This section addresses common questions about the experimental design and data analysis of XL-MS studies.

Sample Preparation and Experimental Design

Q: Which enrichment method should I choose: SEC or SCX?

A: Both SEC and SCX are effective methods for enriching crosslinked peptides. The choice may depend on your sample complexity and available instrumentation. A study comparing the two methods for the enrichment of crosslinked bovine serum albumin (BSA) showed that a simple 2-step SCX fractionation can identify a similar number of crosslinked peptides as a more complex SEC fractionation.[15]

Table 1: Comparison of SEC and SCX Enrichment for DSSO-Crosslinked BSA [15]

Enrichment MethodNumber of FractionsNumber of Unique Crosslinked Peptides Identified
No Enrichment1102
SEC6135
SCX (2-step)2132

Q: What are some key considerations when choosing a crosslinking reagent?

A: The choice of crosslinker is critical for a successful XL-MS experiment. Key factors to consider include:

  • Reactivity: The reactive groups on the crosslinker determine which amino acid side chains will be targeted. NHS esters that react with primary amines (lysine and N-termini) are the most common.[2]

  • Spacer Arm Length: The length of the spacer arm defines the maximum distance between the two linked residues. Choose a length that is appropriate for the expected distances within your protein or protein complex.

  • Cleavability: As discussed above, MS-cleavable crosslinkers can greatly simplify data analysis.[10][11][16]

  • Enrichment Handle: Some crosslinkers contain an affinity tag, such as biotin, which allows for specific enrichment of crosslinked peptides using affinity chromatography.[17][18]

Data Analysis and Interpretation

Q: What is the "n-squared problem" in XL-MS data analysis?

A: The "n-squared problem" refers to the computational challenge that arises from the quadratic increase in the number of potential peptide pairs as the number of proteins in the sample increases.[19] For a database with 'n' peptides, there are approximately n²/2 possible crosslinked pairs. This massive search space makes it computationally intensive to identify the correct peptide pair for each MS/MS spectrum. The use of MS-cleavable crosslinkers helps to mitigate this problem by reducing the search space from quadratic to linear (2n), as each peptide is identified individually.[14]

Q: How can I avoid false positive identifications of crosslinked peptides?

A: Misassignment of crosslinked peptides is a significant concern. Here are five guidelines to help ensure the reliability of your results:[14][20]

  • Require Diagnostic Fragment Ions for Both Peptides: A confident identification requires the presence of characteristic fragment ions from both peptides in the crosslink.[14]

  • Ensure Complete Fragmentation of Both Peptides: Be wary of identifications where one peptide is well-sequenced, but the other has little to no fragmentation data.

  • Use High-Resolution and High Mass Accuracy Data: High-resolution MS1 and MS/MS data significantly reduce the number of potential false positives.

  • Be Cautious with Low Signal-to-Noise Spectra: Spectra with poor signal-to-noise should be discarded, as they are more likely to lead to spurious assignments.[20]

  • Manually Inspect Spectra: Whenever possible, manually inspect the spectra of your putative crosslinks to verify the presence of key fragment ions.

Experimental Protocols

This section provides detailed methodologies for key experiments in an XL-MS workflow.

Protocol 1: In-solution Crosslinking with DSSO (MS-Cleavable)

This protocol is adapted from the manufacturer's instructions for Disuccinimidyl sulfoxide (DSSO).[2]

Materials:

  • Purified protein in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5)

  • DSSO crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare a 10 µM solution of your protein in 490 µL of reaction buffer.

  • Immediately before use, prepare a 50 mM stock solution of DSSO by dissolving 1 mg in 51.5 µL of anhydrous DMSO or DMF.

  • Add the DSSO stock solution to the protein solution to achieve the desired molar excess (e.g., a 100-fold molar excess would require adding 2 µL of 50 mM DSSO to the 500 µL protein solution).

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 10-25 µL of 1 M Tris-HCl, pH 8.0).

  • Incubate for 15 minutes at room temperature to quench any unreacted DSSO.

  • The crosslinked protein is now ready for downstream processing (e.g., SDS-PAGE analysis, digestion).

Protocol 2: Enrichment of Crosslinked Peptides using Strong Cation Exchange (SCX) Chromatography

This is a general protocol for SCX-based enrichment of crosslinked peptides.

Materials:

  • Digested peptide mixture

  • SCX column or spin tip

  • Loading/Wash Buffer (e.g., 0.1% formic acid in 5% acetonitrile)

  • Elution Buffers with increasing salt concentrations (e.g., 100 mM, 250 mM, 500 mM ammonium acetate in the loading/wash buffer)

Procedure:

  • Equilibrate the SCX column by washing with the loading/wash buffer.

  • Acidify the peptide sample with formic acid to a pH < 3.

  • Load the acidified peptide sample onto the equilibrated SCX column.

  • Wash the column with the loading/wash buffer to remove unbound and weakly bound peptides (mostly unmodified peptides with a +1 or +2 charge).

  • Elute the peptides in a stepwise manner using elution buffers with increasing salt concentrations. Start with the lowest salt concentration to elute peptides with lower charge states, and gradually increase the salt concentration to elute the more highly charged crosslinked peptides.

  • Collect the fractions and desalt them using a C18 desalting column or tip before LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key workflows and concepts in XL-MS.

XL_MS_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment (Optional but Recommended) cluster_analysis Mass Spectrometry and Data Analysis Protein Protein Sample Crosslinking Crosslinking Reaction Protein->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (SEC or SCX) Digestion->Enrichment Peptide Mixture LC_MS LC-MS/MS Analysis Digestion->LC_MS Direct Analysis Enrichment->LC_MS Enriched Peptides Data_Analysis Data Analysis (Specialized Software) LC_MS->Data_Analysis Validation Validation and Structure Modeling Data_Analysis->Validation

Figure 1. A generalized experimental workflow for crosslinking mass spectrometry.

MS_Cleavable_Workflow Precursor Crosslinked Peptide Precursor Ion (MS1) MS2 MS2 Fragmentation (e.g., CID/HCD) Precursor->MS2 Cleavage Cleavage of Crosslinker MS2->Cleavage Peptide_Ions Generation of Individual Peptide Ions Cleavage->Peptide_Ions MS3 MS3 Fragmentation of Individual Peptide Ions Peptide_Ions->MS3 Identification Identification of Individual Peptides via Database Search MS3->Identification

Figure 2. Workflow for the analysis of MS-cleavable crosslinkers.

Troubleshooting_Logic Start No/Low Crosslink IDs Check_Reaction Check Crosslinking Reaction Efficiency Start->Check_Reaction Check_Enrichment Implement/Optimize Enrichment Check_Reaction->Check_Enrichment If reaction is successful Check_MS Optimize MS Acquisition Check_Enrichment->Check_MS If enrichment is performed Check_Analysis Verify Data Analysis Parameters Check_MS->Check_Analysis If MS data is high quality Solution Improved Crosslink Identification Check_Analysis->Solution

Figure 3. A logical troubleshooting workflow for low crosslink identification.

References

H-L-Photo-Phe-OH probe design to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the H-L-Photo-Phe-OH photo-crosslinking probe, with a focus on designing experiments to minimize off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during photoaffinity labeling experiments using this compound.

Q1: What is the this compound probe and how does it work?

A1: this compound is a photo-crosslinker built around a phenylalanine amino acid scaffold. It contains a diazirine moiety that, upon activation with UV light (typically around 350-365 nm), forms a highly reactive carbene intermediate.[1] This carbene can then form a covalent bond with nearby molecules, effectively "capturing" interacting partners. Its primary use is in photoaffinity labeling (PAL) to identify the direct binding partners of a molecule of interest (e.g., a peptide or small molecule) within a complex biological sample.[1]

Q2: I am observing high background or non-specific labeling in my Western blot or mass spectrometry results. What are the potential causes and solutions?

A2: High background is a common issue in photoaffinity labeling. Here are several potential causes and troubleshooting steps:

  • Inadequate Control Experiments: It is crucial to perform proper controls to distinguish specific from non-specific labeling.[1]

    • No UV Control: A sample containing the probe but not exposed to UV light should show no crosslinking. Labeling in this control suggests that the probe itself or a degradation product is reactive, or that the detection method (e.g., antibody) is non-specific.

    • No Probe Control: A sample exposed to UV light without the probe should not show any signal. A signal here indicates endogenous fluorescence or non-specific antibody binding.

    • Competition Control: Pre-incubating your sample with an excess of the unlabeled parent compound (the molecule of interest without the photo-crosslinker) should reduce the signal from the specific target.[1] This is a critical control for demonstrating target specificity.

  • Probe Concentration Too High: Using an excessive concentration of the this compound probe can lead to an increase in non-specific interactions.

    • Solution: Perform a concentration titration of the probe to find the optimal concentration that maximizes the signal-to-noise ratio. Start with a concentration in the range of the known or expected binding affinity of your molecule of interest and titrate down.

  • UV Irradiation Time is Too Long: Excessive UV exposure can lead to sample damage and increased non-specific crosslinking.

    • Solution: Optimize the UV irradiation time. Perform a time-course experiment to determine the shortest exposure time that yields sufficient specific labeling. Keep the total irradiation time for live cells under 15 minutes to maintain cell viability.[2]

  • Probe Instability: Diazirine probes can degrade over time, especially if not stored and handled properly. Degradation products may be more reactive and contribute to background.

    • Solution: Store the this compound probe at -20°C in the dark. Prepare solutions fresh before use and minimize their exposure to light.

Q3: How can I design my this compound-containing probe to be more specific?

A3: The design of the entire probe molecule is critical for its specificity.

  • Linker Length and Composition: The linker connecting this compound to your molecule of interest can influence its binding and reactivity.

    • "Minimalist" linkers are often preferred to reduce the risk of the linker itself altering the binding properties of the parent molecule.[3][4]

    • The position of the linker on the parent molecule should be chosen carefully to be solvent-exposed and not interfere with the key binding interactions.

  • Affinity of the Parent Molecule: The higher the affinity and specificity of your parent molecule for its target, the lower the concentration of the probe you will need to use, which in turn will reduce off-target effects.

Q4: What are the optimal UV irradiation conditions for this compound?

A4: The optimal wavelength for diazirine photoactivation is around 345-365 nm.[2][5] It is critical to use a UV lamp that does not emit at shorter wavelengths (e.g., 254 nm), as this can cause damage to proteins and nucleic acids.[2] The distance from the UV source and the geometry of the sample are also important factors. Position the UV lamp as close as possible to the sample (e.g., 3-5 cm for a 15-watt lamp) and ensure even irradiation.[2]

Quantitative Data Summary

Table 1: Effect of Probe Concentration on Specific vs. Non-Specific Labeling

Probe ConcentrationTarget Protein Signal (Arbitrary Units)Known Off-Target Signal (Arbitrary Units)Signal-to-Noise Ratio (Target/Off-Target)
1 µM8,5002,5003.4
0.5 µM6,2001,1005.6
0.1 µM3,1003508.9
0.05 µM1,5001808.3

This hypothetical data suggests that lowering the probe concentration can significantly improve the signal-to-noise ratio by reducing off-target binding.

Table 2: Impact of UV Irradiation Time on Labeling Efficiency and Off-Target Binding

UV Irradiation Time (minutes)Target Protein Signal (Arbitrary Units)Known Off-Target Signal (Arbitrary Units)Cell Viability (%)
14,50080095
57,8002,20090
108,1004,50082
158,2006,80075

This illustrative data shows that while a longer irradiation time can slightly increase the target signal, it disproportionately increases off-target labeling and reduces cell viability.

Experimental Protocols

This section provides a detailed methodology for a typical photoaffinity labeling experiment using an this compound-containing probe, with an emphasis on steps to minimize off-target effects.

Protocol: Photoaffinity Labeling in Live Cells

  • Cell Culture: Plate cells at an appropriate density to reach ~80-90% confluency on the day of the experiment.

  • Probe Preparation: Immediately before use, prepare a stock solution of your this compound-containing probe in an appropriate solvent (e.g., DMSO). Further dilute the probe to the desired final concentration in pre-warmed cell culture medium.

  • Incubation:

    • For competition experiments, pre-incubate the "competition" samples with a 50-100 fold excess of the unlabeled parent compound for 30-60 minutes.

    • Remove the existing media from all cell plates and add the media containing the probe (and competitor, where applicable).

    • Incubate the cells with the probe for a time sufficient to allow for target binding. This time should be optimized for your specific system.

  • Washing (Optional but Recommended): To reduce background from unbound probe, you can perform a quick wash with pre-warmed PBS. Be aware that this may also lead to some dissociation of the probe from its target if the off-rate is fast.

  • UV Crosslinking:

    • Place the cell culture plates on a cold block or on ice to minimize cellular processes during irradiation.

    • Remove the lids of the culture plates.

    • Irradiate the cells with a UV lamp at 350-365 nm for the optimized duration (e.g., 1-5 minutes). Ensure all samples are at the same distance from the lamp.

    • Include a "No UV" control plate that is handled identically but not exposed to UV light.

  • Cell Lysis: After irradiation, immediately wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Downstream Analysis: The cell lysate can now be used for downstream applications such as:

    • Click Chemistry: If the probe contains a bioorthogonal handle (e.g., an alkyne or azide), it can be conjugated to a reporter tag (e.g., biotin or a fluorophore) for enrichment or visualization.

    • Western Blotting: To visualize the labeled target protein.

    • Mass Spectrometry: For proteome-wide identification of labeled proteins.

Visualizations

Experimental Workflow for Photoaffinity Labeling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Cells Prepare Cells Incubate with Probe Incubate with Probe Prepare Cells->Incubate with Probe Prepare Probe Prepare Probe Prepare Probe->Incubate with Probe UV Crosslinking UV Crosslinking Incubate with Probe->UV Crosslinking Target Binding Cell Lysis Cell Lysis UV Crosslinking->Cell Lysis Click Chemistry Click Chemistry Cell Lysis->Click Chemistry Western Blot Western Blot Cell Lysis->Western Blot Enrichment Enrichment Click Chemistry->Enrichment Mass Spectrometry Mass Spectrometry Enrichment->Mass Spectrometry

A simplified workflow for a photoaffinity labeling experiment.

Signaling Pathway of Photo-Crosslinking and Target Identification

G cluster_pathway Molecular Pathway Probe This compound Probe Carbene Reactive Carbene Probe->Carbene Activation Target Target Protein Covalent_Target Covalent Probe-Target Adduct Target->Covalent_Target OffTarget Off-Target Protein Covalent_OffTarget Covalent Probe-Off-Target Adduct OffTarget->Covalent_OffTarget UV UV Light (365 nm) UV->Carbene Carbene->Covalent_Target Specific Binding Carbene->Covalent_OffTarget Non-Specific Binding G cluster_troubleshooting Troubleshooting Logic High_Background High Background (Non-Specific Labeling) Probe_Conc Probe Concentration Too High? High_Background->Probe_Conc UV_Time UV Time Too Long? High_Background->UV_Time Titrate Probe\nConcentration Titrate Probe Concentration Probe_Conc->Titrate Probe\nConcentration Yes Optimize UV\nIrradiation Time Optimize UV Irradiation Time UV_Time->Optimize UV\nIrradiation Time Yes Controls Inadequate Controls? Implement Proper\nControls Implement Proper Controls Controls->Implement Proper\nControls Yes High_background High_background High_background->Controls

References

Strategies to enhance the efficiency of in-cell photo-crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in-cell photo-crosslinking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency of their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in-cell photo-crosslinking experiments.

Issue 1: Low or No Crosslinking a Efficiency

Question: I am observing very low or no crosslinked product in my in-cell photo-crosslinking experiment. What are the potential causes and how can I troubleshoot this?

Answer:

Low crosslinking efficiency is a frequent challenge. Several factors, from experimental setup to cell health, can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Suboptimal UV Irradiation: The dose and duration of UV light are critical. Insufficient UV energy will result in incomplete activation of the photo-reactive group on the crosslinker. Conversely, excessive exposure can lead to cellular damage and protein degradation.[1][2]

    • Recommendation: Optimize the UV dosage and exposure time. Start with the manufacturer's recommended settings for your crosslinker and UV source, and then perform a titration to find the optimal conditions for your specific cell type and experimental setup.[3][4]

  • Inefficient Crosslinker Penetration: For the crosslinking reaction to occur, the photo-crosslinker must efficiently penetrate the cell membrane to reach its target.

    • Recommendation: Ensure you are using a membrane-permeable crosslinker.[5][6] If permeability is a concern, consider optimizing the incubation time and concentration of the crosslinker. Some crosslinkers may require specific conditions or carriers to facilitate cell entry.[7]

  • Poor Cell Health: Unhealthy or stressed cells can have altered protein expression and localization, impacting the proximity of interacting partners.[8]

    • Recommendation: Always ensure your cells are healthy, viable, and in the logarithmic growth phase before starting the experiment.[8][9] Monitor cell morphology and viability throughout the process.

  • Inappropriate Crosslinker Chemistry: The choice of photo-reactive group on the crosslinker is crucial and depends on the target amino acid residues.

    • Recommendation: Select a crosslinker with a photo-activatable group that is appropriate for the expected interaction interface. For example, diazirines are highly reactive and can insert into C-H bonds, making them less specific but more likely to capture interactions.[6]

Issue 2: High Background Signal

Question: My results show a high background signal, making it difficult to distinguish specific crosslinked products. How can I reduce this background?

Answer:

High background can obscure true positive signals and lead to misinterpretation of results. It often arises from non-specific binding of antibodies or residual unbound crosslinker.

Potential Causes & Solutions:

  • Insufficient Washing: Inadequate washing steps can leave behind unbound crosslinker or antibodies, contributing to a high background.[8]

    • Recommendation: Increase the number and duration of wash steps after crosslinker incubation and antibody incubations. Use an appropriate wash buffer, such as PBS with a mild detergent (e.g., Tween-20).[8]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the cell surface or within the cell can lead to high background.[8]

    • Recommendation: Optimize your blocking step by testing different blocking agents (e.g., BSA, non-fat dry milk) and increasing the incubation time.[8]

  • Crosslinker Reactivity: Some photo-crosslinkers can react non-specifically with cellular components upon activation.

    • Recommendation: If high background persists, consider using a crosslinker with a more specific photo-reactive group or a zero-length crosslinker that directly couples two molecules without an intervening spacer arm.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when choosing a photo-crosslinker for in-cell studies?

When selecting a photo-crosslinker, consider the following:

  • Cell Permeability: The crosslinker must be able to cross the cell membrane to reach its intracellular target.[5][6]

  • Photo-activatable Group: The choice of the photo-reactive group (e.g., diazirine, benzophenone, aryl azide) will determine the reactivity and specificity of the crosslinking reaction.[11]

  • Spacer Arm Length and Flexibility: The length and flexibility of the spacer arm will dictate the distance between the interacting molecules that can be captured.[11]

  • Cleavability: For mass spectrometry-based identification of crosslinked peptides, using a cleavable crosslinker can simplify data analysis.[5][6][12]

  • Biocompatibility: The crosslinker should have minimal toxicity to the cells to ensure that the observed interactions are physiologically relevant.[12]

Q2: How can I optimize the UV crosslinking step?

Optimization of the UV crosslinking step is critical for success. Key parameters to consider are:

  • Wavelength: The UV wavelength should match the activation spectrum of your photo-crosslinker. Most diazirine-based crosslinkers are activated at 365 nm.[2][6]

  • Energy Dose: The total energy delivered to the sample is a product of intensity and time. This needs to be carefully titrated for each cell line and experimental setup.[3]

  • Temperature: Perform the irradiation on ice or a pre-chilled surface to minimize cellular stress and potential degradation of proteins.[13]

Q3: Can I quantify the efficiency of my in-cell photo-crosslinking?

Yes, several methods can be used to quantify crosslinking efficiency:

  • Western Blotting: This is a straightforward method to visualize and quantify the formation of crosslinked complexes by observing the appearance of higher molecular weight bands.

  • Mass Spectrometry (MS): Quantitative MS techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be used to determine the relative abundance of crosslinked peptides between different experimental conditions.[14][15]

  • Fluorescence-based Assays: If your protein of interest is tagged with a fluorescent protein, you can use techniques like FRET (Förster Resonance Energy Transfer) to monitor changes in proximity upon crosslinking.

Data Presentation

Table 1: Comparison of Common Photo-Reactive Groups for In-Cell Crosslinking

Photo-Reactive GroupActivation Wavelength (nm)ReactivityKey AdvantagesKey Disadvantages
Diazirine ~365Inserts into C-H, N-H, O-H bondsHighly reactive, short-lived carbene intermediate, less prone to side reactions.[6]Can be less specific due to broad reactivity.
Benzophenone ~350-360Abstracts hydrogen from C-H bondsCan be repeatedly activated, relatively stable.Can have a preference for certain amino acids.
Aryl Azide ~250-460Inserts into various bondsCan be activated at longer wavelengths, reducing potential cell damage.Can undergo rearrangements leading to non-specific reactions.[11]

Experimental Protocols

Protocol 1: General Workflow for In-Cell Photo-Crosslinking followed by Immunoprecipitation (CLIP-Seq as an example)

This protocol outlines the key steps for performing an in-cell photo-crosslinking experiment to identify RNA-protein interactions, a technique commonly known as CLIP-seq.[2]

  • Cell Culture and Treatment: Grow cells to the desired confluency. If studying the effect of a specific treatment, apply it at this stage.

  • Photo-Crosslinker Incubation: Add the cell-permeable photo-crosslinker to the cell culture medium and incubate for a specific period to allow for cellular uptake.

  • UV Irradiation: Wash the cells to remove excess crosslinker. Irradiate the cells with the appropriate wavelength and dose of UV light to activate the crosslinker and form covalent bonds between interacting molecules.[2][13]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the crosslinked complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest to pull down the protein and any crosslinked interacting molecules.[2]

  • Washing: Wash the immunoprecipitated complexes to remove non-specifically bound molecules.

  • Elution and Analysis: Elute the crosslinked complexes from the antibody and analyze them using downstream techniques such as SDS-PAGE, Western blotting, or mass spectrometry. For CLIP-seq, this involves RNA purification and sequencing.[2]

Visualizations

experimental_workflow A Cell Culture & Treatment B Add Photo-Crosslinker A->B Incubate C UV Irradiation (365 nm) B->C Activate Crosslinker D Cell Lysis C->D E Immunoprecipitation D->E F Washing E->F G Elution F->G H Downstream Analysis (e.g., MS, Western Blot) G->H

Caption: General experimental workflow for in-cell photo-crosslinking.

troubleshooting_logic Start Low Crosslinking Efficiency? UV Optimize UV Dose/ Time Start->UV Yes Crosslinker Check Crosslinker Permeability UV->Crosslinker No Improvement Success Improved Efficiency UV->Success Improvement Cells Verify Cell Health Crosslinker->Cells No Improvement Crosslinker->Success Improvement Chemistry Re-evaluate Crosslinker Chemistry Cells->Chemistry No Improvement Cells->Success Improvement Chemistry->Success Improvement

Caption: Troubleshooting logic for low crosslinking efficiency.

References

Technical Support Center: Mass Spectrometry with Diazirine Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry applications involving diazirine crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts and issues encountered during their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter.

Problem: I'm seeing unexpected mass additions in my mass spectra that don't correspond to my target crosslinks.

Answer:

Unexpected mass additions are common artifacts when using diazirine crosslinkers. They often arise from side reactions of the highly reactive carbene and diazo intermediates generated upon UV activation. The most common sources of these artifacts are reactions with components of the experimental buffer, quenching reagents, or water.

Troubleshooting Steps:

  • Identify the Mass Shift: Carefully determine the exact mass of the unexpected addition. This is the most critical step in diagnosing the source of the artifact.

  • Consult the Artifact Mass Table: Compare the observed mass shift with the values in the table below to identify potential sources.

  • Review Your Experimental Protocol: Check your buffer components, quenching steps, and sample preparation for the presence of molecules that could react with the crosslinker.

  • Perform Control Experiments: Conduct the control experiments detailed in the "Experimental Protocols" section to confirm the source of the artifact.

  • Optimize Your Protocol: Based on your findings, modify your protocol to minimize the formation of artifacts. This may involve changing your buffer system, optimizing UV irradiation time, or purifying your protein of interest before crosslinking.

Table 1: Common Artifacts and Their Monoisotopic Mass Shifts

Potential Source of ArtifactChemical ModificationMonoisotopic Mass Shift (Δm/z)Notes
Water Hydrolysis of diazirine to a ketone-14.0157 DaThis represents the replacement of the -N=N group with an oxygen atom.
Addition of water to the carbene intermediate+18.0106 DaForms an alcohol.
Tris Buffer Addition of Tris to the carbene intermediate+121.0790 DaTris contains a primary amine that is highly reactive.
HEPES Buffer Addition of HEPES to the carbene intermediate+238.1035 DaHEPES contains multiple nucleophilic groups.
Dithiothreitol (DTT) Addition of DTT to the carbene intermediate+154.0020 DaDTT is a strong reducing agent with reactive thiols.
2-Mercaptoethanol Addition of 2-Mercaptoethanol to the carbene intermediate+78.0143 DaContains a reactive thiol group.
Hydrolyzed SDA Crosslinker Hydrolysis of the NHS ester of SDA+82.0413 DaThis is a common modification to look for when using SDA.[1]
SDA Loop-Link Intramolecular reaction of SDA+83.0491 DaAn SDA molecule reacts with two residues on the same peptide.[1]
Problem: My crosslinking efficiency is very low, and I'm not getting enough crosslinked peptides.

Answer:

Low crosslinking efficiency is a frequent challenge with diazirine crosslinkers. Several factors can contribute to this issue, including inefficient photoactivation, quenching of the reactive intermediates, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Optimize UV Irradiation: The duration and intensity of UV light are critical. Insufficient irradiation will lead to incomplete activation of the diazirine, while excessive irradiation can damage the protein and lead to non-specific products. Refer to the "Protocol for Optimizing UV Irradiation Time" below.

  • Check Your UV Lamp: Ensure your UV lamp is emitting at the correct wavelength for diazirine activation (typically 350-365 nm).[2][3] The lamp's intensity may also decrease over time.

  • Minimize Quenching: As shown in Table 1, water and buffer components can react with and "quench" the reactive carbene intermediate.[2] If possible, use non-nucleophilic buffers like phosphate-buffered saline (PBS). If your experiment requires buffers like Tris or HEPES, use the lowest possible concentration and consider performing a buffer exchange step before UV irradiation.

  • Increase Crosslinker Concentration: The molar excess of the crosslinker to the protein can be increased. A 10- to 50-fold molar excess is a common starting point.[4]

  • Ensure Proximity of Interacting Partners: For intermolecular crosslinking, ensure that the interacting proteins are at a sufficiently high concentration to favor association.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive species generated from diazirine crosslinkers?

A1: Upon UV irradiation, diazirines primarily form two reactive species: a highly reactive and non-specific carbene intermediate and a more specific diazo intermediate.[5] The carbene can insert into C-H, N-H, and O-H bonds, leading to broad reactivity.[2] The diazo intermediate shows a preference for reacting with acidic residues like aspartic and glutamic acid.[6]

Q2: Why should I avoid using Tris or glycine buffers with NHS-ester-containing diazirine crosslinkers?

A2: Tris and glycine contain primary amines that will compete with the primary amines on your protein of interest for reaction with the N-hydroxysuccinimide (NHS) ester of the crosslinker.[4] This will reduce the efficiency of labeling your target protein. It is recommended to use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or carbonate buffer.[4]

Q3: How can I confirm that the unexpected mass I'm seeing is from a specific buffer component?

A3: The best way to confirm this is to perform a control experiment. Prepare two identical samples of your protein and crosslinker. In one sample, use your standard buffer. In the other, perform a buffer exchange into a non-reactive buffer like PBS before the UV irradiation step. If the unexpected mass is absent or significantly reduced in the PBS sample, it confirms that a component of your standard buffer is the source of the artifact.

Q4: What is the difference between a "loop-link" and an "inter-link"?

A4: An inter-link (or intermolecular crosslink) is a covalent bond formed by the crosslinker between two separate peptide chains. A loop-link (or intramolecular crosslink) is when a single crosslinker molecule reacts with two different amino acid residues within the same peptide chain.

Experimental Protocols

Protocol for Optimizing UV Irradiation Time

This protocol will help you determine the optimal UV exposure time to maximize crosslinking efficiency while minimizing sample damage and artifact formation.

Materials:

  • Your protein sample(s) of interest

  • Diazirine crosslinker

  • Reaction buffer (e.g., PBS)

  • UV lamp with an emission wavelength of 350-365 nm

  • SDS-PAGE materials

  • Mass spectrometer and necessary reagents for sample processing and analysis

Procedure:

  • Prepare a series of identical samples containing your protein and the diazirine crosslinker in the reaction buffer. Keep one sample as a no-UV control.

  • Place the samples under the UV lamp at a fixed distance.

  • Expose each sample to UV light for a different amount of time (e.g., 0, 1, 2, 5, 10, and 15 minutes).

  • After irradiation, quench any remaining reactive groups according to the crosslinker manufacturer's instructions.

  • Analyze a small aliquot of each sample by SDS-PAGE. Look for the appearance of higher molecular weight bands, which indicate successful crosslinking. The optimal time point should show a good yield of these bands without significant protein degradation (smearing).

  • Process the remaining samples for mass spectrometry analysis.

  • Analyze the data for each time point, looking for the number of identified crosslinked peptides versus the abundance of artifactual modifications.

  • The optimal UV irradiation time is the one that provides the highest number of unique crosslinks with the lowest abundance of side-product modifications.

Protocol for a Control Experiment to Identify Hydrolysis Artifacts

This protocol is designed to determine if unexpected mass shifts in your data are due to the reaction of the diazirine crosslinker with water.

Materials:

  • Diazirine crosslinker

  • Reaction buffer (e.g., PBS)

  • UV lamp (350-365 nm)

  • Mass spectrometer and necessary reagents

Procedure:

  • Prepare a sample containing only the diazirine crosslinker in your reaction buffer. Do not add any protein.

  • Expose this sample to the optimal UV irradiation time determined from the protocol above.

  • Prepare a second sample of the crosslinker in buffer but do not expose it to UV light (no-UV control).

  • Analyze both samples directly by mass spectrometry.

  • Compare the spectra of the UV-irradiated sample and the no-UV control. Look for new peaks in the irradiated sample that correspond to the expected mass shifts for hydrolysis products (see Table 1). For example, for a hydrolyzed SDA crosslinker, you would look for a species with a mass corresponding to the crosslinker plus the mass of water (+18.0106 Da) or the replacement of N2 with O (-14.0157 Da). The presence of these peaks confirms that hydrolysis is occurring under your experimental conditions.

Visualizations

Diazirine Crosslinker Reaction Pathways cluster_activation Photoactivation cluster_intermediates Reactive Intermediates cluster_products Reaction Products Diazirine Diazirine Carbene Carbene Diazirine->Carbene UV light (hv) -N2 Diazo Diazo Diazirine->Diazo UV light (hv) (Isomerization) Desired Crosslink Desired Crosslink Carbene->Desired Crosslink Reaction with Protein (C-H, N-H, O-H insertion) Artifacts Artifacts Carbene->Artifacts Reaction with H2O, Buffers, etc. Diazo->Desired Crosslink Reaction with Protein (Prefers acidic residues) Troubleshooting Workflow for Unexpected Mass Additions Start Unexpected Mass in Spectrum IdentifyMass 1. Identify Exact Mass Shift Start->IdentifyMass ConsultTable 2. Compare with Artifact Mass Table IdentifyMass->ConsultTable ReviewProtocol 3. Review Experimental Protocol ConsultTable->ReviewProtocol Hypothesis Potential Source Identified? ReviewProtocol->Hypothesis PerformControls 4. Perform Control Experiments Optimize 5. Optimize Protocol PerformControls->Optimize End Problem Resolved Optimize->End Hypothesis->ReviewProtocol No Hypothesis->PerformControls Yes

References

Technical Support Center: Optimizing Digestion Protocols for Crosslinked Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crosslinked protein complexes. Our aim is to help you overcome common challenges and optimize your experimental workflows for successful mass spectrometry analysis.

Troubleshooting Guide

This guide addresses specific issues that can arise during the digestion of crosslinked protein complexes.

Problem: Low or no identification of crosslinked peptides.

Potential CauseSuggested Solution
Inefficient Digestion Crosslinking can make proteins more resistant to enzymatic digestion.[1][2][3] Consider using a combination of proteases (e.g., Trypsin and Lys-C, or a sequential digestion with Trypsin and Elastase) to increase cleavage sites and improve sequence coverage.[4][5][6] Optimizing the enzyme-to-protein ratio and digestion time is also crucial. For tightly folded proteins, denaturation and reduction steps prior to digestion are essential.[7][8]
Poor Recovery of Crosslinked Peptides Crosslinked peptides can be large and hydrophobic, leading to poor recovery from in-gel digestions.[9][10] Consider an "out-gel" digestion method where the protein complex is eluted from the gel before digestion.[9][10] Enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) are highly recommended to isolate crosslinked peptides from the more abundant linear peptides.[11][12][13][14]
Suboptimal Crosslinking Reaction The concentration of the crosslinking reagent is critical. Too little will result in insufficient crosslinking, while too much can lead to extensive modifications and protein precipitation. Perform a titration of the crosslinker to determine the optimal concentration for your specific protein complex.[4]
Issues with Mass Spectrometry Analysis The complex fragmentation patterns of crosslinked peptides can make identification challenging.[15][16] Ensure your data analysis software is specifically designed for crosslinked peptide identification. Using MS-cleavable crosslinkers can simplify the fragmentation spectra and aid in identification.[4][17][18]

Problem: High number of missed cleavages in identified peptides.

Potential CauseSuggested Solution
Steric Hindrance from Crosslinker The crosslinker itself can block access of the protease to its cleavage site.[5][6]
Incomplete Denaturation Insufficient denaturation will leave parts of the protein inaccessible to the protease. Ensure complete denaturation using appropriate reagents (e.g., urea, guanidine hydrochloride) and conditions.[8][19]
Suboptimal Digestion Conditions Ensure the pH, temperature, and incubation time are optimal for the chosen protease. For trypsin, a pH of around 8.0 is ideal.

Problem: In-gel digestion yields are consistently low for crosslinked samples.

| Comparison of In-Gel vs. Out-Gel Digestion for Crosslinked Peptides | | :--- | :--- | :--- | | Method | Advantages | Disadvantages | | In-Gel Digestion | Standard, well-established protocol. | Poor recovery of large, hydrophobic, or branched crosslinked peptides.[9][10] | | Out-Gel Digestion | Significantly improves recovery of crosslinked peptides, especially when using enrichable crosslinkers.[9][10] | May not be as efficient for the recovery of non-crosslinked peptides in standard proteomics.[9] |

Frequently Asked Questions (FAQs)

Q1: Which protease should I use for digesting my crosslinked protein complex?

A1: Trypsin is the most commonly used protease in proteomics due to its high specificity.[20][21][22][23] However, for crosslinked proteins, relying solely on trypsin can be limiting, as the crosslinker can block lysine and arginine residues, which are trypsin's cleavage sites.[5][6] Using a combination of proteases or a sequential digestion approach is often beneficial.

  • Trypsin/Lys-C Mix: Lys-C is more resistant to denaturation than trypsin and can cleave at lysines that might be missed by trypsin alone.[4]

  • Sequential Digestion (e.g., Trypsin then Elastase): This approach can generate a more diverse set of peptides, increasing sequence coverage.[5][6]

  • Alternative Proteases: For proteins with few tryptic cleavage sites, consider proteases with different specificities like Glu-C, Asp-N, or Chymotrypsin.[20][21][22][23][24]

Q2: How can I enrich for crosslinked peptides?

A2: Enrichment is crucial because crosslinked peptides are typically present in much lower abundance than linear (non-crosslinked) peptides.[4][11][15][25] Common enrichment strategies include:

  • Size Exclusion Chromatography (SEC): This separates peptides based on size. Since crosslinked peptides are generally larger than linear peptides, early eluting fractions will be enriched with your peptides of interest.[11][12]

  • Strong Cation Exchange (SCX) Chromatography: At low pH, crosslinked peptides often carry a higher positive charge than linear peptides, allowing for their separation.[11][12]

  • Affinity Purification: If you use a crosslinker with an affinity tag (e.g., biotin), you can use affinity chromatography for highly specific enrichment.[15][26]

Q3: What is the difference between in-gel and out-gel digestion, and which is better for crosslinked samples?

A3: In-gel digestion involves excising the protein band from an SDS-PAGE gel and performing the digestion within the gel matrix.[27] While widely used, it can lead to poor recovery of crosslinked peptides, which can get trapped in the polyacrylamide matrix.[9][10]

"Out-gel" digestion is a modified procedure where the unstained, unfixed protein complex is eluted from the gel slice before digestion in solution.[9][10] This method has been shown to significantly improve the recovery of crosslinked peptides.[9][10] For crosslinking studies, the out-gel approach is often superior.

Q4: How does the choice of crosslinker affect the digestion protocol?

A4: The crosslinker can impact digestion in several ways:

  • Reactivity: The reactive groups of the crosslinker (e.g., NHS esters that target primary amines on lysines) can modify residues that are also cleavage sites for certain proteases like trypsin. This can lead to missed cleavages.[5][6]

  • MS-Cleavability: Some modern crosslinkers are designed to be cleavable in the mass spectrometer.[4][17][18] This simplifies the analysis but does not directly affect the initial enzymatic digestion.

  • Enrichment Handles: Crosslinkers containing affinity tags (e.g., biotin) or other functionalities allow for specific enrichment strategies to be incorporated into the workflow after digestion.[15][26]

Experimental Protocols

Protocol 1: General In-Solution Digestion for Crosslinked Complexes

  • Denaturation and Reduction: Resuspend the crosslinked protein pellet in 8 M urea, 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion - Protease Addition: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add your chosen protease(s) (e.g., Trypsin/Lys-C mix) at an appropriate enzyme-to-protein ratio (typically 1:50 to 1:20 w/w).

  • Incubation: Incubate overnight at 37°C with gentle shaking.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: Sequential Digestion with Trypsin and Elastase

  • First Digestion (Trypsin): Follow steps 1-4 of the General In-Solution Digestion protocol using trypsin.

  • First Quenching: After the overnight trypsin digestion, heat the sample at 95°C for 10 minutes to inactivate the trypsin.

  • Second Digestion (Elastase): Adjust the pH of the sample if necessary for optimal elastase activity. Add elastase at an appropriate enzyme-to-peptide ratio and incubate for 2-4 hours at 37°C.

  • Final Quenching and Desalting: Follow steps 5 and 6 of the General In-Solution Digestion protocol.

Visualizations

experimental_workflow General Workflow for XL-MS Sample Preparation cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Analysis protein_complex Protein Complex crosslinking Crosslinking Reaction protein_complex->crosslinking quench Quench Reaction crosslinking->quench sds_page SDS-PAGE (Optional) quench->sds_page denaturation Denaturation & Reduction sds_page->denaturation alkylation Alkylation denaturation->alkylation digestion Proteolytic Digestion alkylation->digestion enrichment Enrichment (SEC/SCX) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis lcms->data_analysis

Caption: General workflow for crosslinking mass spectrometry sample preparation.

troubleshooting_digestion Troubleshooting Low Crosslink Identification start Low/No Crosslink IDs cause1 Inefficient Digestion? start->cause1 cause2 Poor Peptide Recovery? start->cause2 cause3 Suboptimal MS Analysis? start->cause3 solution1a Use sequential/multiple proteases cause1->solution1a solution1b Optimize digestion time/temp cause1->solution1b solution2a Use 'out-gel' digestion cause2->solution2a solution2b Implement enrichment (SEC/SCX) cause2->solution2b solution3a Use XL-specific software cause3->solution3a solution3b Consider MS-cleavable crosslinkers cause3->solution3b

References

Validation & Comparative

Confirming H-L-Photo-Phe-OH Crosslinking: A Guide to Orthogonal Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the photo-activatable amino acid H-L-Photo-Phe-OH to elucidate protein-protein or protein-small molecule interactions, robust and independent validation of crosslinking results is paramount. This guide provides a comparative overview of key orthogonal methods to confirm findings from this compound crosslinking experiments, complete with detailed experimental protocols and data presentation.

The use of this compound, a photo-reactive analog of phenylalanine, allows for the covalent capture of interacting partners upon UV irradiation. However, to ensure the specificity and biological relevance of these captured interactions, employing alternative, independent (orthogonal) methods is a critical step in the experimental workflow. This guide explores four powerful techniques for this purpose: Co-Immunoprecipitation (Co-IP), Western Blotting, Mass Spectrometry (MS), and Förster Resonance Energy Transfer (FRET).

Comparative Overview of Orthogonal Methods

Each orthogonal method offers distinct advantages and provides a different layer of evidence to support the initial crosslinking findings. The choice of method will depend on the specific research question, the nature of the interacting partners, and the available resources.

Method Principle Information Provided Advantages Limitations
Co-Immunoprecipitation (Co-IP) Affinity purification of a target protein ("bait") and its interacting partners ("prey") from a cell lysate using a specific antibody.Confirms the existence of a protein-protein interaction in a cellular context.Relatively simple and widely used technique. Can be performed with endogenous or tagged proteins.Susceptible to non-specific binding. May not capture transient or weak interactions. Does not provide information on the directness of the interaction.
Western Blotting Detection of a specific protein in a sample following separation by gel electrophoresis.Confirms the presence and apparent molecular weight of the crosslinked complex.Straightforward and readily available in most labs. Can provide a qualitative assessment of crosslinking efficiency.Does not identify the specific crosslinked residues. Limited in its ability to analyze complex mixtures of crosslinked products.
Mass Spectrometry (MS) Precise measurement of the mass-to-charge ratio of ionized molecules.Identifies the specific proteins involved in the crosslink and can pinpoint the exact amino acid residues at the interaction interface.Provides high-resolution information on the interaction site. Can identify unknown interacting partners.Requires specialized equipment and expertise. Data analysis can be complex.
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two light-sensitive molecules (donor and acceptor) in close proximity.Provides evidence of close proximity (<10 nm) between two molecules in living cells, suggesting a direct interaction.Allows for real-time monitoring of interactions in a native cellular environment. Can provide spatial and temporal information.Requires labeling of proteins with fluorescent tags, which may affect their function. Distance-dependent, so lack of FRET does not definitively rule out an interaction.

Experimental Protocols

Detailed methodologies for the primary this compound crosslinking experiment and the subsequent orthogonal validation techniques are provided below.

This compound Crosslinking Workflow

cluster_0 This compound Crosslinking A Incorporate this compound into Bait Protein B Co-express Bait and Prey Proteins A->B C UV Irradiation (e.g., 365 nm) B->C D Cell Lysis C->D E Analysis of Crosslinked Products D->E

Caption: Workflow for this compound crosslinking.

Protocol:

  • Incorporation of this compound: Introduce this compound into the bait protein. This can be achieved through amber suppression codon technology in a suitable expression system (e.g., mammalian cells, E. coli).

  • Protein Expression: Co-express the bait protein containing this compound and the potential prey protein in the chosen cellular system.

  • UV Irradiation: Expose the cells to UV light at a specific wavelength (typically 365 nm) to activate the diazirine ring on this compound, leading to the formation of a reactive carbene that crosslinks with interacting partners in close proximity.

  • Cell Lysis: Harvest and lyse the cells under conditions that preserve protein complexes.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE and Western blotting to observe the formation of higher molecular weight species.

Orthogonal Validation Method 1: Co-Immunoprecipitation (Co-IP)

cluster_1 Co-Immunoprecipitation Workflow F Cell Lysis (Non-crosslinked cells) G Incubate Lysate with Bait-specific Antibody F->G H Add Protein A/G Beads to Capture Antibody-Antigen Complex G->H I Wash to Remove Non-specific Binders H->I J Elute Bound Proteins I->J K Analyze by Western Blot for Prey Protein J->K

Caption: Workflow for Co-Immunoprecipitation.

Protocol:

  • Cell Lysis: Lyse cells expressing both the bait and prey proteins without prior UV irradiation. Use a gentle lysis buffer to maintain protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein.

  • Complex Capture: Add protein A/G magnetic beads to the lysate to capture the antibody-bait protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis: Analyze the eluate by Western blotting using an antibody specific to the prey protein to confirm its presence.

Orthogonal Validation Method 2: Western Blotting of Crosslinked Samples

cluster_2 Western Blot Analysis Workflow L Run Crosslinked Lysate on SDS-PAGE M Transfer Proteins to a Membrane (e.g., PVDF) L->M N Block Membrane M->N O Incubate with Primary Antibody (anti-Prey) N->O P Incubate with HRP-conjugated Secondary Antibody O->P Q Detect Chemiluminescence P->Q

Caption: Workflow for Western Blot analysis.

Protocol:

  • SDS-PAGE: Separate the proteins from the crosslinked cell lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the prey protein.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. A band corresponding to the molecular weight of the crosslinked bait-prey complex should be observed.

Orthogonal Validation Method 3: Mass Spectrometry (MS)

cluster_3 Mass Spectrometry Workflow R Excise Crosslinked Band from SDS-PAGE Gel S In-gel Digestion (e.g., with Trypsin) R->S T Extract Peptides S->T U LC-MS/MS Analysis T->U V Data Analysis to Identify Crosslinked Peptides U->V

Caption: Workflow for Mass Spectrometry analysis.

Protocol:

  • Sample Preparation: Excise the band corresponding to the crosslinked complex from an SDS-PAGE gel.

  • In-Gel Digestion: Perform an in-gel digestion of the proteins using a protease such as trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the crosslinked peptides. This will confirm the identity of the interacting proteins and can reveal the specific sites of interaction.[1][2]

Orthogonal Validation Method 4: Förster Resonance Energy Transfer (FRET)

cluster_4 FRET Workflow W Fuse Bait and Prey with FRET Donor/Acceptor Pair (e.g., CFP/YFP) X Co-express Fusion Proteins in Live Cells W->X Y Excite Donor Fluorophore X->Y Z Measure Donor and Acceptor Emission Y->Z AA Calculate FRET Efficiency Z->AA

Caption: Workflow for FRET analysis.

Protocol:

  • Construct Generation: Create fusion constructs of the bait and prey proteins with a suitable FRET donor-acceptor pair (e.g., Cyan Fluorescent Protein - CFP and Yellow Fluorescent Protein - YFP).

  • Cell Transfection: Co-transfect live cells with the donor and acceptor fusion constructs.

  • Microscopy: Image the cells using a fluorescence microscope equipped for FRET imaging.

  • Data Acquisition: Acquire images in the donor and acceptor channels upon excitation of the donor fluorophore.

  • FRET Analysis: Calculate the FRET efficiency, which is a measure of the energy transfer from the donor to the acceptor. An increase in FRET efficiency indicates that the two proteins are in close proximity.[3][4]

Data Presentation

To facilitate a clear comparison of the expected outcomes from each orthogonal method, the following tables summarize the type of quantitative data that can be generated.

Table 1: Co-Immunoprecipitation and Western Blot Data

Sample Input (Prey) IP: Bait, WB: Prey IP: IgG Control, WB: Prey Interpretation
Bait + Prey PresentPresentAbsentInteraction Confirmed
Bait only AbsentAbsentAbsentNo non-specific binding of prey to beads
Prey only PresentAbsentAbsentNo non-specific binding of prey to antibody

Table 2: Mass Spectrometry Data

Crosslinked Peptide 1 Crosslinked Peptide 2 Score Identified Proteins Crosslinked Residues
[Sequence of peptide from Bait][Sequence of peptide from Prey][Software-specific score]Bait, Prey[Bait residue], [Prey residue]
...............

Table 3: FRET Data

Condition Donor Emission Acceptor Emission FRET Efficiency (%) Interpretation
Donor only HighLow0No FRET
Acceptor only N/AHigh (direct excitation)0No FRET
Donor + Acceptor DecreasedIncreased>10%Interaction Confirmed

By employing one or more of these orthogonal methods, researchers can significantly increase the confidence in their this compound crosslinking results, providing a more complete and validated picture of the protein interactions under investigation.

References

A Researcher's Guide to Quantitative Photo-Crosslinking: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein-RNA interactions is paramount. Photo-crosslinking techniques, coupled with high-throughput sequencing, have revolutionized our ability to map these interactions at a transcriptome-wide level. This guide provides a comprehensive comparison of the most prevalent quantitative photo-crosslinking immunoprecipitation (CLIP) methodologies, offering a deep dive into their experimental protocols, and presenting a clear comparison of their performance.

This guide will focus on four key CLIP-based methods: High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation (HITS-CLIP/CLIP-seq), Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), individual-Nucleotide Resolution Crosslinking and Immunoprecipitation (iCLIP), and enhanced CLIP (eCLIP). Each method offers unique advantages and is suited for different experimental goals.

Quantitative Performance Comparison

The choice of a photo-crosslinking method significantly impacts the resolution, efficiency, and potential biases of the experiment. Below is a summary of key quantitative and qualitative performance metrics for the leading CLIP-seq techniques.

FeatureHITS-CLIP (CLIP-seq)PAR-CLIPiCLIPeCLIP
Crosslinking 254 nm UV-C365 nm UV-A with 4-SU/6-SG254 nm UV-C254 nm UV-C
Resolution ~20-30 nucleotidesSingle nucleotide (T-to-C transitions)Single nucleotide (cDNA truncation)Single nucleotide (cDNA truncation)
Crosslinking Efficiency LowHigh[1]LowLow
Unique Mappable Reads Variable, prone to PCR duplicatesHigher due to specific mutationsHigher due to unique molecular identifiers (UMIs)[2]High, improved library efficiency[2]
Signal-to-Noise Ratio ModerateHigh, mutations reduce backgroundHigh, truncation analysis is preciseVery High, size-matched input control
Key Advantage Original method, widely usedHigh efficiency and specific mutation signatureHigh resolution and reduced PCR biasHigh efficiency and robust background control[2]
Key Limitation Lower resolution, potential for biasesRequires metabolic labeling, potential cytotoxicity[1]Technically demanding, potential for circularization bias[3]Newer method, fewer published datasets

Experimental Workflows: A Visual Guide

The fundamental steps of all CLIP techniques involve in vivo crosslinking, immunoprecipitation, and library preparation for sequencing. However, key differences in their workflows, particularly in the library preparation stage, define their individual strengths and weaknesses.

Experimental_Workflows cluster_HITS_CLIP HITS-CLIP Workflow cluster_PAR_CLIP PAR-CLIP Workflow cluster_iCLIP iCLIP Workflow cluster_eCLIP eCLIP Workflow H_start UV Crosslinking (254nm) H_lysis Cell Lysis & RNA Fragmentation H_start->H_lysis H_ip Immunoprecipitation H_lysis->H_ip H_ligate3 3' RNA Adapter Ligation H_ip->H_ligate3 H_ligate5 5' RNA Adapter Ligation H_ligate3->H_ligate5 H_rt Reverse Transcription H_ligate5->H_rt H_pcr PCR Amplification H_rt->H_pcr H_seq Sequencing H_pcr->H_seq P_label Metabolic Labeling (4-SU) P_start UV Crosslinking (365nm) P_label->P_start P_lysis Cell Lysis & RNA Fragmentation P_start->P_lysis P_ip Immunoprecipitation P_lysis->P_ip P_ligate3 3' RNA Adapter Ligation P_ip->P_ligate3 P_rt Reverse Transcription (T-to-C mutation) P_ligate3->P_rt P_pcr PCR Amplification P_rt->P_pcr P_seq Sequencing P_pcr->P_seq I_start UV Crosslinking (254nm) I_lysis Cell Lysis & RNA Fragmentation I_start->I_lysis I_ip Immunoprecipitation I_lysis->I_ip I_ligate3 3' RNA Adapter Ligation I_ip->I_ligate3 I_rt Reverse Transcription (cDNA Truncation) I_ligate3->I_rt I_circ cDNA Circularization I_rt->I_circ I_lin Linearization I_circ->I_lin I_pcr PCR Amplification I_lin->I_pcr I_seq Sequencing I_pcr->I_seq E_start UV Crosslinking (254nm) E_lysis Cell Lysis & RNA Fragmentation E_start->E_lysis E_ip Immunoprecipitation E_lysis->E_ip E_ligate3 3' RNA Adapter Ligation E_ip->E_ligate3 E_rt Reverse Transcription (cDNA Truncation) E_ligate3->E_rt E_ligate5 5' DNA Adapter Ligation E_rt->E_ligate5 E_pcr PCR Amplification E_ligate5->E_pcr E_seq Sequencing E_pcr->E_seq

Caption: Comparative workflow of HITS-CLIP, PAR-CLIP, iCLIP, and eCLIP.

Signaling Pathway Analysis: RNA Interference (RNAi)

Photo-crosslinking methods are instrumental in dissecting signaling pathways that involve RNA-binding proteins. A prime example is the RNA interference (RNAi) pathway, where Argonaute (Ago) proteins are guided by small RNAs to target messenger RNAs (mRNAs) for silencing. CLIP-based methods have been pivotal in identifying the direct targets of Ago proteins.

RNAi_Pathway Dicer Dicer miRNA_duplex miRNA duplex Dicer->miRNA_duplex pre_miRNA pre-miRNA pre_miRNA->Dicer Processing RISC_loading RISC Loading miRNA_duplex->RISC_loading Ago2 Ago2 Ago2->RISC_loading RISC Mature RISC (Ago2 + guide miRNA) RISC_loading->RISC mRNA Target mRNA RISC->mRNA Target Recognition Silencing mRNA Silencing mRNA->Silencing Degradation mRNA Degradation Silencing->Degradation Translation_Repression Translational Repression Silencing->Translation_Repression

Caption: Simplified diagram of the RNA interference (RNAi) pathway mediated by Ago2.

Detailed Experimental Protocols

Here, we provide detailed methodologies for the key photo-crosslinking experiments.

HITS-CLIP (CLIP-seq) Protocol
  • In vivo UV Crosslinking: Expose cultured cells or tissues to 254 nm UV-C light to covalently crosslink RNA-protein complexes.

  • Cell Lysis and RNA Fragmentation: Lyse the crosslinked cells and partially digest the RNA using RNase I to obtain appropriately sized fragments.

  • Immunoprecipitation: Use an antibody specific to the RNA-binding protein of interest to immunoprecipitate the protein-RNA complexes.

  • 3' RNA Adapter Ligation: Ligate an RNA adapter to the 3' end of the RNA fragments.

  • 5' End Labeling and 5' RNA Adapter Ligation: Radiolabel the 5' end of the RNA and then ligate a 5' RNA adapter.

  • SDS-PAGE and Membrane Transfer: Separate the protein-RNA complexes by size using SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Proteinase K Digestion: Excise the band corresponding to the protein-RNA complex and treat with Proteinase K to digest the protein, leaving the RNA fragments.

  • Reverse Transcription: Perform reverse transcription to synthesize cDNA.

  • PCR Amplification: Amplify the cDNA library using PCR.

  • High-Throughput Sequencing: Sequence the prepared library.

PAR-CLIP Protocol
  • Metabolic Labeling: Culture cells in the presence of a photoactivatable ribonucleoside analog, such as 4-thiouridine (4-SU).

  • In vivo UV Crosslinking: Irradiate the cells with 365 nm UV-A light to induce crosslinking.

  • Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA with RNase T1.

  • Immunoprecipitation: Immunoprecipitate the protein-RNA complexes using a specific antibody.

  • 3' RNA Adapter Ligation: Ligate an RNA adapter to the 3' end of the RNA fragments.

  • 5' End Labeling: Radiolabel the 5' end of the RNA.

  • SDS-PAGE and Membrane Transfer: Separate and transfer the complexes as in HITS-CLIP.

  • Proteinase K Digestion: Digest the protein to isolate the RNA.

  • Reverse Transcription: Perform reverse transcription. During this step, the crosslinked 4-SU often leads to a thymidine-to-cytidine (T-to-C) transition in the resulting cDNA, which serves as a diagnostic marker for the crosslinking site.

  • PCR Amplification: Amplify the cDNA library.

  • High-Throughput Sequencing: Sequence the library and analyze the data, paying special attention to T-to-C mutations.

iCLIP Protocol
  • In vivo UV Crosslinking: Crosslink cells or tissues with 254 nm UV-C light.

  • Cell Lysis and RNA Fragmentation: Lyse cells and perform partial RNA digestion.

  • Immunoprecipitation: Immunoprecipitate the protein-RNA complexes.

  • 3' RNA Adapter Ligation: Ligate a 3' RNA adapter.

  • Reverse Transcription: Perform reverse transcription with a primer containing a unique molecular identifier (UMI) and a 5' adapter sequence. The reverse transcriptase often truncates at the crosslink site.[2]

  • cDNA Circularization: Circularize the resulting cDNA fragments.

  • Linearization: Linearize the circular cDNA at a site within the reverse transcription primer.

  • PCR Amplification: Amplify the linearized cDNA.

  • High-Throughput Sequencing: Sequence the library. The start site of the sequenced read corresponds to the nucleotide adjacent to the crosslink site.

eCLIP Protocol
  • In vivo UV Crosslinking: Crosslink cells with 254 nm UV-C light.

  • Cell Lysis and RNA Fragmentation: Lyse cells and fragment the RNA.

  • Immunoprecipitation: Immunoprecipitate the protein-RNA complexes. A size-matched input sample is also prepared as a control.

  • 3' RNA Adapter Ligation: Ligate a 3' RNA adapter to the RNA fragments.

  • Reverse Transcription: Perform reverse transcription, which truncates at the crosslink site.

  • 5' DNA Adapter Ligation: Ligate a DNA adapter to the 3' end of the truncated cDNA. This is a key improvement over iCLIP's circularization step.[2]

  • PCR Amplification: Amplify the cDNA library.

  • High-Throughput Sequencing: Sequence both the eCLIP and the size-matched input libraries for robust background subtraction.

References

A Researcher's Guide to Control Experiments for H-L-Photo-Phe-OH Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of chemical biology and drug discovery, the precise identification of protein-ligand interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions within a native cellular environment. Among the arsenal of photo-crosslinkers, the diazirine-containing amino acid, H-L-Photo-Phe-OH, has gained prominence due to its small size and efficient photo-activation. However, the successful application of this compound hinges on a series of rigorously designed control experiments to ensure the specificity of the observed labeling. This guide provides a comprehensive comparison of this compound with alternative photoaffinity probes, details essential control experiments, and offers standardized protocols for their execution.

Comparison of Photoaffinity Probes

The choice of a photoreactive group is a critical determinant of the success of a PAL experiment. This compound, a diazirine-based probe, offers distinct advantages and disadvantages when compared to other commonly used classes of photo-crosslinkers, such as benzophenones and aryl azides.

Key Performance Characteristics of Common Photoaffinity Probes

FeatureThis compound (Diazirine)BenzophenoneAryl Azide
Activation Wavelength ~350-360 nm~350-360 nm<300 nm
Reactive Intermediate CarbeneTriplet KetoneNitrene
Reactivity High, inserts into C-H and heteroatom-H bondsModerate, abstracts H-atomsHigh, inserts into various bonds and can rearrange
Labeling Efficiency HighModerateModerate to High
Non-Specific Binding Can be minimized with branched linkersCan be significant due to longer irradiation times[1][2]Can be an issue, with potential for rearrangement products
Stability Relatively stable in the darkVery stableRelatively stable in the dark
Size Small, minimal steric hindranceBulky, can interfere with binding[1][2]Small
Irradiation Time ShortLongModerate

Essential Control Experiments for this compound Labeling

To distinguish bona fide protein targets from non-specific interactions, a series of control experiments are indispensable. These controls are designed to address potential artifacts arising from the probe itself, the UV irradiation, and non-specific binding to abundant or "sticky" proteins.

Competitive Inhibition Control

This is arguably the most critical control to demonstrate the specificity of the interaction. By pre-incubating the biological sample with an excess of the unmodified, biologically active parent compound, the specific binding sites on the target protein should be occupied. Consequently, the labeling of the target protein by the this compound probe should be significantly reduced or eliminated.

No UV Irradiation Control

This control is essential to verify that the covalent labeling is dependent on the photo-activation of the diazirine group. The experiment is performed by following the exact same protocol but omitting the UV irradiation step. Any protein labeling observed in this control is considered non-specific and independent of the photo-crosslinking event.

Probe-Minus Control

To account for any background signal from the detection reagents (e.g., antibodies, streptavidin), a control sample is processed without the addition of the this compound probe. This helps to identify any proteins that are non-specifically detected by the downstream analysis methods.

Inactive/Negative Control Probe

The use of a structurally similar but biologically inactive probe can help to identify proteins that bind non-specifically to the probe's scaffold rather than through a specific interaction with the pharmacophore. A significant reduction in labeling with the active probe compared to the inactive probe suggests a specific interaction.

Experimental Protocols

The following are detailed methodologies for performing a photoaffinity labeling experiment with this compound and the associated control experiments.

Protocol 1: General Photoaffinity Labeling with this compound
  • Cell Culture and Treatment: Plate cells of interest and grow to 80-90% confluency. Treat the cells with the this compound-containing probe at the desired concentration and incubate for a time sufficient to allow for target binding.

  • UV Irradiation: Wash the cells with ice-cold PBS to remove unbound probe. Place the cell culture dish on ice and irradiate with UV light at ~360 nm for 10-15 minutes. The distance from the UV source to the cells should be optimized for each experimental setup.

  • Cell Lysis: After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry (if applicable): If the probe contains an alkyne or azide handle, perform a click reaction to attach a reporter tag (e.g., biotin, fluorophore).

  • Protein Enrichment (for biotin tags): Incubate the cell lysate with streptavidin-coated beads to enrich for biotinylated proteins.

  • SDS-PAGE and Western Blotting: Elute the enriched proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody against the protein of interest or with streptavidin-HRP to detect all biotinylated proteins.

Protocol 2: Competitive Inhibition Control
  • Follow the general protocol, but with a crucial pre-incubation step.

  • Before adding the this compound probe, pre-incubate the cells with a 50-100 fold excess of the unmodified parent compound for at least 30 minutes.

  • Proceed with the addition of the photoaffinity probe and the rest of the general protocol.

Protocol 3: No UV Irradiation Control
  • Follow the general protocol exactly, but completely omit the UV irradiation step.

  • After the incubation with the probe, proceed directly to the cell lysis step.

Visualizing the Workflow and Logic

To better illustrate the experimental design and the rationale behind the control experiments, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_treatment Cell Treatment cluster_photocrosslinking Photo-Crosslinking cluster_analysis Analysis Start Start Cells Plate and Grow Cells Start->Cells Probe_Addition Add this compound Probe Cells->Probe_Addition UV_Irradiation UV Irradiation (~360 nm) Probe_Addition->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Click_Chemistry Click Chemistry (Optional) Lysis->Click_Chemistry Enrichment Protein Enrichment Click_Chemistry->Enrichment Detection SDS-PAGE / Western Blot Enrichment->Detection control_logic cluster_controls Control Experiments cluster_outcomes Expected Outcomes for Specific Labeling Experiment Photoaffinity Labeling Result (Labeled Target Protein) Competition Competition Control (Excess Parent Compound) Experiment->Competition Specific Binding? No_UV No UV Control Experiment->No_UV UV-Dependent? Probe_Minus Probe-Minus Control Experiment->Probe_Minus Probe-Specific? Competition_Outcome Reduced/No Labeling Competition->Competition_Outcome No_UV_Outcome No Labeling No_UV->No_UV_Outcome Probe_Minus_Outcome No Labeling Probe_Minus->Probe_Minus_Outcome

References

A Head-to-Head Comparison: H-L-Photo-Phe-OH Outshines Traditional Crosslinking Reagents in Modern Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to capture cellular interactions with precision and minimal disruption, the choice of crosslinking reagent is paramount. While traditional reagents like formaldehyde and glutaraldehyde have been workhorses in the field, a new generation of photo-activatable amino acids, exemplified by H-L-Photo-Phe-OH, offers significant advantages in specificity, temporal control, and preservation of the native cellular environment. This guide provides an objective comparison, supported by experimental data, to illuminate the superior performance of this compound for advanced applications in proteomics and drug discovery.

This compound is a photo-reactive analog of the amino acid L-phenylalanine. It possesses a diazirine ring that, upon exposure to UV light, generates a highly reactive carbene intermediate. This intermediate rapidly forms a covalent bond with nearby molecules, effectively "freezing" protein-protein and protein-small molecule interactions in their native state. This "zero-length" crosslinking provides a snapshot of interactions with high temporal and spatial resolution.

In contrast, traditional crosslinking reagents, such as formaldehyde, are less specific in their action. Formaldehyde forms methylene bridges between reactive amine groups on proteins and other biomolecules. This can lead to a broader and less defined network of crosslinks, potentially obscuring direct interactions and introducing artifacts.

Key Performance Metrics: A Quantitative Comparison

The advantages of this compound become evident when examining key performance metrics. The following tables summarize the quantitative data from various studies, highlighting the differences in efficiency, specificity, and impact on cellular viability.

ParameterThis compoundTraditional Reagents (e.g., Formaldehyde)
Crosslinking Specificity High (zero-length crosslinker, reacts with proximal molecules)Lower (forms methylene bridges between various reactive groups)
Temporal Control High (activated by UV light at a specific time)Low (reacts immediately upon addition)
Reversibility IrreversibleReversible with heat and low pH[1]
Cell Permeability High (metabolically incorporated)High
Toxicity Low (incorporated as a native amino acid)Higher (can induce DNA damage and cellular stress)[1]
Off-target Effects MinimalCan cause non-specific crosslinking and protein aggregation

Table 1: General Comparison of this compound and Traditional Crosslinking Reagents.

ParameterThis compound (and other photo-amino acids)Formaldehyde
Typical In-Cell Concentration 4 mM (for photo-leucine/methionine)0.1% - 1%
Crosslinking Time Seconds to minutes of UV exposure10 - 30 minutes
Quenching Required No (reaction stops when UV is off)Yes (e.g., with glycine)
Crosslinking Efficiency Dependent on incorporation rate and UV doseVariable, can be difficult to control

Table 2: Typical Experimental Parameters.

Experimental Protocols: A Detailed Look

To provide a practical understanding, this section outlines the typical experimental workflows for both this compound and formaldehyde crosslinking in a cellular context.

This compound Crosslinking Workflow

This protocol describes the metabolic incorporation of this compound into cellular proteins followed by photo-crosslinking.

1. Cell Culture and Labeling:

  • Culture cells in a medium lacking L-phenylalanine.
  • Supplement the medium with this compound at a final concentration of 1-4 mM.
  • Incubate the cells for 12-24 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.

2. Photo-Crosslinking:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Irradiate the cells with UV light (typically 365 nm) on ice for 1-15 minutes. The optimal time and intensity of UV exposure should be determined empirically.

3. Cell Lysis and Analysis:

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.
  • The crosslinked protein complexes can then be analyzed by various techniques such as SDS-PAGE, Western blotting, immunoprecipitation, and mass spectrometry.

Traditional Formaldehyde Crosslinking Workflow

This protocol outlines the conventional method for crosslinking cellular proteins using formaldehyde.

1. Cell Preparation:

  • Culture cells to the desired confluency.
  • Wash the cells with PBS.

2. Crosslinking:

  • Add formaldehyde to the cell culture medium to a final concentration of 0.1% to 1%.
  • Incubate for 10-15 minutes at room temperature with gentle agitation.

3. Quenching:

  • Add glycine to a final concentration of 125 mM to quench the crosslinking reaction.
  • Incubate for 5 minutes at room temperature.

4. Cell Lysis and Analysis:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells and proceed with downstream analysis as described for the photo-crosslinking workflow.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

G Mechanism of this compound Crosslinking cluster_0 Metabolic Incorporation cluster_1 Photo-activation and Crosslinking This compound This compound Protein Synthesis Protein Synthesis This compound->Protein Synthesis Protein with Photo-Phe Protein with Photo-Phe Protein Synthesis->Protein with Photo-Phe Reactive Carbene Reactive Carbene Protein with Photo-Phe->Reactive Carbene UV Activation UV Light (365 nm) UV Light (365 nm) Crosslinked Complex Crosslinked Complex Reactive Carbene->Crosslinked Complex Interacting Protein Interacting Protein Interacting Protein->Crosslinked Complex

Caption: Mechanism of this compound crosslinking.

G Experimental Workflow Comparison cluster_photo This compound Workflow cluster_traditional Traditional (Formaldehyde) Workflow p1 Cell Culture with This compound p2 UV Irradiation (365 nm) p1->p2 p3 Cell Lysis p2->p3 p4 Analysis (MS, WB) p3->p4 t1 Cell Culture t2 Add Formaldehyde t1->t2 t3 Quench with Glycine t2->t3 t4 Cell Lysis t3->t4 t5 Analysis (MS, WB) t4->t5

Caption: Comparison of experimental workflows.

Conclusion: A Clear Advantage for Precision Research

For researchers aiming to elucidate the intricacies of protein interactions within their native cellular context, this compound and other photo-reactive amino acids present a clear advantage over traditional crosslinking reagents. The ability to achieve zero-length crosslinking with high specificity and temporal control minimizes artifacts and provides a more accurate representation of the cellular interactome. While traditional methods like formaldehyde crosslinking remain useful for certain applications, the superior precision and biocompatibility of this compound make it the preferred choice for cutting-edge research in proteomics, drug discovery, and systems biology. The investment in this advanced technology empowers scientists to uncover novel biological insights that were previously inaccessible.

References

A Head-to-Head Guide to Photo-Crosslinking Amino Acids for Comparative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein-protein interactions, photo-crosslinking amino acids offer a powerful tool to capture these fleeting connections in their native cellular environment. This guide provides a comparative overview of three commonly used photo-crosslinking amino acids: p-Benzoyl-L-phenylalanine (Bpa), Photo-Leucine, and Photo-Methionine. We delve into their performance, supported by experimental data, to help you select the optimal tool for your proteomics research.

Photo-crosslinking amino acids are non-canonical amino acids that can be incorporated into proteins and subsequently activated by UV light to form covalent bonds with interacting molecules. This allows for the "freezing" of transient interactions, enabling their identification and characterization through mass spectrometry-based proteomics. The choice of the photo-crosslinking amino acid can significantly impact the outcome of an experiment, influencing factors such as crosslinking efficiency, specificity, and the number of identified interactions.

Comparative Analysis of Photo-Crosslinking Amino Acids

The selection of a photo-crosslinking amino acid is a critical step in designing a proteomics experiment aimed at identifying protein-protein interactions. The three main contenders—Bpa, Photo-Leucine, and Photo-Methionine—each possess distinct chemical properties that influence their performance. Bpa contains a benzophenone moiety, while Photo-Leucine and Photo-Methionine feature a diazirine group. These differences in their photoreactive groups lead to variations in their crosslinking chemistry, efficiency, and potential for side reactions.[1][2]

Featurep-Benzoyl-L-phenylalanine (Bpa)Photo-LeucinePhoto-Methionine
Photoreactive Group BenzophenoneDiazirineDiazirine
Reactive Intermediate Triplet biradicalCarbeneCarbene
Crosslinking Chemistry Hydrogen abstractionC-H and N-H insertionC-H and N-H insertion
Reported Crosslinking Yield Generally high, with few side products as unreacted Bpa can relax to the ground state.[2]Can be efficient, but may form electrophiles leading to side products.[2]Similar to Photo-Leucine, with potential for side product formation.[2]
Number of Identified Crosslinked Peptides Studies have reported identifying 30 to 300 crosslinked peptide spectral matches.[2][3]A study on trigger factor identified 12 cross-links.[4]Can provide unique short-distance information on structural core regions of proteins.[4]
Specificity Can react with a broad range of amino acids.[2]The short lifetime of the carbene intermediate can lead to high specificity.[5]Similar to Photo-Leucine, offering high specificity.[5]
Incorporation Method Site-specific incorporation via amber codon suppression.[2]Metabolic labeling by replacing natural leucine.[6]Metabolic labeling by replacing natural methionine.[6]
Structural Mimicry Bulky and hydrophobic, may perturb protein structure or interactions.[5]Closely resembles natural leucine, minimizing structural perturbation.[5]Closely resembles natural methionine, minimizing structural perturbation.[5]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful application of photo-crosslinking amino acids in proteomics. Below are generalized yet detailed methodologies for in vivo photo-crosslinking and subsequent quantitative analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

In Vivo Photo-Crosslinking Protocol

This protocol outlines the general steps for incorporating a photo-crosslinking amino acid into a protein of interest in living cells and inducing crosslinking.

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • For site-specific incorporation of Bpa, co-transfect the cells with plasmids encoding the protein of interest containing an amber stop codon (TAG) at the desired position, and the engineered aminoacyl-tRNA synthetase/tRNA pair for Bpa.

    • For metabolic labeling with Photo-Leucine or Photo-Methionine, culture the cells in a medium depleted of the corresponding natural amino acid and supplemented with the photo-amino acid analog.

  • Incorporation of Photo-Crosslinking Amino Acid:

    • For Bpa, supplement the culture medium with 1 mM Bpa.

    • For Photo-Leucine or Photo-Methionine, replace the natural amino acid in the medium with the photo-amino acid analog at a similar concentration.

    • Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the unnatural amino acid.

  • UV Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Expose the cells to UV light (typically 365 nm) on ice for a predetermined duration (e.g., 15-30 minutes) to activate the photo-crosslinker. The optimal duration and intensity of UV exposure should be empirically determined.

  • Cell Lysis and Protein Extraction:

    • After irradiation, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crosslinked protein complexes.

SILAC-Based Quantitative Proteomics Protocol

This protocol describes the use of SILAC to quantitatively compare the interactome of a protein of interest in a crosslinked sample versus a control.

  • SILAC Labeling:

    • Culture two populations of cells separately. One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6, 15N2-Lys) and arginine (e.g., 13C6, 15N4-Arg).

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least six generations in the heavy medium.

  • Experimental Setup:

    • The "heavy" labeled cells can be used for the photo-crosslinking experiment (as described above), while the "light" labeled cells serve as a negative control (e.g., no UV irradiation or a mock transfection).

  • Sample Mixing and Protein Digestion:

    • After the respective treatments, lyse both the "heavy" and "light" cell populations.

    • Mix equal amounts of protein from the "heavy" and "light" lysates.

    • Perform affinity purification to enrich for the protein of interest and its crosslinked partners.

    • Elute the protein complexes and separate them by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with an appropriate protease (e.g., trypsin).

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software to identify the crosslinked peptides and quantify the abundance ratios of "heavy" to "light" peptides.

    • Proteins with a high heavy/light ratio are considered specific interaction partners of the protein of interest.

Visualizing the Workflow: The iCLASPI Method

The in vivo crosslinking-assisted and SILAC-based protein identification (iCLASPI) method is a powerful workflow for identifying direct and context-dependent protein-protein interactions in living cells. The following diagram illustrates the key steps of the iCLASPI protocol.

iCLASPI_Workflow cluster_cell_culture Cell Culture & Labeling cluster_transfection Transfection & Incorporation cluster_crosslinking Crosslinking & Lysis cluster_analysis Proteomic Analysis light_cells Light Cells (Normal Lys/Arg) transfection_light Control Transfection light_cells->transfection_light heavy_cells Heavy Cells (Heavy Lys/Arg) transfection_heavy Transfection with Bait-TAG + Synthetase/tRNA heavy_cells->transfection_heavy no_uv No UV Irradiation (Control) transfection_light->no_uv incorporation Incorporate Photo-Amino Acid transfection_heavy->incorporation uv UV Irradiation (365 nm) incorporation->uv lysis Cell Lysis no_uv->lysis uv->lysis mix Mix Lysates (1:1) lysis->mix ap Affinity Purification mix->ap digest In-gel Digestion ap->digest lcms LC-MS/MS digest->lcms data Data Analysis (Identify & Quantify) lcms->data

Caption: The iCLASPI workflow for identifying protein-protein interactions.

References

A Head-to-Head Comparison of Isotopic Labeling Strategies for Validating H-L-Photo-Phe-OH Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to confidently identify and validate the cellular targets of their molecules of interest, the combination of the photo-crosslinker H-L-Photo-Phe-OH with isotopic labeling techniques offers a powerful approach. This guide provides an objective comparison of two predominant isotopic labeling strategies—Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT)—when used in conjunction with this compound for target deconvolution.

This comparison guide delves into the experimental workflows, data presentation, and underlying principles of these methodologies, supported by experimental data. We will explore how these strategies enable the precise quantification of protein interactions, facilitating the distinction between true targets and non-specific binders.

The Power of Photo-Crosslinking with Isotopic Labeling

This compound is a photo-reactive amino acid analog that can be incorporated into a probe molecule (e.g., a modified drug or a peptide). Upon UV irradiation, the diazirine moiety on this compound forms a highly reactive carbene, which covalently crosslinks the probe to its interacting proteins. This "freezes" the interaction, allowing for the subsequent isolation and identification of the target proteins.

However, identifying the authentic targets from the background of non-specifically captured proteins is a significant challenge. Isotopic labeling, in combination with quantitative mass spectrometry, provides a robust solution to this problem. By differentially labeling proteins from different experimental conditions (e.g., with and without a competitor compound), researchers can accurately quantify the change in the amount of a protein captured by the this compound probe, thereby validating true targets.

Comparative Analysis of SILAC and TMT for this compound Target Validation

Here, we compare two of the most common quantitative proteomics strategies, SILAC and TMT, in the context of this compound-based target validation.

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)
Labeling Strategy Metabolic labeling in vivo. Cells are grown in media containing "heavy" or "light" isotopes of essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine).Chemical labeling in vitro. Peptides from digested protein samples are chemically tagged with isobaric mass tags.
Multiplexing Capacity Typically 2-3 plex (e.g., light, medium, heavy).Up to 18-plex or higher, allowing for the simultaneous comparison of multiple conditions.
Point of Sample Mixing Early, at the cell or protein lysate stage. This minimizes experimental variation introduced during sample processing.Later, at the peptide stage after digestion and labeling.
Quantification Based on the ratio of peak intensities of "heavy" and "light" peptide pairs in the MS1 scan.Based on the intensity of reporter ions in the MS/MS or MS3 scan.
Accuracy & Precision Generally considered highly accurate and precise due to early sample mixing.[1][2]High precision, but can be susceptible to ratio compression, especially in complex samples.
Applicability Limited to cells that can be metabolically labeled in culture. Not suitable for tissue or biofluid samples.Applicable to a wide range of sample types, including tissues and clinical samples.
Cost Can be expensive due to the cost of isotopically labeled amino acids and specialized cell culture media.Reagent costs can also be significant, particularly for higher-plex experiments.

Experimental Workflow Overviews

The successful implementation of these strategies requires a meticulous experimental design. Below are generalized workflows for SILAC and TMT in combination with this compound.

SILAC-based this compound Target Validation Workflow

This workflow is ideal for cell-based models where metabolic labeling is feasible. The key advantage is the early mixing of samples, which reduces variability from subsequent sample handling.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_treatment Treatment & Crosslinking cluster_processing Sample Processing cluster_analysis Analysis light_cells Cells in 'Light' Medium light_treatment Treat with this compound Probe + Excess Competitor light_cells->light_treatment heavy_cells Cells in 'Heavy' Medium heavy_treatment Treat with this compound Probe (Vehicle Control) heavy_cells->heavy_treatment uv_light UV Irradiation (365 nm) light_treatment->uv_light heavy_treatment->uv_light mix_lysates Mix Lysates 1:1 uv_light->mix_lysates enrichment Enrich Crosslinked Proteins mix_lysates->enrichment digest Protein Digestion enrichment->digest lcms LC-MS/MS Analysis digest->lcms quant Quantify Heavy/Light Ratios lcms->quant identify Identify True Targets quant->identify

Caption: SILAC workflow for this compound target validation.

TMT-based this compound Target Validation Workflow

The TMT workflow offers greater multiplexing capabilities, making it suitable for comparing multiple conditions, such as different competitor compounds or time points.

TMT_Workflow cluster_treatment Treatment & Crosslinking cluster_processing Sample Processing cluster_analysis Analysis sample1 Sample 1: Probe + Competitor 1 uv_light UV Irradiation (365 nm) sample1->uv_light sample2 Sample 2: Probe + Competitor 2 sample2->uv_light sampleN Sample N: Probe (Vehicle) sampleN->uv_light lysis1 Lysis & Enrichment uv_light->lysis1 lysis2 Lysis & Enrichment uv_light->lysis2 lysisN Lysis & Enrichment uv_light->lysisN digest1 Digestion lysis1->digest1 digest2 Digestion lysis2->digest2 digestN Digestion lysisN->digestN tmt_label TMT Labeling digest1->tmt_label digest2->tmt_label digestN->tmt_label mix_peptides Mix Labeled Peptides tmt_label->mix_peptides lcms LC-MS/MS Analysis mix_peptides->lcms quant Quantify Reporter Ions lcms->quant identify Identify True Targets quant->identify

Caption: TMT workflow for this compound target validation.

Detailed Experimental Protocols

General Protocol for this compound Photo-Crosslinking
  • Probe Incubation: Incubate cells or cell lysates with the this compound-containing probe at a predetermined concentration and time. For competition experiments, a control group is co-incubated with an excess of a non-crosslinking competitor compound.

  • UV Irradiation: Expose the samples to UV light (typically 365 nm) on ice for a specified duration to induce crosslinking.

  • Lysis and Enrichment: Lyse the cells and enrich the crosslinked protein complexes. This is often achieved via a tag on the probe (e.g., biotin for streptavidin pull-down or a click-chemistry handle).

SILAC Labeling Protocol
  • Cell Culture: Culture cells for at least five passages in SILAC-formulated medium containing either "light" (natural abundance) or "heavy" (isotope-labeled) lysine and arginine.

  • Label Incorporation Check: After several passages, verify >95% incorporation of the heavy amino acids by mass spectrometry.

  • Experimentation: Once full incorporation is confirmed, proceed with the this compound crosslinking experiment as described above, using the "light" and "heavy" cell populations for different experimental conditions.

  • Sample Mixing and Processing: Combine the "light" and "heavy" cell lysates in a 1:1 ratio. Proceed with enrichment of crosslinked proteins, SDS-PAGE, in-gel digestion, and LC-MS/MS analysis.

TMT Labeling Protocol
  • Sample Preparation: Perform the this compound crosslinking experiment on separate cell populations for each condition to be tested.

  • Protein Digestion: Lyse the cells, enrich the crosslinked proteins, and digest the proteins into peptides using an enzyme such as trypsin.

  • TMT Labeling: Label the resulting peptide mixtures from each condition with a different TMT isobaric tag according to the manufacturer's protocol.

  • Sample Pooling: Combine the TMT-labeled peptide samples in a 1:1 ratio.

  • LC-MS/MS Analysis: Analyze the pooled sample by LC-MS/MS. Quantification is performed on the reporter ions generated during peptide fragmentation.

Data Presentation and Interpretation

Quantitative data from these experiments are typically presented as ratios of protein abundance between different conditions. For SILAC, this is the heavy/light ratio, while for TMT, it is the ratio of reporter ion intensities. True targets of the this compound probe will show a significant decrease in this ratio in the presence of a competitor compound.

Example Data Table:

Protein IDGene NameSILAC Ratio (Competitor/Vehicle)TMT Reporter Ion Ratio (Competitor/Vehicle)p-valueTarget Confidence
P12345TGT10.150.18< 0.001High
Q67890NSB10.981.020.85Non-specific
P54321TGT20.210.25< 0.005High

Alternative Strategies and Considerations

While SILAC and TMT are powerful, other quantitative proteomics strategies can also be employed:

  • Label-Free Quantification (LFQ): This method relies on comparing the signal intensities of peptides across different LC-MS/MS runs. While cost-effective, it can be more susceptible to experimental variability.

  • Other Photo-Crosslinkers: Besides the diazirine-based this compound, other photo-reactive groups like benzophenones and aryl azides can be used.[3] Diazirines are often favored due to their smaller size, which can lead to more precise crosslinking.[3]

Conclusion

The combination of this compound with isotopic labeling strategies like SILAC and TMT provides a robust and quantitative platform for the confident identification and validation of drug targets. The choice between SILAC and TMT will depend on the specific experimental needs, including the sample type, desired multiplexing capacity, and available resources. SILAC offers high accuracy through early sample mixing in cell culture models, while TMT provides greater flexibility and multiplexing for a broader range of sample types. By carefully considering the strengths and limitations of each approach, researchers can design powerful experiments to accelerate their drug discovery and development efforts.

References

A Comparative Guide to H-L-Photo-Phe-OH and Other Photo-Activatable Amino Acids for Crosslinking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions and drug targets is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these transient interactions. This guide provides a comprehensive comparison of H-L-Photo-Phe-OH, a diazirine-containing photo-activatable analog of phenylalanine, with other commonly used photo-crosslinking amino acids, namely photo-leucine and photo-methionine.

This comparison guide delves into the applications and limitations of these tools, presenting quantitative data from experimental studies to inform the selection of the most suitable photo-crosslinker for specific research needs. Detailed experimental protocols for key applications are also provided to facilitate the practical implementation of these techniques.

Performance Comparison of Photo-Activatable Amino Acids

The efficacy of a photo-crosslinking experiment hinges on several factors, including the incorporation efficiency of the unnatural amino acid, the crosslinking efficiency upon photoactivation, and the specificity of the resulting covalent bond. The following table summarizes the available quantitative data for this compound and its alternatives.

FeatureThis compoundL-Photo-LeucineL-Photo-MethionineBenzoylphenylalanine (BPA)
Photo-reactive Group TrifluoromethyldiazirineDiazirineDiazirineBenzophenone
Activation Wavelength ~360 nm[1]~345-365 nm~345-365 nm~350-360 nm
Metabolic Incorporation Rate Not explicitly quantified in reviewed literature.10-20% (mammalian cells)[2]10-20% (mammalian cells)[2]Dependent on genetic incorporation system.
Crosslinking Efficiency Not explicitly quantified in reviewed literature.Generally effective for capturing protein-protein interactions.[3] Can be used in combination with photo-methionine to maximize crosslinking.[2]Generally effective for capturing protein-protein interactions.[3] Can be used in combination with photo-leucine to maximize crosslinking.[2]Reported to have high crosslinking yields.[4]
Potential for Side Products Diazirine can form reactive diazo intermediates that may lead to side reactions.Can form electrophilic intermediates that may generate side products.[4]Can form electrophilic intermediates that may generate side products.[4]Fewer side products as the photo-activated state can relax back to the ground state if no crosslink is formed.[4]
Key Applications Photo-affinity labeling, identifying protein-protein interactions and drug targets.Studying protein-protein interactions in living cells.[3]Studying protein-protein interactions in living cells.[3]Site-specific incorporation for targeted crosslinking.[4]

Experimental Protocols

Metabolic Labeling of Mammalian Cells with Photo-Activatable Amino Acids

This protocol describes the general procedure for incorporating photo-leucine and photo-methionine into proteins in cultured mammalian cells. A similar principle applies to this compound, though specific concentrations may need optimization.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • DMEM minus L-Leucine and L-Methionine (DMEM-LM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Photo-Leucine and L-Photo-Methionine

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate mammalian cells at an appropriate density in a complete cell culture medium and allow them to adhere and grow.

  • Amino Acid Starvation: When cells reach the desired confluency, aspirate the complete medium and wash the cells once with sterile PBS. Add DMEM-LM supplemented with dFBS to the cells and incubate for a period of 1-2 hours to deplete the intracellular pools of leucine and methionine.

  • Metabolic Labeling: Prepare the labeling medium by supplementing DMEM-LM with dFBS and the desired concentrations of L-Photo-Leucine and L-Photo-Methionine. Typical concentrations can range from 0.5 to 4 mM, but should be optimized for the specific cell line and experimental goals. For initial experiments, using both photo-amino acids can increase the probability of crosslinking.[2]

  • Incubation: Replace the starvation medium with the labeling medium and incubate the cells for 12-24 hours to allow for the incorporation of the photo-activatable amino acids into newly synthesized proteins.

  • Proceed to Crosslinking: After the incubation period, the cells are ready for in-cell photo-crosslinking.

In-Cell Photo-Crosslinking

Materials:

  • Metabolically labeled cells from the previous protocol

  • Ice-cold PBS

  • UV lamp with an emission wavelength of 365 nm

Procedure:

  • Preparation: Place the cell culture dish on ice and aspirate the labeling medium.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove any remaining unincorporated photo-amino acids.

  • UV Irradiation: Add a thin layer of ice-cold PBS to the cells to prevent them from drying out. Place the dish under a 365 nm UV lamp. The distance from the lamp to the cells and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a close distance.

  • Cell Lysis and Downstream Analysis: Following UV irradiation, immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. The crosslinked protein complexes can then be analyzed by various methods such as SDS-PAGE, Western blotting, and mass spectrometry-based proteomics.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in utilizing this compound and its alternatives, the following diagrams have been generated using the DOT language.

Photo_Affinity_Labeling_Workflow cluster_CellCulture Cell Culture & Metabolic Labeling cluster_Crosslinking Photo-Crosslinking cluster_Analysis Downstream Analysis Start Start with Mammalian Cells Starvation Amino Acid Starvation Start->Starvation Labeling Incubate with Photo-Amino Acid (e.g., this compound) Starvation->Labeling UV UV Irradiation (365 nm) Labeling->UV Crosslink Covalent Crosslinking of Interacting Proteins UV->Crosslink Lysis Cell Lysis Crosslink->Lysis Enrichment Affinity Purification / Enrichment Lysis->Enrichment MS Mass Spectrometry Analysis Enrichment->MS Identification Identification of Crosslinked Proteins and Interaction Sites MS->Identification

Caption: Workflow for photo-affinity labeling using photo-activatable amino acids.

Diazirine_Activation_Pathway Diazirine Diazirine Moiety UV UV Light (365 nm) Diazirine->UV Diazo Diazo Isomer (Side Product) Diazirine->Diazo Carbene Reactive Carbene UV->Carbene Crosslink Covalent Bond Formation with Interacting Protein Carbene->Crosslink

Caption: Photo-activation pathway of a diazirine-containing amino acid.

Limitations and Considerations

While powerful, photo-crosslinking with unnatural amino acids has several limitations that researchers should consider:

  • Incorporation Efficiency: The metabolic incorporation of these amino acids is not 100% and can vary between cell types and the specific protein.[2] This can lead to a mixed population of proteins, some with and some without the photo-crosslinker.

  • Crosslinking Radius: The reactive carbene generated from diazirine has a very short half-life and a small crosslinking radius. This means it will only react with molecules in very close proximity, which is advantageous for specificity but may miss interactions that are slightly further apart.

  • Potential for Side Products: Upon photoactivation, diazirines can rearrange to form a linear diazo isomer, which is a reactive electrophile that can lead to non-specific labeling.[4]

  • UV-Induced Damage: Although the UV wavelengths used are generally considered less damaging than shorter wavelengths, prolonged exposure can still cause cellular stress and damage.

  • Identification of Crosslinked Peptides: The analysis of mass spectrometry data to identify crosslinked peptides can be complex and computationally intensive.

Conclusion

This compound, along with photo-leucine and photo-methionine, are valuable tools for the study of protein-protein interactions and target identification. The choice of which photo-crosslinker to use will depend on the specific biological question, the experimental system, and the available resources. While diazirine-based photo-amino acids offer the advantage of metabolic incorporation into proteins in living cells, researchers must be mindful of their limitations, including incorporation efficiency and the potential for side reactions. Alternatives like benzoylphenylalanine, which can be incorporated site-specifically and may have a higher crosslinking yield with fewer side products, offer a complementary approach.[4] Careful experimental design and optimization are crucial for the successful application of these powerful techniques in chemical biology and drug discovery.

References

Safety Operating Guide

Proper Disposal of H-L-Photo-Phe-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: H-L-Photo-Phe-OH is classified as a self-reactive hazardous substance. All disposal procedures must prioritize the prevention of heat exposure and contamination. Never attempt to dispose of this chemical through standard laboratory drains or as general waste.

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a photo-reactive amino acid analog crucial in drug discovery and chemical biology. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain regulatory compliance.

Understanding the Hazards

This compound is a self-reactive substance, meaning it can undergo a strongly exothermic decomposition even without the participation of oxygen.[1] Its primary hazard is summarized by the GHS Hazard Statement H242: "Heating may cause a fire." This inherent instability necessitates careful handling and storage at all stages, including disposal.

The photo-reactive nature of the diazirine group in this compound is key to its scientific application but also presents a hazard. Upon exposure to UV light (around 350 nm), it forms a highly reactive carbene intermediate. While this is a desired effect in controlled experiments, uncontrolled reactions during disposal must be avoided.

Quantitative Data Summary

For quick reference, the key identifiers and hazard information for this compound are summarized in the table below.

PropertyValue
Chemical Name (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid
CAS Number 92367-16-3
GHS Pictogram GHS02 (Flame)
Signal Word Danger
Hazard Statement H242: Heating may cause a fire
Hazard Class Self-reactive, Type C
Storage Temperature -20°C
Incompatible Materials Strong oxidizing agents, acids, bases, and sources of heat or ignition.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of solid this compound and solutions containing it.

Step 1: Waste Identification and Segregation
  • Solid Waste: Any expired, unused, or contaminated solid this compound must be treated as hazardous waste.

  • Liquid Waste: Solutions containing this compound must also be disposed of as hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, weighing boats, and gloves, should be considered contaminated and disposed of as hazardous solid waste.

Step 2: Waste Collection and Containment
  • Select an Appropriate Waste Container:

    • For solid waste, use a clearly labeled, wide-mouth container made of a compatible material (e.g., HDPE - high-density polyethylene).

    • For liquid waste, use a labeled, sealable container, also of a compatible material.

    • Ensure the container is in good condition, with a secure, tightly fitting lid.

  • Label the Waste Container:

    • The label must be securely affixed to the container before any waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The hazard characteristics: "Self-reactive".

      • The accumulation start date (the date the first piece of waste is added).

      • The name of the principal investigator and the laboratory location.

Step 3: Waste Storage
  • Store the hazardous waste container in a designated, secure area, away from heat sources, direct sunlight, and incompatible materials.

  • The storage area should be cool and well-ventilated.

  • Maintain the waste container in secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks or spills.

  • Keep the container lid securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with the full details of the waste, including the chemical name and hazard class.

  • Do not accumulate large quantities of this waste. Arrange for disposal as soon as the container is full or in accordance with your institution's waste disposal policies.

Decontamination of Empty Containers and Glassware

Proper decontamination of containers and glassware that held this compound is critical to prevent accidental reactions.

  • Initial Rinse:

    • Rinse the container or glassware three times with a suitable solvent in which this compound is soluble (e.g., methanol or dimethyl sulfoxide, depending on the experimental context).

    • Important: Collect this rinsate as hazardous liquid waste and add it to your designated this compound liquid waste container.

  • Secondary Wash:

    • After the solvent rinse, wash the container or glassware with soap and water.

    • This second rinsate can typically be disposed of down the drain, but consult your local EHS guidelines to confirm.

  • Drying and Reuse/Disposal:

    • Allow the container or glassware to air dry completely.

    • Deface the hazardous waste label on single-use containers before disposing of them in the appropriate laboratory glass or solid waste stream.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate Personal Protective Equipment (PPE) (lab coat, safety goggles, and gloves), gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • Wipe the area with a damp cloth, and dispose of the cloth as contaminated solid waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Collection & Labeling cluster_2 Storage & Disposal cluster_3 Container Decontamination start This compound identified as waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste Solution containing This compound waste_type->liquid_waste Liquid solid_container Place in labeled solid hazardous waste container solid_waste->solid_container liquid_container Place in labeled liquid hazardous waste container liquid_waste->liquid_container storage Store in cool, designated area with secondary containment solid_container->storage liquid_container->storage ehs_contact Contact EHS for pickup storage->ehs_contact empty_container Empty Container triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate wash Wash with soap and water triple_rinse->wash collect_rinsate->liquid_container Add to waste final_disposal Dispose of clean container in appropriate waste stream wash->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling H-L-Photo-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

Product Identifier: (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid Synonyms: H-L-Photo-Phe-OH, 4-(Trifluoromethyldiazirin)-L-phenylalanine CAS Number: 92367-16-3

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational use and disposal of this photoreactive, self-reactive amino acid.

Hazard Identification and Classification

This compound is classified as a self-reactive substance. This is a critical safety consideration, as it is thermally unstable and can undergo strongly exothermic decomposition even without the participation of air.

GHS Classification:

  • Hazard Class: Self-reactive substances, Type C

  • Pictogram: GHS02 (Flame)

  • Signal Word: Danger

  • Hazard Statement: H242 - Heating may cause a fire.

Due to its self-reactive nature, this compound must be handled with extreme caution, following protocols for highly reactive chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure and protect against the specific hazards of this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. While specific permeation data for this compound is not available, nitrile offers good general resistance to a range of laboratory chemicals. Double-gloving is a best practice when handling highly reactive substances.
Eye Protection ANSI Z87.1-compliant safety goggles and a face shieldProtects against splashes, dust, and potential energetic decomposition. A face shield offers an additional layer of protection for the entire face.
Body Protection Flame-resistant (FR) lab coatStandard cotton lab coats are insufficient. An FR lab coat (e.g., Nomex) is essential due to the fire risk associated with self-reactive substances.
General Attire Long pants and closed-toe shoesRequired minimum attire for any laboratory setting to protect against spills and physical hazards.
Respiratory Not required under normal use with engineering controlsAll handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential for mitigating the risks associated with this self-reactive compound.

Storage:

  • Temperature: Store at the manufacturer's recommended temperature, typically -20°C .

  • Location: Use an explosion-proof refrigerator or freezer. Do not store with flammable materials, oxidizers, or other incompatible chemicals.

  • Container: Keep in the original, tightly sealed container. Do not transfer to a non-vented container, as gas buildup could cause a rupture.

  • Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened.

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup a Don Required PPE (FR Coat, Goggles, Face Shield, Double Nitrile Gloves) b Prepare Chemical Fume Hood a->b c Gather Necessary Equipment (Spatulas, Weigh Paper, Glassware) b->c d Bring Smallest Possible Quantity of this compound to Hood c->d e Weigh Compound in Hood d->e f Prepare Solution (If applicable) e->f g Perform Experimental Procedure f->g h Segregate Waste g->h i Decontaminate Glassware & Surfaces h->i j Return Stock Compound to -20°C Storage i->j k Doff PPE in Correct Order j->k a Culture Cells in Phe-deficient Medium b Add this compound a->b c Incubate for Protein Expression & Interaction b->c d Irradiate with UV Light (~360 nm) c->d e Cell Lysis d->e f Isolate Crosslinked Complexes (e.g., Immunoprecipitation) e->f g Identify Binding Partners (e.g., Mass Spectrometry) f->g

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